BTZ043 Racemate
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678524 | |
| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957217-65-1 | |
| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BTZ043 Racemate in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
BTZ043 is a potent, bactericidal agent against Mycobacterium tuberculosis that functions as a suicide inhibitor of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is a critical component of the decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase complex, which is essential for the biosynthesis of the mycobacterial cell wall.[2] The inhibitory action of BTZ043 ultimately leads to the disruption of cell wall integrity and subsequent cell lysis.[4]
Prodrug Activation and Covalent Modification
BTZ043 is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect. The activation process is mediated by the reduced flavin cofactor of DprE1, which converts the nitro group of BTZ043 into a reactive nitroso derivative.[2] This activated nitroso species then acts as a suicide substrate for DprE1.[2]
The activated BTZ043 forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387) located in the active site of the DprE1 enzyme.[1][2][5][6] This irreversible covalent modification inactivates the enzyme, thereby halting the downstream metabolic pathway.[1][2]
Inhibition of Arabinan Biosynthesis
DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][4][7] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[4]
By irreversibly inhibiting DprE1, BTZ043 blocks the production of DPA.[2][3][4] The depletion of the DPA pool prevents the synthesis of arabinans, leading to a compromised cell wall structure.[3][4] This disruption of the cell wall's structural integrity ultimately results in cell lysis and the death of the bacterium.[4]
Mechanism of action of BTZ043 in Mycobacterium tuberculosis.
Quantitative Data
In Vitro Activity
The in vitro activity of BTZ043 is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
| Organism | Strain | MIC (ng/mL) | MIC (µg/mL) | Reference |
| M. tuberculosis | H37Rv | 1 | 0.001 | [2] |
| M. tuberculosis | Clinical Isolates (MDR & XDR) | 1 - 30 | 0.001 - 0.03 | [2][8] |
| M. smegmatis | mc²155 | 4 | 0.004 | [2] |
| M. bovis | BCG | - | 4.6 (EC₅₀) | [9] |
Enzyme Inhibition Kinetics
The inhibition of DprE1 by BTZ043 has been characterized by determining the kinetic parameters of inactivation.
| Parameter | Value | Enzyme Source | Reference |
| Ki(inact) | 12.5 µM | M. smegmatis DprE1 | [2] |
| kinact | 0.58 min⁻¹ | M. smegmatis DprE1 | [2] |
In Vivo Efficacy
The efficacy of BTZ043 has been evaluated in various mouse models of tuberculosis, typically by measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen.
| Mouse Model | Treatment Duration | Dose (mg/kg) | Organ | Log₁₀ CFU Reduction vs. Control | Reference |
| BALB/c | 4 weeks | 37.5 | Lung | ~1 | [10][11] |
| Spleen | ~2 | [10][11] | |||
| 8 weeks | 250 | Lung | >2.4 | [12] | |
| C3HeB/FeJ | 2 months | 50 | Lung | Significant reduction | [10][13][14] |
| 100 | Lung | Significant reduction | [10][13][14] | ||
| 200 | Lung | Significant reduction (maximal effect) | [10][13][14] | ||
| 200 | Spleen | Significant reduction (4/8 mice below detection limit) | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of antimicrobial agents against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin to the pink fluorescent product resorufin by metabolically active cells.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase)
-
BTZ043 stock solution
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
Protocol:
-
Prepare serial two-fold dilutions of BTZ043 in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis from a fresh culture on Löwenstein-Jensen medium, adjusted to a McFarland standard of 1 and then diluted 1:20 in 7H9 broth.[15][16]
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (no bacteria).
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 12-24 hours at 37°C.
-
The MIC is defined as the lowest concentration of BTZ043 that prevents the color change from blue to pink.[15]
Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
DprE1 Inhibition Assay using Amplex Red
This is a continuous-coupled spectrophotometric assay to measure the activity and inhibition of DprE1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of DPR, using the Amplex Red reagent.
Materials:
-
Purified recombinant DprE1
-
Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog of DPR
-
BTZ043
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)
-
96-well black microtiter plate
-
Fluorometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, FPR (e.g., 150 µM), Amplex Red (e.g., 50 µM), HRP (e.g., 0.35 µM), and purified DprE1 (e.g., 0.3 µM).
-
Add varying concentrations of BTZ043 to the reaction mixture.
-
Initiate the reaction by adding the substrate (FPR).
-
Immediately monitor the increase in fluorescence (excitation ~545 nm, emission ~590 nm) in a kinetic mode at 37°C.
-
The rate of fluorescence increase is proportional to the rate of H₂O₂ production, and thus to the DprE1 activity.
-
Determine the inhibitory effect of BTZ043 by comparing the reaction rates in the presence and absence of the inhibitor. For time-dependent inhibition, progress curves at different inhibitor concentrations are fitted to determine Ki(inact) and kinact.
Workflow for the DprE1 inhibition assay using Amplex Red.
Crystallization of the DprE1-BTZ043 Covalent Complex
Obtaining the crystal structure of DprE1 in complex with BTZ043 provides atomic-level insights into the mechanism of inhibition.
Protocol:
-
Expression and Purification of DprE1: Express recombinant DprE1 (e.g., from M. smegmatis or M. tuberculosis) in a suitable host like E. coli and purify the protein to homogeneity using standard chromatographic techniques.
-
Formation of the Covalent Adduct: Incubate the purified DprE1 with BTZ043 and a substrate analog like FPR to facilitate the enzymatic activation of BTZ043 and the formation of the covalent adduct with Cys387.[2]
-
Confirmation of Adduct Formation: Confirm the formation of the covalent complex using mass spectrometry.[2]
-
Crystallization:
-
Set up crystallization trials using the purified DprE1-BTZ043 complex.
-
A reported successful crystallization condition for the M. smegmatis DprE1-BTZ043 complex involved the use of an ionic liquid, tetrabutylphosphonium bromide, in the crystallization solution.[2]
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
X-ray Diffraction and Structure Determination:
-
Mount the obtained crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structural model to obtain a high-resolution view of the DprE1-BTZ043 interaction.
-
Workflow for the crystallization of the DprE1-BTZ043 complex.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
BTZ043 Racemate as a DprE1 inhibitor in TB treatment
An In-depth Technical Guide on BTZ043 Racemate as a DprE1 Inhibitor in Tuberculosis Treatment
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class, is a promising drug candidate that targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). By irreversibly inhibiting DprE1, BTZ043 blocks the formation of essential arabinan polymers, leading to rapid bactericidal activity against both drug-susceptible and drug-resistant Mtb strains. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, experimental protocols, and future outlook for this compound in the treatment of TB.
Mechanism of Action: Covalent Inhibition of DprE1
BTZ043 functions as a mechanism-based suicide inhibitor, requiring enzymatic activation to exert its effect.[1][2] The target, DprE1, is a flavin-dependent oxidase essential for the biosynthesis of the mycobacterial cell wall.[3][4][5] Specifically, DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][4] DPX is a precursor for decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are critical structural components of the Mtb cell wall.[1][6][7]
The inhibitory process involves:
-
Enzymatic Reduction: The FAD cofactor within the DprE1 active site reduces the nitro group of BTZ043 to a reactive nitroso derivative.[1][8]
-
Covalent Adduct Formation: This highly reactive intermediate then forms a covalent semimercaptal bond with a key cysteine residue (Cys387) in the DprE1 active site.[1][9][10]
-
Irreversible Inhibition: The formation of this adduct irreversibly inactivates the enzyme, halting arabinan synthesis and leading to cell lysis and bacterial death.[11][12][13]
This targeted mechanism is highly selective for mycobacteria and is effective against clinical isolates, including MDR and XDR strains.[1][6]
Quantitative Data
Table 1: In Vitro Activity of BTZ043
BTZ043 demonstrates potent bactericidal activity against a wide range of Mtb strains.[14]
| Strain/Species | MIC (ng/mL) | MIC (nM) | Reference(s) |
| M. tuberculosis H37Rv | 1 | 2.3 | [13][15] |
| M. tuberculosis Complex (clinical isolates) | 1 - 30 | - | [6] |
| MDR and XDR M. tuberculosis strains | Similar to susceptible strains | - | [6][13] |
| M. smegmatis | 4 | 9.2 | [15] |
Table 2: DprE1 Enzyme Inhibition
| Compound | IC50 (µM) | Assay Method | Reference(s) |
| BTZ043 | 4.5 | DCPIP Assay | [1] |
Table 3: In Vivo Efficacy in Murine Models
Studies in chronic TB mouse models confirm the potent in vivo activity of BTZ043.
| Mouse Model | Dose Regimen | Duration | Efficacy (CFU Reduction in Lungs) | Reference(s) |
| BALB/c | 37.5 - 300 mg/kg/day | 4 weeks | ~1 log₁₀ | [13][14] |
| C3HeB/FeJ (caseous necrotic lesions) | 200 mg/kg/day (5 days/week) | 8 weeks | ~3.98 log₁₀ (vs. untreated) | [2] |
Table 4: Preclinical Toxicology Profile
| Parameter | Species | Value | Duration | Reference(s) |
| NOAEL | Rat | 170 mg/kg | 28 days | [6] |
| NOAEL | Minipig | 360 mg/kg | - | [6] |
| CYP450 Interaction | In vitro | Low interaction | - | [6][12] |
| Genotoxicity/Mutagenicity | In vitro | Negative | - | [6] |
Table 5: Human Pharmacokinetic Parameters (Single Ascending Dose)
Phase 1 studies show that BTZ043 is rapidly absorbed and metabolized.[12]
| Parameter | Value | Notes | Reference(s) |
| BTZ043 (Parent) | |||
| Tₘₐₓ | 1.5 h (median) | Rapid absorption | [12][16] |
| Half-life | Short | Rapid metabolism and elimination | [12][16] |
| AUC/Cₘₐₓ Increase | More than dose-proportional | - | [12][16] |
| Metabolite M1 (inactive) | |||
| Tₘₐₓ | 7 - 8.5 h (median) | - | [12][16] |
| Half-life | 8.4 - 9.0 h (geometric mean) | - | [12][16] |
| Metabolite M2 (unstable) | |||
| Tₘₐₓ | 1.5 h (median) | Forms rapidly | [12][16] |
| Half-life | Short | - | [12][16] |
| Food Effect | Bioavailability is 54% lower without food | Administration with food is recommended | [17][18] |
Experimental Protocols
Protocol 1: DprE1 Enzymatic Activity Assay (Radiolabeled Substrate Method)
This protocol is adapted from methodologies used to confirm DprE1 inhibition.[9]
-
Enzyme Preparation: Recombinant Mtb DprE1 is expressed and purified.
-
Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂) containing 1 mM FAD and other necessary cofactors.
-
Inhibitor Incubation: Aliquot the reaction mixture. Add BTZ043 (dissolved in DMSO) to the experimental tubes at desired final concentrations. Add an equivalent volume of DMSO to control tubes. Incubate the enzyme with the inhibitor for 30 minutes at 30°C to allow for covalent modification.
-
Reaction Initiation: Start the enzymatic reaction by adding radiolabeled ¹⁴C-DPR substrate to all tubes.
-
Reaction Quenching & Analysis: After a defined incubation period, quench the reaction. Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counting. Calculate the percent inhibition relative to the DMSO control.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard method for assessing the in vitro potency of an antimicrobial agent.[10][19]
-
Inoculum Preparation: Culture Mtb (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland 0.5).
-
Drug Dilution: Prepare a two-fold serial dilution of BTZ043 in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: Add the standardized Mtb inoculum to each well, including a drug-free growth control well.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Reading: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like Resazurin.
Protocol 3: In Vivo Efficacy Assessment (Chronic Mouse Model)
This protocol outlines a typical workflow for evaluating drug efficacy in vivo.[2][13]
-
Animal Infection: Infect BALB/c or C3HeB/FeJ mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.
-
Chronic Phase Establishment: Allow the infection to progress for 4-8 weeks to establish a chronic state, and in the case of C3HeB/FeJ mice, to allow for the formation of caseous necrotic granulomas.[2]
-
Treatment Administration: Prepare BTZ043 in a suitable vehicle for oral gavage. Administer the drug daily or as per the study design (e.g., 5 days/week) at various dose levels (e.g., 50, 100, 200 mg/kg). Include an untreated vehicle control group.
-
Treatment Duration: Continue treatment for a predefined period, typically 4 to 8 weeks.
-
Efficacy Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). Efficacy is determined by the log₁₀ CFU reduction in treated groups compared to the untreated control group at the end of the study.
Drug Development and Resistance
Clinical Development Pathway
BTZ043 has progressed through preclinical development and into human clinical trials.[6][20] The development pathway focuses on establishing safety, tolerability, pharmacokinetics, and bactericidal activity, both alone and in combination with other anti-TB drugs.
Mechanisms of Resistance
While no baseline resistance to BTZ043 has been identified in clinical Mtb isolates, resistance can be generated in the laboratory.[11][12] Understanding these mechanisms is critical for the drug's long-term viability.
-
High-Level Resistance: The primary mechanism involves point mutations in the dprE1 gene affecting the Cys387 residue.[1][21] This mutation prevents the covalent binding of the activated drug, leading to a dramatic (>1000-fold) increase in the MIC.[21]
-
Low-Level Resistance: A secondary mechanism is associated with mutations in the Rv0678 gene.[21] Rv0678 is a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to overexpression of this pump, resulting in a modest (4- to 8-fold) increase in the MIC.[21] This mechanism can also confer low-level cross-resistance to other drugs like bedaquiline and clofazimine.[22]
Conclusion and Future Directions
This compound is a highly potent DprE1 inhibitor with a novel mechanism of action, making it a valuable candidate for new TB treatment regimens, particularly for drug-resistant infections. Its strong preclinical data package, demonstrating both in vitro and in vivo efficacy, has supported its progression into clinical trials. Key future steps will involve completing Phase 2 and 3 trials to establish the optimal dose and combination partners, confirm its efficacy and safety in diverse patient populations, and monitor for the emergence of clinical resistance. The synergistic effects observed with drugs like bedaquiline highlight its potential as a cornerstone of future shorter, safer, and more effective TB therapies.[6]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneonline.com [geneonline.com]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetics and exposure-response relationship of the antituberculosis drug BTZ-043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. population-pharmacokinetics-and-exposure-response-relationship-of-the-antituberculosis-drug-btz-043 - Ask this paper | Bohrium [bohrium.com]
- 19. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 21. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
The Rise of a New Antitubercular Powerhouse: A Technical Guide to 1,3-Benzothiazin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 1,3-benzothiazin-4-ones (BTZs), a promising new class of potent antitubercular compounds. This document details the key synthetic routes to the BTZ core, provides experimental protocols for their synthesis and biological evaluation, and presents a comprehensive summary of their structure-activity relationships.
Discovery and Mechanism of Action
First reported in 2009, 1,3-benzothiazin-4-ones (BTZs) emerged from a screening of a series of sulfur-containing heterocycles for antibacterial activity.[1] The lead compound, BTZ043, exhibited remarkable potency against Mtb, with a minimum inhibitory concentration (MIC) in the nanomolar range.[2][3] Subsequent research has led to the development of other potent analogs, including PBTZ169 (macozinone), which has advanced to clinical trials.[1]
The primary target of BTZs in Mtb is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinans.[5] BTZs act as suicide inhibitors of DprE1.[4] The nitro group of the BTZ is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site, irreversibly inactivating the enzyme.[5] This disruption of arabinan synthesis leads to cell wall damage and ultimately, bacterial death.[1]
Synthesis of 1,3-Benzothiazin-4-ones
Several synthetic routes have been developed for the preparation of the 1,3-benzothiazin-4-one core. A common and efficient method is the thiourea pathway, which offers good yields and applicability to a wide range of analogs.[6]
References
- 1. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BTZ043 Racemate in Blocking Arabinan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Benzothiazinones (BTZs), a potent class of antimycobacterial agents, have shown significant promise. The lead compound, BTZ043, is a racemate that exhibits nanomolar bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] This technical guide provides an in-depth analysis of BTZ043's core mechanism: the targeted inhibition of arabinan biosynthesis, a critical pathway for the formation of the mycobacterial cell wall. We will detail the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the underlying biochemical pathways.
Introduction: The Mycobacterial Cell Wall and the Arabinan Synthesis Pathway
The cell wall of Mycobacterium tuberculosis is a complex, multilayered structure essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[3] A key component of this wall is the arabinogalactan (AG) polymer, which is covalently linked to peptidoglycan and esterified with mycolic acids.[4] Both arabinogalactan and another critical lipoglycan, lipoarabinomannan (LAM), require the precursor decaprenylphosphoryl-D-arabinofuranose (DPA) as the sole donor of arabinofuranosyl (Araf) residues for their synthesis.[3][4]
The biosynthesis of DPA is a two-step epimerization process converting decaprenylphosphoryl-β-D-ribose (DPR) into DPA.[5][6] This reaction is catalyzed by two essential enzymes:
-
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1, Rv3790) : A flavin-dependent oxidase that catalyzes the oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][7]
-
DprE2 (Rv3791) : An NADH-dependent reductase that subsequently reduces DPX to the final product, DPA.[5]
Given that there is no alternative pathway for DPA production in mycobacteria, the DprE1/DprE2 enzyme system represents a highly vulnerable and attractive target for antitubercular drug development.[7][8]
BTZ043: Mechanism of Covalent Inhibition of DprE1
BTZ043 belongs to the 1,3-benzothiazin-4-one class of compounds and functions as a mechanism-based covalent inhibitor, or "suicide substrate," of DprE1.[1] The process of inhibition is not direct; BTZ043 is a prodrug that requires intracellular activation.[1]
The mechanism unfolds as follows:
-
Enzyme-Mediated Activation : The reduced flavin cofactor (FADH₂) within the DprE1 active site reduces the nitro group of BTZ043.[1]
-
Formation of a Reactive Intermediate : This reduction converts BTZ043 into a highly reactive nitroso derivative.[1][5]
-
Covalent Adduct Formation : The electrophilic nitroso intermediate then forms a covalent semimercaptal bond with the thiol group of a critical cysteine residue (Cys387) in the active site of DprE1.[1]
This irreversible covalent modification of Cys387, a residue essential for catalysis, completely inactivates the DprE1 enzyme. The resulting blockade of the DPR-to-DPX conversion halts the entire DPA synthesis pathway.[5][9] Consequently, the supply of arabinose units for AG and LAM biosynthesis is cut off, leading to defects in cell wall integrity, eventual cell lysis, and bacterial death.[9][10] Mutations in the dprE1 gene, particularly at the Cys387 codon, are the primary mechanism of resistance to BTZ043.[7]
Arabinan Biosynthesis Pathway and BTZ043 Inhibition
The DPA biosynthesis pathway is a linear, two-step process central to the construction of the mycobacterial cell envelope. BTZ043's intervention at the first committed step ensures a complete and potent blockade of downstream arabinan synthesis.
Quantitative Efficacy Data
BTZ043 demonstrates potent activity against a wide range of mycobacterial species and clinical isolates, including those resistant to first-line drugs. The following tables summarize key quantitative data from published literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of BTZ043
| Mycobacterial Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |
| M. tuberculosis H37Rv | 1 | 2.3 | [2] |
| M. smegmatis | 4 | 9.2 | [2] |
| M. tuberculosis complex (range) | 1 - 30 | - | [11] |
| Fast-growing mycobacteria (range) | 0.1 - 80 | - | [11] |
| MDR and XDR clinical isolates | Active (similar to H37Rv) | - | [2][11] |
Table 2: DprE1 Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference(s) |
| BTZ043 | M. tuberculosis DprE1 | Not reported (covalent) | DCPIP Assay | [1] |
| CT325 (Nitroso-BTZ analog) | M. tuberculosis DprE1 | Inhibits DPR to DPX conversion | TLC-based assay | [5] |
| PyrBTZ01 (Non-covalent analog) | M. tuberculosis DprE1 | 1.61 | Amplex Red coupled assay | [12] |
| PyrBTZ02 (Non-covalent analog) | M. tuberculosis DprE1 | 7.34 | Amplex Red coupled assay | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of BTZ043.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a drug that prevents visible growth of a microorganism.
Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of BTZ043 in a suitable liquid or solid growth medium. Growth is assessed after a defined incubation period.
Methodology (Microplate Alamar Blue Assay - MABA):
-
Preparation: Prepare two-fold serial dilutions of BTZ043 racemate in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well. Include a drug-free control well for bacterial growth and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Detection: Add a resazurin-based indicator solution (e.g., Alamar Blue) to each well and re-incubate for 12-24 hours.
-
Reading: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
DprE1 Enzymatic Inhibition Assay (DCPIP-based)
This spectrophotometric assay measures the oxidative activity of DprE1 by monitoring the reduction of an artificial electron acceptor.
Principle: DprE1 oxidizes its substrate, DPR, and transfers the electrons to the indicator dye 2,6-dichlorophenolindophenol (DCPIP), causing a measurable decrease in absorbance at 600 nm. An inhibitor like BTZ043 will prevent this reaction.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified recombinant DprE1 enzyme.
-
Inhibitor Incubation: Add varying concentrations of BTZ043 or a vehicle control (DMSO) to the enzyme mixture and pre-incubate for a defined period to allow for inhibitor activation and binding.
-
Assay Initiation: Add the substrate DPR and the electron acceptor DCPIP to the mixture to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Analysis: Calculate the initial rate of reaction for each inhibitor concentration. For non-covalent inhibitors, IC₅₀ values can be determined by plotting the reaction rate against the inhibitor concentration. For a covalent inhibitor like BTZ043, this assay confirms time-dependent inactivation.[1]
Inhibition of Arabinan Synthesis in Whole Cells
This protocol assesses the direct impact of BTZ043 on the synthesis of cell wall components.
Principle: Mycobacterial cultures are treated with BTZ043 and then radiolabeled with a precursor (e.g., ¹⁴C-glucose). The incorporation of the radiolabel into specific cell wall fractions (like arabinogalactan) is quantified to measure the rate of synthesis.
Methodology:
-
Culturing and Treatment: Grow a mid-log phase culture of mycobacteria (e.g., M. smegmatis or Mtb). Treat the culture with BTZ043 at a concentration above its MIC for a short period (e.g., a few hours).
-
Radiolabeling: Add a radiolabeled precursor, such as D-[¹⁴C]-glucose, to the culture and incubate for several hours to allow for incorporation into cell wall components.
-
Cell Wall Fractionation: Harvest the cells and perform a series of solvent extractions and hydrolyses to isolate the arabinogalactan-peptidoglycan complex.
-
Quantification: Measure the radioactivity incorporated into the isolated arabinan-containing fractions using liquid scintillation counting.
-
Analysis: Compare the level of radiolabel incorporation in BTZ043-treated cells to that in untreated control cells. A significant reduction in incorporation indicates inhibition of arabinan synthesis.[9]
Conclusion and Future Directions
This compound represents a powerful new class of antitubercular agents with a well-defined and validated mechanism of action. By forming a covalent adduct with DprE1, it effectively blocks the biosynthesis of arabinan, a component indispensable for the structural integrity of the mycobacterial cell wall.[1][9] Its high potency against drug-resistant strains makes it a valuable candidate for future TB treatment regimens.[11] The detailed understanding of its interaction with DprE1 provides a robust platform for the structure-based design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. Further research will focus on optimizing combination therapies and managing the potential emergence of resistance through Cys387 mutations.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. Assessing the essentiality of the decaprenyl-phospho-d-arabinofuranose pathway in Mycobacterium tuberculosis using conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 12. researchgate.net [researchgate.net]
Preclinical Development and History of BTZ043 Racemate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical development and history of BTZ043 racemate, a promising anti-tuberculosis drug candidate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, synthesis, and its evaluation in various preclinical models.
Introduction and History
BTZ043 is a member of the benzothiazinone class of compounds, which have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The discovery of BTZ043 was a significant step forward in the fight against tuberculosis, particularly in light of the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.
The development of BTZ043 can be traced back to the screening of various compound libraries for anti-tubercular activity. Its potent bactericidal effect and novel mechanism of action quickly identified it as a lead candidate for further development. Preclinical studies demonstrated its efficacy in both in vitro and in vivo models, leading to its progression into clinical trials. A Phase 1a clinical trial was completed in August 2018, with a Phase 1 trial having commenced in June 2018.[1] A Phase 2a study began in South Africa in November 2020.[1]
Mechanism of Action
BTZ043 exerts its bactericidal activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, specifically in the production of arabinans, which are essential components of arabinogalactan and lipoarabinomannan.
BTZ043 is a prodrug that is activated within the mycobacterial cell. The activated form of the drug covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This inhibition blocks the synthesis of decaprenyl-phospho-arabinose, a key precursor for arabinan synthesis, ultimately leading to cell lysis and death of the bacterium.[2]
Below is a diagram illustrating the signaling pathway of BTZ043's mechanism of action.
Caption: Mechanism of action of BTZ043.
Chemical Synthesis
The synthesis of this compound has been described through various pathways, with a common starting point being substituted 2-chlorobenzoic acid derivatives.[3] One of the initial routes involved the acylisothiocyanate pathway.[3] More recent and robust methods have been developed to improve efficiency and avoid the use of toxic reagents like carbon disulfide.[4]
A general workflow for the synthesis of BTZ043 is depicted in the diagram below.
Caption: General synthesis workflow for BTZ043.
Experimental Protocol: Synthesis of this compound
A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones, including BTZ043, has been described, starting from benzoyl thiocarbamates.[4]
Step 1: Preparation of Benzoyl Thiocarbamates
-
Benzoyl chlorides are used as the starting material.
-
A one-pot procedure is employed to synthesize the benzoyl thiocarbamates.[4]
Step 2: Synthesis of BTZ043
-
The benzoyl thiocarbamates are treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the core 2-aminobenzothiazinone structure.[4]
-
To this intermediate, (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane is added in the presence of dimethylacetamide (DMA) and acetic acid to produce BTZ043.[4]
Preclinical In Vitro Development
The in vitro activity of BTZ043 has been extensively evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive, MDR, and XDR isolates. The compound has consistently demonstrated potent bactericidal activity at low concentrations.
In Vitro Activity Data
| Parameter | Organism/Strain | Value | Reference |
| MIC | M. tuberculosis complex | 1 - 30 ng/mL | [1] |
| MIC | Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [1] |
| MIC | M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [2] |
| MIC | Mycobacterium smegmatis | 4 ng/mL (9.2 nM) | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
The MIC of BTZ043 against M. tuberculosis is commonly determined using the Resazurin Microtiter Assay (REMA).[5][6][7]
Materials:
-
96-well microtiter plates
-
7H9 broth supplemented with Middlebrook ADC enrichment, 0.2% glycerol, and 0.05% Tween 80
-
Mycobacterium tuberculosis H37Rv culture
-
BTZ043 stock solution
-
Resazurin solution (0.01% in distilled water)
Procedure:
-
Prepare serial two-fold dilutions of BTZ043 in the 96-well plates using the supplemented 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then diluting it 1:20 in broth.
-
Inoculate each well (except for the sterile control) with the bacterial suspension.
-
Include a growth control well (bacteria without drug) and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[7]
Preclinical In Vivo Development
The in vivo efficacy of BTZ043 has been evaluated in various animal models of tuberculosis, primarily in mice. These studies have demonstrated the compound's ability to significantly reduce the bacterial burden in the lungs and other organs.
In Vivo Efficacy Data
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| BALB/c mice (chronic TB) | 37.5 mg/kg or 300 mg/kg | 4 weeks | 1 and 2 log reduction in bacterial burden in lungs and spleens, respectively | [2] |
| BALB/c mice | 2.5 to 1000 mg/kg | 6 weeks | Dose-dependent reduction in pulmonary bacterial burden | [8] |
| C3HeB/FeJ mice | 50, 100, and 200 mg/kg | 4 and 8 weeks | Significant reductions in lung and spleen bacterial burdens | [9] |
Experimental Protocol: In Vivo Efficacy in a Chronic BALB/c Mouse Model of Tuberculosis
A common model to assess the in vivo efficacy of anti-tuberculosis drugs is the chronic infection model in BALB/c mice.[8][10]
Procedure:
-
Infection: Female BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., ~200 CFU).[2]
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 3 to 4 weeks.
-
Treatment: Treatment with BTZ043 is initiated. The compound is typically administered orally by gavage once daily, five days a week. Dosages can range from 2.5 to 1000 mg/kg.[8]
-
Assessment of Bacterial Load: At various time points during and after treatment (e.g., 4, 6, and 8 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
Below is a diagram illustrating the experimental workflow for an in vivo efficacy study.
Caption: In vivo efficacy experimental workflow.
Preclinical Toxicology and Safety Pharmacology
Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) conditions have indicated that BTZ043 has a low toxicologic potential.[1]
Toxicology Data
| Species | Duration | NOAEL (No Observed Adverse Effect Level) | Reference |
| Rat | 28 days | 170 mg/kg | [1] |
| Minipig | 28 days | 360 mg/kg | [1][11] |
| Rat | 6 months | 380 mg/kg | [11] |
Safety pharmacology studies, including assessments of neurotoxicity, cardiotoxicity, and respiratory toxicity, were conducted within the determined NOAELs and showed no negative effects.[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity were all negative.[1] BTZ043 also demonstrated low interaction with CYP450 enzymes.[1]
Experimental Protocol: Preclinical Safety Assessment
Preclinical safety assessments for a new drug candidate like BTZ043 typically follow standardized GLP protocols.
General Protocol Outline:
-
Dose Range Finding Studies: Initial non-GLP studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select appropriate doses for the definitive toxicology studies.
-
Repeated-Dose Toxicology Studies: GLP-compliant studies in two species (e.g., rat and minipig) with daily administration of BTZ043 for a specified duration (e.g., 28 days or longer).
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight, food consumption, and water intake are monitored regularly.
-
Ophthalmoscopic examinations are performed.
-
Electrocardiograms (ECGs) are recorded to assess cardiovascular effects.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and organs are weighed and examined macroscopically.
-
Histopathological examination of a comprehensive list of tissues is conducted.
-
-
Safety Pharmacology Core Battery: Studies to assess the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity Studies: A battery of tests including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
Reproductive Toxicology Studies: As required, studies to assess the effects on fertility and early embryonic development, and teratogenicity.
Conclusion
The preclinical development of this compound has been comprehensive, demonstrating its potent and specific activity against Mycobacterium tuberculosis. Its novel mechanism of action, favorable safety profile, and significant in vivo efficacy have established it as a strong candidate for the treatment of tuberculosis, including drug-resistant forms. The data and protocols presented in this guide provide a detailed overview of the key preclinical studies that have supported the advancement of BTZ043 into clinical trials.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 9. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
The Bactericidal Effect of BTZ043 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bactericidal properties of BTZ043 racemate, a promising anti-tuberculosis drug candidate. BTZ043 belongs to the benzothiazinone class of compounds and exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][4][5] DprE1 is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[2][4][6]
BTZ043 is a suicide inhibitor.[6][7][8] It is a pro-drug that is activated within the mycobacterial cell by the reduced flavin cofactor of DprE1 to a nitroso derivative.[7] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, forming a semimercaptal adduct.[7] This irreversible inhibition of DprE1 blocks the production of DPA, leading to the cessation of arabinan synthesis, ultimately causing cell lysis and bacterial death.[2][4][5][7]
Mechanism of BTZ043 Action
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of BTZ043.
Table 1: In Vitro Activity of BTZ043
| Mycobacterial Species/Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |
| M. tuberculosis H37Rv | 1 | 2.3 | [7][9] |
| M. tuberculosis Complex | 1 - 30 | - | [1] |
| Fast Growing Mycobacteria | 0.1 - 80 | - | [1] |
| M. smegmatis | 4 | 9.2 | [9][10] |
| M. tuberculosis Erdman | 8 | - | [8] |
| Intracellular M. tuberculosis | <10 | - | [2] |
Table 2: In Vivo Efficacy of BTZ043 in Mouse Models
| Mouse Model | Dosage | Treatment Duration | Outcome | Reference(s) |
| BALB/c (Chronic TB) | 37.5 mg/kg | 4 weeks | 1 log reduction in lungs, 2 log reduction in spleen | [9] |
| BALB/c (Chronic TB) | 300 mg/kg | 4 weeks | 1 log reduction in lungs, 2 log reduction in spleen | [9] |
| C3HeB/FeJ | 50 mg/kg | 8 weeks | ~1.04 log10 CFU reduction from start of treatment in lungs | [8] |
| C3HeB/FeJ | 200 mg/kg | 8 weeks | ~2.59 log10 CFU reduction from start of treatment in lungs | [8] |
Table 3: Pharmacokinetic Parameters of BTZ043 in Humans (Single Dose)
| Dose | Cmax (µg/L) | Tmax (h) | AUC0–t (h·µg/L) | Half-life (h) | Reference(s) |
| 125 mg | - | - | 358.9 | 1.1 - 2.0 | [11] |
| 250 mg | - | 1.5 (median) | - | - | [4] |
| 500 mg | - | - | 2623.5 | 1.1 - 2.0 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the bactericidal effect of BTZ043.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of BTZ043 is typically determined using a broth microdilution assay.
MIC Determination Workflow
Protocol:
-
A standardized inoculum of M. tuberculosis is prepared in a suitable broth medium (e.g., 7H9 broth).
-
Two-fold serial dilutions of BTZ043 are prepared in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well containing the drug dilutions.
-
The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of BTZ043 that completely inhibits visible bacterial growth.
In Vitro Kill Kinetics Assay
This assay measures the rate at which BTZ043 kills M. tuberculosis.
Kill Kinetics Assay Workflow
Protocol:
-
A mid-log phase culture of M. tuberculosis is prepared.
-
BTZ043 is added to the culture at concentrations that are multiples of its MIC (e.g., 8x and 20x MIC).[12]
-
The culture is incubated at 37°C with agitation.
-
At various time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are removed from the culture.
-
The aliquots are serially diluted and plated on solid agar medium (e.g., 7H11 agar).
-
After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
-
The results are plotted as log10 CFU/mL versus time to visualize the killing curve.
In Vivo Efficacy in Mouse Models
The efficacy of BTZ043 in a living organism is assessed using various mouse models of tuberculosis.
Protocol (Chronic Infection Model):
-
BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis.[2][13]
-
The infection is allowed to establish for a period of time (e.g., 4 weeks) to create a chronic infection state.
-
Mice are then treated with BTZ043, typically administered orally via gavage, for a defined duration (e.g., 4-8 weeks).[2][13]
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.
-
The organs are homogenized, and serial dilutions are plated on solid agar to determine the bacterial load (CFU).
-
The reduction in CFU in treated mice is compared to that in untreated control mice to determine the in vivo bactericidal activity.
Synergistic Interactions
Studies have investigated the interaction of BTZ043 with other anti-tuberculosis drugs. A synergistic effect has been observed with bedaquiline and rifampicin.[1] In vitro studies have shown that a combination of BTZ043 and TMC207 (a diarylquinoline similar to bedaquiline) at concentrations of one-quarter their respective MICs resulted in a significant bactericidal effect.[3] This synergy was not observed in a BTZ-resistant mutant, suggesting that the potentiation is dependent on the inhibition of DprE1.[3]
Conclusion
This compound is a potent bactericidal agent against Mycobacterium tuberculosis with a novel mechanism of action. Its ability to inhibit the essential enzyme DprE1, leading to the disruption of cell wall synthesis, makes it a valuable candidate for the treatment of tuberculosis, including drug-resistant infections. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of TB drug development. Further clinical development is underway to establish the role of BTZ043 in future tuberculosis treatment regimens.[14][15]
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 14. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
BTZ043 Racemate: A Technical Guide on its Activity Against Drug-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health.[1] This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class of compounds, has emerged as a promising drug candidate with potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3][4] This technical guide provides an in-depth overview of the activity of the BTZ043 racemate against these challenging strains, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5] DprE1 is essential for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1] BTZ043 acts as a mechanism-based, covalent inhibitor of DprE1.[1] The nitro group of BTZ043 is reduced to a nitroso form, which then forms a covalent semimercaptal adduct with an active-site cysteine residue in DprE1.[1][3] This irreversible inhibition blocks the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis, ultimately leading to cell lysis and death.[6][7]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Benzothiazinones kill Mycobacteriu ... | Article | H1 Connect [archive.connect.h1.co]
A Technical Guide to the Covalent Inhibition Mechanism of BTZ043 on DprE1
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, a problem exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a potent benzothiazinone (BTZ), is a promising drug candidate that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[2][3] BTZ043 functions as a mechanism-based covalent inhibitor, or suicide substrate, that is activated by DprE1's own catalytic cycle.[4][5] This guide provides a detailed examination of this covalent inhibition mechanism, summarizing the quantitative data, outlining key experimental protocols, and visualizing the underlying processes to support further research and drug development efforts.
Introduction: DprE1 as a Vulnerable Target
The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival, making its biosynthetic pathways attractive targets for drug discovery.[6][7] A key component of this wall is arabinogalactan, which requires the precursor decaprenylphosphoryl-D-arabinofuranose (DPA).[3][8] The synthesis of DPA is a two-step epimerization process catalyzed by the hetero-dimeric enzyme complex of DprE1 and DprE2.[9]
DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the first step: the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2′-keto-erythro-pentafuranose (DPX).[2] DprE2 then reduces DPX to form DPA.[9] As this pathway is the sole source of arabinose for cell wall construction and is essential for mycobacterial growth, its inhibition leads to cell lysis and death.[6][10] BTZ043 exploits this critical pathway by irreversibly inactivating DprE1.[4]
The Covalent Inhibition Mechanism
The inhibitory action of BTZ043 is not direct but requires enzymatic activation, classifying it as a suicide inhibitor. The process involves the reduction of the BTZ043 prodrug into a highly reactive intermediate that covalently binds to the enzyme's active site.
Bioactivation of the BTZ043 Prodrug
During its normal catalytic function, the FAD cofactor in the DprE1 active site is reduced to FADH₂ upon the oxidation of the DPR substrate.[11][12] This reduced flavin cofactor, FADH₂, then serves as a reductase for the nitroaromatic group of BTZ043.[9] The nitro group (R-NO₂) is reduced to a highly reactive nitroso derivative (R-NO).[11][13] This activation step is intrinsic to the enzyme's own mechanism, ensuring high specificity.
Semimercaptal Adduct Formation
The electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiol group of a critical cysteine residue within the DprE1 active site—Cys387 in M. tuberculosis or Cys394 in M. smegmatis.[4][10][14] This reaction forms a stable, covalent semimercaptal adduct, permanently linking BTZ043 to the enzyme.[9][15] This irreversible modification of the active site renders DprE1 catalytically inactive, halting the arabinan synthesis pathway and leading to bacterial death.[6]
Quantitative Analysis of DprE1 Inhibition
The potency of BTZ043 has been quantified through various in vitro and whole-cell assays, highlighting its exceptional activity and the critical role of the target cysteine residue.
In Vitro Potency and Whole-Cell Activity
BTZ043 demonstrates potent bactericidal activity against M. tuberculosis at very low concentrations. The Minimum Inhibitory Concentration (MIC) is consistently in the low nanogram-per-milliliter range, making it significantly more potent than many standard anti-TB drugs.[9]
| Parameter | Organism/Strain | Value | Reference |
| MIC | M. tuberculosis | 1 ng/mL | [9] |
| MIC | M. tuberculosis H37Rv | 1 ng/mL | [4] |
| MIC Range | M. tuberculosis complex | 1 - 30 ng/mL | [16] |
| MIC Range | Fast-growing mycobacteria | 0.1 - 80 ng/mL | [16] |
| MIC Range | Various mycobacterial species | 0.001 - 0.008 mg/L | [1] |
Covalent Labeling Efficiency
Mass spectrometry has been a key tool in confirming the covalent nature of the inhibition. These studies show that BTZ043 achieves complete labeling of the DprE1 enzyme, whereas other covalent inhibitors like DNB1 and VI-9376 result in only partial labeling under similar conditions.[9][17]
| Inhibitor | Enzyme Labeling Efficiency | IC₅₀ | Reference |
| BTZ043 | Full (100%) | Not specified | [9] |
| DNB1 | Partial (67%) | 15.8 µM | [9][17] |
| VI-9376 | Partial (53%) | 57.4 µM | [9][17] |
Resistance Profile
The significance of the Cys387 residue is underscored by resistance studies. Single point mutations at this position to a non-nucleophilic residue, such as glycine or serine, are sufficient to confer high-level resistance to BTZ043, demonstrating the inhibitor's specific reliance on this covalent interaction.[4][9]
| DprE1 Mutation (Mtb) | Effect on BTZ043 MIC | Reference |
| Cys387Gly | Up to 10,000-fold increase | [9] |
| Cys387Ser | High-level resistance | [14] |
| Cys387Asn | Confirmed resistance | [4] |
Key Experimental Protocols
Elucidating the mechanism of BTZ043 required a combination of structural biology, biochemistry, and mass spectrometry. The following sections detail the generalized protocols for the pivotal experiments.
DprE1-BTZ043 Complex Formation for Crystallography
Because BTZ043 is a mechanism-based inhibitor, the covalent adduct must be formed prior to setting up crystallization trials.[9]
Methodology:
-
Enzyme-Inhibitor Incubation: Purified recombinant DprE1 is incubated with BTZ043.
-
Activation: A substrate analogue, such as farnesylphosphoryl-β-D-ribofuranose (FPR), is added to the mixture. The turnover of FPR reduces the FAD cofactor, which in turn activates BTZ043.[9]
-
Adduct Formation Confirmation: The reaction mixture is analyzed by mass spectrometry to confirm the complete formation of the covalent DprE1-BTZ043 adduct.[9]
-
Purification: The stable covalent complex is purified to remove excess unbound inhibitor and substrate.
-
Crystallization: The purified complex is subjected to crystallization screening to obtain crystals suitable for X-ray diffraction analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneonline.com [geneonline.com]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 17. researchgate.net [researchgate.net]
In Vitro and In Vivo Studies of BTZ043 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of BTZ043 racemate, a potent benzothiazinone with significant promise as a novel anti-tuberculosis agent. This document details the in vitro and in vivo pharmacological profile of BTZ043, including its mechanism of action, antimicrobial potency, efficacy in established animal models, and key pharmacokinetic properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutics for tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new drugs with novel mechanisms of action. BTZ043 is a promising drug candidate from the benzothiazinone class that has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1] This guide summarizes the key preclinical data from in vitro and in vivo studies of this compound.
Mechanism of Action
BTZ043 exerts its bactericidal effect by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme in the mycobacterial cell wall synthesis pathway, specifically in the biosynthesis of arabinans. Arabinans are essential components of arabinogalactan and lipoarabinomannan, which are major constituents of the mycobacterial cell wall.
The inhibition of DprE1 by BTZ043 is a covalent and irreversible process.[3] BTZ043 acts as a suicide inhibitor; the nitro group of BTZ043 is reduced by the flavin cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to the inactivation of the enzyme.[3] This blockade of arabinan biosynthesis disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1][3]
In Vitro Studies
Antimicrobial Potency
BTZ043 exhibits potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including MDR and XDR clinical isolates.[1] The minimum inhibitory concentration (MIC) values are consistently in the low nanomolar range.
| Mycobacterium Strain | MIC (ng/mL) | MIC (nM) | Reference |
| M. tuberculosis H37Rv | 1 | 2.3 | [4] |
| M. tuberculosis complex (range) | 1 - 30 | - | [1] |
| M. tuberculosis Erdman | 8 | - | [2] |
| M. smegmatis | 4 | 9.2 | [4] |
| Fast-growing mycobacteria (range) | ~0.1 - 80 | - | [1] |
| Nocardia brasiliensis (MIC50) | 125 | - | [5] |
| Nocardia brasiliensis (MIC90) | 250 | - | [5] |
Table 1: In Vitro Activity of this compound against Various Mycobacterial and Nocardia Strains.
Synergy Studies
In vitro combination studies have been conducted to evaluate the interaction of BTZ043 with other anti-tubercular agents. These studies are crucial for designing effective combination therapies. Using the checkerboard method, no antagonism was observed between BTZ043 and several existing TB drugs. Notably, a synergistic effect was identified with bedaquiline (TMC207).[6]
| Drug Combination | Interaction | Method | Reference |
| BTZ043 + Bedaquiline (TMC207) | Synergy | Checkerboard Assay | [6] |
| BTZ043 + Rifampicin | Additive | Not specified | [1] |
| BTZ043 + Isoniazid | Additive | Not specified | [6] |
| BTZ043 + Ethambutol | Additive | Not specified | [6] |
| BTZ043 + PA-824 | Additive | Not specified | [6] |
| BTZ043 + Moxifloxacin | Additive | Not specified | [6] |
Table 2: In Vitro Drug Interaction Profile of this compound.
In Vivo Studies
Efficacy in Murine Models of Tuberculosis
The in vivo efficacy of BTZ043 has been evaluated in various mouse models of chronic tuberculosis, including BALB/c and C3HeB/FeJ mice. These models represent different aspects of human TB pathology, with C3HeB/FeJ mice developing human-like caseous necrotic granulomas.
| Mouse Model | Dose (mg/kg) | Duration | Outcome (Lungs) | Outcome (Spleen) | Reference |
| BALB/c | 37.5 | 4 weeks | 1 log10 CFU reduction | 1 log10 CFU reduction | [4] |
| BALB/c | 300 | 4 weeks | 2 log10 CFU reduction | 2 log10 CFU reduction | [4] |
| C3HeB/FeJ | 50 | 8 weeks | ~2.43 log10 CFU reduction vs untreated | Significant reduction | [2] |
| C3HeB/FeJ | 100 | 8 weeks | Significant reduction | Dose-proportional reduction | [2] |
| C3HeB/FeJ | 200 | 8 weeks | ~3.98 log10 CFU reduction vs untreated | Dose-proportional reduction | [2] |
Table 3: In Vivo Efficacy of this compound in Murine Models of Chronic Tuberculosis.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in preclinical species to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BTZ043.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| BALB/c Mice | 25 | Oral | - | - | - | [7] |
| Guinea Pig | 50 | Oral | ~1205 (mean) | 1 | - | [8] |
| Guinea Pig | 400 (multi-dose) | Oral | 1331 (Day 8) | 1 | - | [8] |
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models. Note: A direct comparison of PK parameters is challenging due to variations in formulations and study designs.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of BTZ043 against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[9]
-
96-well U-bottom microtiter plates.
-
BTZ043 stock solution of known concentration.
-
M. tuberculosis H37Rv culture.
-
Saline-Tween solution.
-
McFarland 0.5 turbidity standard.
Procedure:
-
Preparation of BTZ043 dilutions: A serial two-fold dilution of BTZ043 is prepared in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Inoculum preparation: A suspension of M. tuberculosis H37Rv is prepared in saline-Tween and its turbidity is adjusted to match the McFarland 0.5 standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well containing the BTZ043 dilution is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
MIC determination: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of M. tuberculosis.
In Vivo Efficacy Study: Chronic Murine Tuberculosis Model
Objective: To evaluate the in vivo efficacy of BTZ043 in reducing the bacterial burden in the lungs and spleens of infected mice.
Procedure:
-
Animal Model: Female BALB/c or C3HeB/FeJ mice (6-8 weeks old) are used.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection.
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 8 weeks.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, BTZ043 at various dose levels (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., isoniazid).
-
Drug Administration: BTZ043 is formulated as a suspension (e.g., in 1% carboxymethylcellulose and 0.5% Tween 80) and administered daily by oral gavage, typically 5 days a week.[5]
-
Treatment Duration: Treatment is continued for a predefined period, usually 4 to 8 weeks.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
Bacterial Load Determination: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Data Analysis: The log10 CFU reduction in the organs of treated groups is calculated and compared to the vehicle control group.
Conclusion
This compound has demonstrated a compelling preclinical profile as a potential anti-tuberculosis agent. Its novel mechanism of action, potent in vitro activity against drug-resistant strains, and significant in vivo efficacy in relevant animal models highlight its potential to address the challenges of TB treatment. Further clinical development of BTZ043 is warranted to evaluate its safety and efficacy in humans. This technical guide provides a foundational understanding of the preclinical data supporting the advancement of this promising drug candidate.
References
- 1. Broth microdilution MIC method. [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a Mouse Model of Necrotic Granuloma Formation Using C3HeB/FeJ Mice for Testing of Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
A Technical Guide to the Effects of BTZ043 on the Mycobacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental evaluation of BTZ043, a potent benzothiazinone antimicrobial agent, and its impact on the cell wall of mycobacteria.
Introduction: Targeting a Key Vulnerability
The mycobacterial cell wall is a complex and unique structure, essential for the survival and virulence of pathogens such as Mycobacterium tuberculosis (Mtb).[1][2] Its intricate layers, particularly the arabinogalactan (AG) and lipoarabinomannan (LAM) polysaccharides, provide a robust defensive barrier, making it a prime target for antimicrobial agents.[1][2] BTZ043, the lead compound of the benzothiazinone (BTZ) class, is a promising drug candidate that exhibits potent bactericidal activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3][4] This guide delves into the core mechanism by which BTZ043 disrupts this critical cellular structure.
Core Mechanism of Action: Inhibition of Arabinan Synthesis
BTZ043 functions as a mechanism-based covalent inhibitor, targeting a crucial enzyme in the arabinan biosynthesis pathway.[5] This targeted disruption ultimately leads to cell lysis and death.[3][6]
2.1 The DprE1 Enzyme: A Critical Choke Point
The primary molecular target of BTZ043 is the decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1), a flavoenzyme encoded by the dprE1 gene (Rv3790).[3][4][5] DprE1 is responsible for a key epimerization step in the synthesis of D-arabinofuranose, the sole arabinose donor for the biosynthesis of both AG and LAM.[3][7][8] Specifically, DprE1, in conjunction with its partner enzyme DprE2, converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA).[5]
2.2 Covalent Inhibition and Pathway Disruption
BTZ043 is a prodrug that is activated within the mycobacterial cell.[2][5] The DprE1 enzyme itself reduces the nitro group of BTZ043, converting it into a highly reactive nitroso derivative.[2][5] This activated metabolite then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in Mtb) in the active site of DprE1.[2][5][9] This irreversible binding acts as a suicide inhibition mechanism, effectively shutting down the enzyme's function.[2][5]
The inhibition of DprE1 abolishes the formation of DPA, starving the cell of the essential building blocks required for arabinan polymerization.[3][7][10] This leads to a halt in the synthesis and maintenance of the AG and LAM components of the cell wall, compromising its structural integrity.[11] The consequence of this disruption is a rapid cessation of growth, followed by swelling at the cell poles and eventual lysis.[4][6]
Quantitative Data on Efficacy
BTZ043 demonstrates exceptional potency against a wide range of mycobacterial species, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.[12][13] Its activity is maintained against drug-resistant clinical isolates.[4]
Table 1: In Vitro Activity of BTZ043 Against Mycobacteria
| Mycobacterial Species/Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |
| M. tuberculosis H37Rv | 1 | 2.3 | [4][6][12] |
| M. smegmatis | 4 | 9.2 | [4][6][12] |
| M. tuberculosis Complex | 1 - 30 | - | [4][8] |
| Fast-growing Mycobacteria | 0.1 - 80 | - | [4][8] |
| Nocardia brasiliensis (MIC50) | 125 | - | [12] |
| Nocardia brasiliensis (MIC90) | 250 | - | [12] |
Table 2: In Vivo Efficacy of BTZ043 in Mouse Models (Chronic TB Infection)
| Animal Model | Dose (mg/kg) | Treatment Duration | Outcome (Bacterial Load Reduction) | Reference(s) |
| BALB/c Mice | 37.5 | 4 weeks | 1-log reduction in lungs | [6] |
| BALB/c Mice | 300 | 4 weeks | 2-log reduction in spleens | [6] |
| BALB/c Mice | 50 | 4 weeks | ~1-log reduction in lungs and spleens | [9] |
| BALB/c Mice | 250 - 1000 | 8 weeks | >2.4-log reduction in pulmonary bacterial burden | [11] |
| Guinea Pigs | 300 | 4 weeks | Significant reduction in bacterial load at infection site, lymph nodes, and spleen | [14][15] |
Detailed Experimental Protocols
The following protocols describe standard methodologies for assessing the in vitro activity of BTZ043.
4.1 Protocol: MIC Determination using Resazurin Microtiter Assay (REMA)
This colorimetric assay assesses cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin.
4.1.1 Materials:
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
96-well microtiter plates (sterile, clear-bottomed)
-
BTZ043 stock solution (in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Isoniazid)
-
DMSO (vehicle control)
-
Incubator (37°C)
-
Plate reader (absorbance at 570 nm and 600 nm)
4.1.2 Methodology:
-
Preparation of Inoculum: Grow mycobacteria to mid-log phase in 7H9 broth. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 to achieve the final inoculum.
-
Drug Dilution: Perform a two-fold serial dilution of BTZ043 in 7H9 broth directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, followed by 100 µL of the highest drug concentration to the first well. Serial transfer of 100 µL is then performed across the row. Ensure final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Controls: Include wells for:
-
Positive Control: Serial dilutions of a known anti-TB drug.
-
Vehicle Control: Inoculum with DMSO at the highest concentration used.
-
Growth Control: Inoculum with broth only (no drug).
-
Sterility Control: Broth only (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
-
Data Acquisition: Observe color change visually (blue = no growth, pink = growth). For quantitative results, read absorbance at 570 nm (resorufin) and 600 nm (resazurin).
-
MIC Determination: The MIC is defined as the lowest concentration of BTZ043 that prevents a color change from blue to pink.
4.2 Protocol: Checkerboard Synergy Assay
This method is used to assess the interaction between two compounds (e.g., BTZ043 and another antimicrobial).
4.2.1 Methodology:
-
Plate Setup: Use a 96-well plate. Serially dilute Drug A (e.g., BTZ043) horizontally across the plate. Serially dilute Drug B (e.g., Bedaquiline) vertically down the plate. This creates a matrix of wells with varying concentrations of both drugs.
-
Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with the mycobacterial suspension as described in the REMA protocol. Incubate for 7 days at 37°C.
-
Readout: Use a viability indicator like resazurin to determine which wells show inhibition of growth.
-
Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Calculate the FICI using the formula: FICI = FICA + FICB, where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Studies have shown that BTZ043 has an additive effect with most anti-TB drugs and a synergistic effect with Bedaquiline (TMC207).[16][17]
-
Conclusion and Future Outlook
BTZ043 represents a highly potent class of antimycobacterial agents with a well-defined mechanism of action against an essential cellular pathway.[3][5] Its covalent, irreversible inhibition of DprE1 effectively blocks the synthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[4][5] The quantitative data underscore its low nanomolar potency in vitro and significant efficacy in preclinical in vivo models.[4][11] As BTZ043 and next-generation benzothiazinones advance through clinical development, they offer a promising foundation for novel combination therapies urgently needed to combat the global tuberculosis pandemic.[7][11]
References
- 1. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 9. embopress.org [embopress.org]
- 10. Benzothiazinones kill Mycobacteriu ... | Article | H1 Connect [archive.connect.h1.co]
- 11. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Determining the Potency of BTZ043 Racemate: A Protocol for MIC Assessment in Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction:
BTZ043 is a potent benzothiazinone that represents a promising new class of anti-tuberculosis agents.[1][2][3][4] It exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3][5][6] The mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component arabinan.[1][2][5][7][8][9] This inhibition ultimately leads to cell lysis and death.[2][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the BTZ043 racemate against M. tuberculosis, a critical step in the preclinical evaluation of this novel drug candidate. The described methodology is based on the widely accepted broth microdilution method.
Mechanism of Action of BTZ043
BTZ043 covalently binds to a cysteine residue in the active site of the DprE1 enzyme. This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.
Caption: Mechanism of action of BTZ043.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of BTZ043 against M. tuberculosis.
| Compound | Organism | MIC Range (ng/mL) | MIC Range (µg/mL) | Reference |
| BTZ043 | M. tuberculosis complex | 1 - 30 | 0.001 - 0.008 | [5][7] |
| BTZ043 | M. tuberculosis H37Rv | 1 | 0.001 | [2] |
| BTZ043 | Mycobacterium smegmatis | 4 | 0.004 | [2] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution of M. tuberculosis.[10][11][12]
1. Materials
-
Culture Media:
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration.
-
-
Reagents:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Sterile deionized water.
-
-
Labware:
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile reagent reservoirs.
-
Sterile multichannel and single-channel pipettes and tips.
-
Sterile conical tubes (15 mL and 50 mL).
-
Glass beads (2-3 mm diameter).
-
-
Equipment:
-
Biosafety cabinet (Class II or higher).
-
Incubator (37°C).
-
Vortex mixer.
-
Spectrophotometer or McFarland standards.
-
Inverted mirror for reading plates.
-
2. Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL): Aseptically weigh 1 mg of this compound powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C in small aliquots.
-
Working Solutions: Prepare serial two-fold dilutions of the BTZ043 stock solution in sterile 7H9 broth to achieve the desired concentration range for the MIC assay. A typical starting range for BTZ043 is 0.000125 to 0.016 µg/mL.[11]
3. Inoculum Preparation
-
Culture M. tuberculosis (e.g., H37Rv ATCC 27294) in 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Transfer a few colonies from a fresh culture on solid medium into a tube containing sterile saline and glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 30-40 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL).
-
Prepare a 1:100 dilution of the adjusted bacterial suspension in 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.
4. MIC Plate Preparation and Inoculation
-
In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of the BTZ043 working solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well containing the drug.
-
Include a drug-free growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
5. Incubation and MIC Determination
-
Seal the microtiter plates with a breathable sealant or place them in a humidified container.
-
Incubate the plates at 37°C.
-
Read the plates on days 7, 10, and 14 of incubation using an inverted mirror.[11]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[10][12]
Experimental Workflow
Caption: Workflow for this compound MIC determination.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Benzothiazinones kill Mycobacteriu ... | Article | H1 Connect [archive.connect.h1.co]
- 5. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound|cas 957217-65-1|supplier DC Chemicals [dcchemicals.com]
- 9. plus.labcloudinc.com [plus.labcloudinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BTZ043 Racemate in Macrophage Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ043 is a potent benzothiazinone that represents a promising new class of anti-tuberculosis agents. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] Specifically, DprE1 is crucial for the biosynthesis of D-arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the mycobacterial cell wall.[1][2] Inhibition of this pathway leads to cell lysis and bacterial death.[4][5] BTZ043 exhibits nanomolar activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][6][7][8] Notably, it is highly active against intracellular mycobacteria residing within macrophages, a primary niche for Mtb during infection.[4][5][9][10] These application notes provide a comprehensive overview and detailed protocols for utilizing BTZ043 racemate in macrophage infection models to assess its intracellular efficacy and cytotoxicity.
Mechanism of Action
BTZ043 is a prodrug that is activated within the mycobacterium. The nitro group of BTZ043 is reduced to a nitroso intermediate, which then forms a covalent adduct with a cysteine residue in the active site of DprE1, irreversibly inhibiting the enzyme.[7] This targeted mechanism ensures high selectivity for mycobacteria.[1]
References
- 1. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 2. Quantifying spatial dynamics of Mycobacterium tuberculosis infection of human macrophages using microfabricated patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High content quantitative imaging of Mycobacterium tuberculosis responses to acidic microenvironments within human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of BTZ043 Racemate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: BTZ043 is a potent benzothiazinone-based antimycobacterial agent that represents a promising class of drugs for treating tuberculosis (TB). It is particularly effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The mechanism of action involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][4][5] This enzyme is crucial for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[5][6] By blocking this pathway, BTZ043 induces cell lysis and bacterial death.[6][7] Proper preparation of BTZ043 racemate stock solutions is critical for obtaining accurate and reproducible results in in vitro assays.
Chemical and Physical Properties
This compound is typically supplied as a powder. Its key properties are summarized below.
| Property | Value |
| CAS Number | 957217-65-1[1][7] |
| Molecular Formula | C₁₇H₁₆F₃N₃O₅S[1][8] |
| Molecular Weight | 431.39 g/mol [1][4][7] |
| Appearance | Powder[1] / Crystalline Solid[9] |
Stock Solution Preparation
Recommended Solvents and Solubility
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][4][7] It is crucial to use anhydrous or fresh DMSO, as moisture can reduce the solubility of the compound.[7]
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (approx. 69.5 mM)[1] | Recommended for primary stock solutions. |
| 22 mg/mL (approx. 51 mM)[7] | Use fresh, anhydrous DMSO.[7] | |
| DMF | 1 mg/mL (approx. 2.3 mM)[9] | Lower solubility than DMSO. |
| Methanol | Very Slightly Soluble[10] | Not recommended for stock solutions. |
| Chloroform | Slightly Soluble[10] | Not recommended for stock solutions. |
Storage and Stability
Proper storage is essential to maintain the potency and integrity of this compound.
| Form | Storage Condition | Stability | Recommendations |
| Powder (Solid) | Desiccate at -20°C[1][8] | Stable for up to 36 months[8] | Keep tightly sealed in a dry environment. |
| Stock Solution | -20°C[8] | Use within 3 months to prevent loss of potency[8] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 957217-65-1)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[1]
-
Weighing: Gently tap the vial to ensure all powder is at the bottom.[1] Accurately weigh the desired amount of BTZ043. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.31 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO. For example, to make a 10 mM solution from 1 mg of BTZ043, add 231.8 μL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).
-
Storage: Store the aliquots at -20°C for up to 3 months.[8]
Stock Solution Concentration Guide
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.[1]
| Mass of BTZ043 | 1 mM Solution | 5 mM Solution | 10 mM Solution | 50 mM Solution |
| 1 mg | 2.318 mL | 0.464 mL | 0.232 mL | 0.046 mL |
| 5 mg | 11.59 mL | 2.318 mL | 1.159 mL | 0.232 mL |
| 10 mg | 23.18 mL | 4.636 mL | 2.318 mL | 0.464 mL |
Application in In Vitro Assays
BTZ043 is active against M. tuberculosis at nanomolar concentrations, with reported Minimum Inhibitory Concentration (MIC) values around 1 ng/mL (2.3 nM).[2][7]
Experimental Workflow
The general workflow for preparing and using BTZ043 stock solutions in cellular or biochemical assays is outlined below.
Caption: Workflow for BTZ043 Stock Preparation and Use.
Protocol: General Guideline for Diluting Stock for an MIC Assay
This protocol provides an example of how to dilute a 10 mM DMSO stock solution for a typical Minimum Inhibitory Concentration (MIC) assay.
-
Thaw Stock: Thaw one aliquot of the 10 mM BTZ043 stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a serial dilution of the 10 mM stock solution into the appropriate sterile culture medium (e.g., 7H9 broth for Mtb). It is critical to ensure the DMSO concentration is minimized in the final assay volume.
-
Example Dilution: To achieve a final test concentration of 10 ng/mL (approx. 23.2 nM) in a final assay volume of 200 µL:
-
Prepare a 100X intermediate stock (2.32 µM) by diluting the 10 mM stock 1:4310 in culture medium.
-
Add 2 µL of this 2.32 µM intermediate stock to 198 µL of cell suspension in the assay plate.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final DMSO concentration is 0.05%, the control wells must also contain 0.05% DMSO).[11][12]
-
Incubation & Analysis: Incubate the assay plates under appropriate conditions and measure the endpoint (e.g., cell viability, bacterial growth) using a validated method like the Microplate Alamar Blue Assay (MABA).[13]
Mechanism of Action
BTZ043 is a pro-drug that is reductively activated within the mycobacterium.[5] The activated form then covalently binds to a critical cysteine residue (Cys387) in the active site of the DprE1 enzyme.[5][14] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl arabinose (DPA), halting the synthesis of the essential cell wall components lipoarabinomannan and arabinogalactan, which ultimately leads to bacterial death.[6][7][15]
Caption: Mechanism of Action of BTZ043.
References
- 1. This compound | CAS:957217-65-1 | DprE1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BTZ043 CAS#: 1161233-85-7 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for BTZ043 Racemate Administration in In Vivo Animal Studies
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying BTZ043 Racemate Synergy with other TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ043 is a potent benzothiazinone derivative that constitutes a promising new class of anti-tubercular agents. It exhibits strong bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The mechanism of action of BTZ043 involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1 is crucial for the synthesis of D-arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the integrity of the cell wall. Inhibition of this pathway by BTZ043 leads to a weakening of the cell wall, which can enhance the activity of other anti-tubercular drugs, creating a synergistic effect.
These application notes provide detailed protocols for assessing the synergistic potential of BTZ043 racemate with other TB drugs using established in vitro methods: the checkerboard assay and the time-kill kinetics assay.
Key Experimental Techniques
Two primary in vitro methods are recommended for evaluating the synergistic interactions between BTZ043 and other anti-TB drugs:
-
Checkerboard Assay: This method allows for the systematic testing of various concentration combinations of two drugs to determine their combined effect on bacterial growth. The outcome is typically quantified by the Fractional Inhibitory Concentration (FIC) index.
-
Time-Kill Kinetics Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to single drugs and their combinations. It provides valuable information on whether a combination is bacteriostatic or bactericidal and the nature of the interaction (synergistic, additive, or antagonistic).
Quantitative Data Summary
The following tables summarize the quantitative data from synergistic studies of BTZ043 with various anti-TB drugs.
Table 1: Synergy of BTZ043 with other Anti-TB Drugs Determined by Checkerboard Assay
| Combination Drug | M. tuberculosis Strain | BTZ043 MIC (ng/mL) | Combination Drug MIC (ng/mL) | FIC Index (ΣFIC) | Interaction | Reference |
| Bedaquiline (TMC207) | H37Rv | 1.5 | 80 | 0.5 | Synergy | [1][2] |
| Rifampin | H37Rv | 1.5 | 15 | >0.5 - 4.0 | Additive | [1] |
| Isoniazid | H37Rv | 1.5 | 50 | >0.5 - 4.0 | Additive | [1] |
| Ethambutol | H37Rv | 1.5 | 1500 | >0.5 - 4.0 | Additive | [1] |
| Moxifloxacin | H37Rv | 1.5 | 125 | >0.5 - 4.0 | Additive | [1] |
| PA-824 | H37Rv | 1.5 | 100 | >0.5 - 4.0 | Additive | [1] |
| SQ-109 | H37Rv | 1.5 | 250 | >0.5 - 4.0 | Additive | [1] |
| Meropenem | H37Rv | 1.5 | 12500 | >0.5 - 4.0 | Additive | [1] |
| Meropenem + Clavulanate | H37Rv | 1.5 | 3125 | >0.5 - 4.0 | Additive | [1] |
Table 2: Bactericidal Activity of BTZ043 in Combination with Bedaquiline (TMC207) from Viability Assays
| Drug(s) | Concentration (ng/mL) | Log10 CFU/mL Reduction from Day 0 | Outcome | Reference |
| BTZ043 | 0.375 (1/4 MIC) | No reduction | No effect | [1] |
| Bedaquiline (TMC207) | 20 (1/4 MIC) | No reduction | No effect | [1] |
| BTZ043 + Bedaquiline (TMC207) | 0.375 + 20 | 0.5 | Bactericidal | [1] |
| Bedaquiline (TMC207) | 80 (MIC) | Not specified, less effective than combo | Bactericidal | [1] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the checkerboard method to determine the FIC index for BTZ043 in combination with another anti-TB drug against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Partner anti-TB drug
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of BTZ043 and the partner drug in a suitable solvent (e.g., DMSO) and then dilute further in 7H9 broth.
-
In a 96-well plate, serially dilute BTZ043 two-fold along the y-axis (e.g., rows A-G) and the partner drug two-fold along the x-axis (e.g., columns 1-10). Row H will contain only BTZ043 dilutions, and column 11 will contain only the partner drug dilutions to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 will serve as a drug-free growth control.
-
-
Prepare Inoculum:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determine MIC and FIC:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of a drug that prevents this color change.
-
The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
-
The FIC index (ΣFIC) is the sum of the FICs of both drugs: ΣFIC = FIC (BTZ043) + FIC (Partner Drug).
-
-
Interpretation of Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Protocol 2: Time-Kill Kinetics Assay
This protocol details the time-kill curve method to assess the bactericidal activity of BTZ043 and a partner drug, alone and in combination.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC
-
This compound
-
Partner anti-TB drug
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile saline with 0.05% Tween 80 for dilutions
Procedure:
-
Prepare Cultures:
-
Grow M. tuberculosis in 7H9 broth to early-log phase (OD600 of 0.2-0.3).
-
Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in several culture tubes.
-
-
Drug Exposure:
-
Add BTZ043 and the partner drug to the culture tubes at desired concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC), both individually and in combination.
-
Include a drug-free control culture.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline with Tween 80.
-
Plate 100 µL of each dilution onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathway of BTZ043 Action and Synergy
Caption: Mechanism of BTZ043 synergy with other TB drugs.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing BTZ043 synergy.
References
Application Note: BTZ043 Racemate Efficacy Testing Against Multidrug-Resistant Mycobacterium tuberculosis
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics.[1][2] BTZ043 is a potent benzothiazinone compound that represents a promising new class of anti-tubercular agents.[1] It exhibits bactericidal activity against Mtb, including clinical isolates of MDR and XDR strains, at nanomolar concentrations.[1][3][4] This document provides detailed protocols for the preclinical evaluation of BTZ043 racemate against MDR-TB strains, covering in vitro susceptibility, host cell cytotoxicity, and in vivo efficacy models.
Mechanism of Action
BTZ043 is a prodrug that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6][7] DprE1 is critical for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[4][5] Inside the mycobacterium, BTZ043 is enzymatically reduced by the flavin cofactor within DprE1 to a reactive nitroso intermediate.[5][8] This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[5] The resulting blockade of arabinan synthesis disrupts cell wall integrity, causing cell lysis and bacterial death.[4][6]
References
- 1. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Thiolates Chemically Induce Redox Activation of BTZ043 and Related Potent Nitro Aromatic Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing BTZ043 Racemate Efficacy in Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutics. BTZ043, a benzothiazinone, is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1][2][3][4][5] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for tuberculosis (TB) research, offering a balance between throughput and physiological relevance.[6][7] Infection of zebrafish embryos with Mycobacterium marinum, a close genetic relative of M. tuberculosis, recapitulates key aspects of human TB, including the formation of granulomas.[8][9][10] This document provides detailed methodologies for assessing the efficacy of BTZ043 racemate in the zebrafish embryo infection model.
Mechanism of Action of BTZ043
BTZ043 is a pro-drug that is activated within mycobacteria.[2] The activated form covalently binds to a cysteine residue in the active site of DprE1, inhibiting the synthesis of essential arabinan polymers for the cell wall.[2][3] This disruption of cell wall integrity leads to bacterial cell death.[4]
Caption: BTZ043 inhibits the DprE1 enzyme, blocking arabinan synthesis and leading to mycobacterial cell lysis.
Experimental Workflow
The overall workflow for assessing BTZ043 efficacy involves zebrafish embryo infection, drug treatment, and subsequent evaluation of toxicity and anti-mycobacterial activity.
Caption: Workflow for assessing BTZ043 efficacy in zebrafish embryos.
Data Presentation
Table 1: In Vivo Efficacy of BTZ043 against M. marinum in Zebrafish Embryos
| Compound | Concentration (nM) | Reduction in Bacterial Burden (%) | Reference |
| BTZ043 | 5 | Not Significant | [5][11] |
| BTZ043 | 25 | Significant | [5][11] |
| BTZ043 | 50 | Significant | [5][11] |
Note: This table summarizes representative data from published studies. Actual results may vary based on experimental conditions.
Table 2: Toxicity Assessment of BTZ043 in Zebrafish Embryos
| Endpoint | Observation | Scoring Criteria | Reference |
| Lethal | Coagulation, No Heartbeat, No Somite Formation | Present/Absent | [12] |
| Sublethal | Pericardial Edema, Yolk Sac Edema, Body Curvature, Lack of Swim Bladder Inflation | Scored based on severity (e.g., 0=normal, 1=mild, 2=severe) | [13] |
Experimental Protocols
Zebrafish Maintenance and Egg Collection
-
Protocol: Maintain adult zebrafish in a recirculating water system at 28°C with a 14/10-hour light/dark cycle.[14]
-
Set up breeding tanks with a male-to-female ratio of 2:1.[14]
-
Collect eggs within 30 minutes of fertilization and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate) at 28°C.
Mycobacterium marinum Culture
-
Protocol: Culture fluorescently labeled M. marinum (e.g., expressing mCherry or Wasabi) in 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and appropriate antibiotics at 28°C with shaking.
-
Harvest bacteria in the mid-log phase and wash with sterile phosphate-buffered saline (PBS).
-
Prepare a single-cell suspension by passing the bacteria through a 27-gauge needle.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD₆₀₀) and by plating serial dilutions on 7H10 agar plates.
Zebrafish Embryo Infection
-
Protocol:
-
Anesthetize zebrafish embryos at 30 hours post-fertilization (hpf) with 0.02% tricaine.
-
Align embryos on an agar plate for microinjection.
-
For caudal vein injection, inject approximately 100-200 colony-forming units (CFU) of M. marinum in a 1-2 nL volume into the caudal vein.[10]
-
For yolk injection, an automated robotic system can be used to inject a similar bacterial load into the yolk sac.[7][10]
-
After injection, transfer embryos to fresh E3 medium and incubate at 28°C.
-
This compound Administration
-
Protocol for Waterborne Administration:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
At 1-hour post-infection (hpi), transfer infected embryos to a 96-well plate (one embryo per well).
-
Add E3 medium containing the desired final concentration of BTZ043 and a corresponding concentration of DMSO for the vehicle control.[10]
-
Incubate the embryos at 28°C for the duration of the experiment, refreshing the drug-containing medium daily.
-
-
Protocol for Microinjection:
-
Prepare a solution of BTZ043 in a vehicle suitable for injection.
-
At a designated time post-infection, anesthetize the embryos and inject the drug solution directly into the circulation or yolk sac.[13]
-
Efficacy Assessment
-
Protocol for Bacterial Burden Quantification:
-
At desired time points (e.g., 3 and 5 days post-infection), anesthetize the embryos.
-
Mount the embryos in a lateral orientation in low-melting-point agarose.
-
Image the embryos using a fluorescence microscope.
-
Quantify the bacterial burden by measuring the total fluorescence intensity of the bacteria using image analysis software (e.g., ImageJ).[5][11]
-
-
Protocol for Survival Assay:
-
Monitor the survival of infected and treated embryos daily for a specified period (e.g., 7-10 days).
-
Record the number of dead embryos in each group.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.[15]
-
Toxicity Assessment
-
Protocol:
-
Expose non-infected embryos to the same concentrations of BTZ043 as the efficacy study.
-
At various time points (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope.
-
Record lethal endpoints such as coagulation, lack of heartbeat, and lack of somite formation.[12]
-
Assess sublethal endpoints including pericardial edema, yolk sac edema, body curvature, and developmental delays.[13][16]
-
Assign a toxicity score to each embryo based on the presence and severity of these malformations.[13]
-
Data Analysis and Interpretation
-
Bacterial Burden: Compare the mean fluorescence intensity between the BTZ043-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in fluorescence indicates drug efficacy.
-
Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine if BTZ043 treatment significantly improves the survival of infected embryos.
-
Toxicity: Determine the maximum tolerated concentration (MTC) of BTZ043, which is the highest concentration that does not cause significant lethal or sublethal effects. Efficacy studies should be conducted at concentrations at or below the MTC.
By following these detailed protocols, researchers can effectively assess the in vivo efficacy and toxicity of this compound, providing valuable data for the preclinical development of this promising anti-tuberculosis drug candidate.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Testing Tuberculosis Drug Efficacy in a Zebrafish High-Throughput Translational Medicine Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | The Zebrafish Breathes New Life into the Study of Tuberculosis [frontiersin.org]
- 10. An anti-tuberculosis compound screen using a zebrafish infection model identifies an aspartyl-tRNA synthetase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Zebrafish embryo-larval testing reveals differential toxicity of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The zebrafish embryo as an in vivo model for screening nanoparticle-formulated lipophilic anti-tuberculosis compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Analysis of DprE1-BTZ043 Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the analysis of the covalent adduct formed between the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and the antitubercular drug candidate BTZ043 using mass spectrometry. This document is intended to guide researchers in the characterization of this and similar covalent inhibitor interactions.
Introduction
BTZ043 is a potent benzothiazinone that targets a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, DprE1.[1] This enzyme is a flavoenzyme responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the biosynthesis of arabinans.[2][3][4] BTZ043 acts as a suicide inhibitor.[5] Inside the mycobacterial cell, the nitro group of BTZ043 is reduced by the flavin cofactor of DprE1 to a reactive nitroso derivative.[5][6][7] This electrophilic intermediate then forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387 in M. tuberculosis and Cys394 in M. smegmatis) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.[2][8][9]
Mass spectrometry is a critical tool for confirming the covalent modification of DprE1 by BTZ043 and for quantifying the extent of adduct formation.[8][9] This technique allows for the precise measurement of the mass increase in the protein upon inhibitor binding, providing direct evidence of a covalent bond.
Biochemical Pathway of DprE1 and Inhibition by BTZ043
The epimerization of DPR to DPA is a two-step process catalyzed by the DprE1-DprE2 complex. DprE1 first oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.[8][10] BTZ043 specifically inhibits the DprE1-catalyzed oxidation step.
Caption: Mechanism of DprE1 inhibition by BTZ043.
Quantitative Data Summary
Mass spectrometry can be used to determine the percentage of DprE1 that has been labeled by an inhibitor. The following table summarizes labeling efficiency data for BTZ043 and other DprE1 inhibitors.
| Inhibitor | Target Organism | Labeling Efficiency (%) | Reference |
| BTZ043 | M. smegmatis | Full labeling observed | [8] |
| DNB1 | M. smegmatis | 67 | [8] |
| VI-9376 | M. smegmatis | 53 | [8] |
| PBTZ169 | M. tuberculosis | Full labeling observed | [9] |
Experimental Protocols
Protocol 1: In Vitro DprE1-BTZ043 Adduct Formation for Mass Spectrometry
This protocol describes the in vitro incubation of purified DprE1 with BTZ043 to form the covalent adduct prior to mass spectrometry analysis.
Materials:
-
Purified recombinant DprE1 protein
-
BTZ043
-
Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog[8]
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving BTZ043)
Procedure:
-
Prepare a stock solution of BTZ043 in DMSO.
-
In a microcentrifuge tube, combine purified DprE1 protein and the FPR substrate in the reaction buffer.
-
Add BTZ043 from the stock solution to the protein-substrate mixture. The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation. A typical molar ratio would be a several-fold excess of the inhibitor to the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes to 1 hour) to allow for adduct formation.[8]
-
The reaction mixture is now ready for mass spectrometry analysis. Depending on the specific MS protocol, a cleanup step to remove excess inhibitor and other reaction components may be necessary. This can be achieved by methods such as buffer exchange or precipitation.
Protocol 2: Intact Protein Mass Spectrometry Analysis of DprE1-BTZ043 Adduct
This protocol outlines the analysis of the intact DprE1-BTZ043 adduct using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer capable of intact protein analysis, such as a time-of-flight (TOF) or Orbitrap mass analyzer.[11][12]
Procedure:
-
Chromatographic Separation:
-
Inject the sample from Protocol 1 onto a reverse-phase column (e.g., C4 or C8) suitable for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid). The chromatographic step helps to desalt the sample and separate the protein from remaining small molecules.[12][13]
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of DprE1 (a ~51 kDa protein).[8]
-
-
Data Analysis:
-
The raw data will show a series of peaks corresponding to the different charge states of the protein.
-
Deconvolute the raw m/z spectrum to obtain the neutral mass of the protein.[13]
-
Compare the mass of the BTZ043-treated DprE1 with the mass of a control (untreated) DprE1 sample. A mass shift corresponding to the molecular weight of the active BTZ043 metabolite will confirm the formation of the covalent adduct.
-
Protocol 3: Peptide Mapping of the DprE1-BTZ043 Adduct by LC-MS/MS
This "bottom-up" proteomics approach is used to identify the specific site of covalent modification.
Procedure:
-
Sample Preparation:
-
Take the DprE1-BTZ043 adduct sample from Protocol 1.
-
Denature the protein (e.g., with urea or guanidinium chloride).
-
Reduce the disulfide bonds (e.g., with dithiothreitol).
-
Alkylate the free cysteine residues (e.g., with iodoacetamide). This step is crucial to differentiate the BTZ043-modified cysteine from unmodified cysteines.
-
Digest the protein into smaller peptides using a protease such as trypsin.[13]
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase column (e.g., C18) for separation.
-
Elute the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer is operated in a data-dependent acquisition mode. It will first acquire a full MS scan to detect the m/z of the eluting peptides.
-
The most intense peptide ions are then selected for fragmentation (MS/MS) to generate fragment ions.[14]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database containing the sequence of DprE1.
-
The search parameters must include a variable modification on cysteine residues corresponding to the mass of the BTZ043 adduct.
-
Successful identification of a peptide with this specific mass modification confirms the site of covalent attachment.[14]
-
Experimental Workflow Visualization
Caption: Workflow for MS analysis of DprE1-BTZ043 adduct.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiolates Chemically Induce Redox Activation of BTZ043 and Related Potent Nitro Aromatic Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Combination Studies of BTZ043 with First-Line TB Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro combination studies of BTZ043, a potent benzothiazinone antimycobacterial agent, with first-line tuberculosis (TB) drugs. These guidelines are intended to assist researchers in assessing the synergistic, additive, or antagonistic interactions of BTZ043 with existing and novel anti-TB compounds.
Introduction to BTZ043
BTZ043 is a promising new drug candidate for the treatment of tuberculosis.[1][2] It belongs to the class of benzothiazinones and exerts its bactericidal effect by inhibiting the decaprenyl-phosphoribose epimerase (DprE1).[1][2][3][4] This enzyme is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.[3][4][5][6] By blocking this pathway, BTZ043 effectively halts cell wall construction, leading to bacterial death.[4][5][7] BTZ043 is highly active against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with in vitro Minimum Inhibitory Concentration (MIC) values typically in the range of 1 to 30 ng/mL.[3]
In Vitro Combination Data Summary
In vitro studies are crucial to determine how a new drug candidate like BTZ043 interacts with existing therapeutic agents. The primary method for assessing these interactions is the checkerboard assay, which can determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Table 1: Summary of In Vitro Interactions of BTZ043 with Anti-TB Drugs
| Combination Drugs | M. tuberculosis Strain | Interaction | Fractional Inhibitory Concentration (FIC) Index (ΣFIC) |
| Rifampin | H37Rv | Additive | >0.5 and <4 |
| Isoniazid | H37Rv | Additive | >0.5 and <4 |
| Ethambutol | H37Rv | Additive | >0.5 and <4 |
| Bedaquiline (TMC207) | H37Rv | Synergistic | 0.5 |
| PA-824 (Pretomanid) | H37Rv | Additive | >0.5 and <4 |
| Moxifloxacin | H37Rv | Additive | >0.5 and <4 |
| Meropenem (± clavulanate) | H37Rv | Additive | >0.5 and <4 |
| SQ-109 | H37Rv | Additive | >0.5 and <4 |
Data compiled from multiple sources indicating that most combinations with BTZ043 are additive, with a notable synergistic interaction with bedaquiline.[1][2][8][9] An FIC index ≤ 0.5 is defined as synergy, >0.5 to <4 as additive/indifferent, and ≥4 as antagonism.[10]
Signaling Pathway and Experimental Workflows
Mechanism of Action of BTZ043
Caption: Mechanism of action of BTZ043, inhibiting the DprE1 enzyme.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine drug synergy.
Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow for the time-kill curve assay.
Experimental Protocols
Protocol: Checkerboard Assay for BTZ043 Combination Studies
This protocol details the checkerboard method to determine the in vitro interaction between BTZ043 and a first-line anti-TB drug.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
BTZ043 stock solution (in DMSO)
-
First-line TB drug (e.g., Isoniazid) stock solution (in sterile water)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% in sterile water)
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD
600of 0.4-0.6). Adjust the culture to a final inoculum concentration of approximately 5 x 10^5^ CFU/mL. -
Drug Dilutions:
-
Prepare serial twofold dilutions of BTZ043 in 7H9 broth vertically in the 96-well plate.
-
Prepare serial twofold dilutions of the first-line drug (e.g., Isoniazid) horizontally in the same plate.
-
-
Inoculation: Inoculate each well (except for sterility controls) with the prepared M. tuberculosis inoculum. The final volume in each well should be 200 µL. Include drug-free wells as growth controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
-
-
FIC Index Calculation:
-
The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.
-
The sum of the FICs (ΣFIC) is calculated as: ΣFIC = FIC of BTZ043 + FIC of the combination drug.
-
Interpret the results as described in the data summary table.
-
Protocol: Time-Kill Curve Assay for BTZ043 Combinations
This protocol is for assessing the bactericidal activity of BTZ043 in combination with another anti-TB drug over time.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth (as above)
-
Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
BTZ043 and combination drug stock solutions
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth and adjust the concentration to approximately 1 x 10^6^ CFU/mL.
-
Assay Setup: Prepare culture tubes with 7H9 broth containing:
-
No drug (growth control)
-
BTZ043 at a specific concentration (e.g., 1x or 4x MIC)
-
Combination drug at a specific concentration
-
The combination of BTZ043 and the other drug at the same concentrations.
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, and 7 days), withdraw an aliquot from each culture tube.
-
CFU Determination:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and condition.
-
Plot the log
10CFU/mL against time for each condition to generate time-kill curves. -
A synergistic interaction is generally defined as a ≥2-log
10decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a <2-log10but >1-log10decrease, while antagonism is a <1-log10decrease.
-
These protocols and notes provide a framework for the in vitro evaluation of BTZ043 in combination with first-line TB drugs. Adherence to standard mycobacteriology laboratory practices and appropriate biosafety precautions are essential when performing these experiments.
References
- 1. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of BTZ043
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ043 is a promising first-in-class benzothiazinone anti-tuberculosis drug candidate that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, making it a valuable agent in the fight against tuberculosis. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BTZ043 is critical for optimizing dosing regimens and predicting clinical efficacy. This document provides a comprehensive overview of the PK/PD modeling of BTZ043, including detailed experimental protocols and a summary of key data.
Mechanism of Action
BTZ043 is a prodrug that is activated within the mycobacterium. It targets and inhibits the enzyme decaprenyl-phosphoribose-2'-epimerase (DprE1).[1] DprE1 is essential for the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and lipoarabinomannan, which are major constituents of the mycobacterial cell wall.[1] By covalently binding to a cysteine residue in the active site of DprE1, BTZ043 blocks the synthesis of these vital cell wall components, leading to bacterial cell death.[3] This mechanism is highly specific to mycobacteria, contributing to a favorable safety profile.[1]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with BTZ043 Racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BTZ043 Racemate, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimycobacterial agent belonging to the class of benzothiazinones.[1] It acts as a suicide inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl arabinose (DPA), a precursor for essential components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1] By inhibiting DprE1, BTZ043 blocks the formation of these vital cell wall components, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A2: This is a common issue due to the hydrophobic nature of this compound. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), it is poorly soluble in aqueous solutions.[2] When the DMSO stock is diluted into an aqueous environment, the concentration of the organic solvent decreases significantly, causing the compound to "crash out" or precipitate. Factors that can influence this include the final DMSO concentration, the rate of addition, the temperature of the buffer, and the pH and composition of the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The most commonly recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[2] It is advisable to use freshly opened DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[2]
Q4: Can I prepare a stock solution of this compound in water or ethanol?
A4: No, it is not recommended to prepare stock solutions of this compound in water or ethanol as it is reported to be insoluble in these solvents.[2]
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder should be stored desiccated at -20°C. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution of DMSO Stock Solution
This guide provides a step-by-step approach to minimize precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in In Vitro Assays
Inconsistent results can often be traced back to issues with compound solubility and stability in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.
-
Visual Inspection: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation or cloudiness. A clear solution is crucial for accurate and reproducible results.
-
Use of Surfactants: For enzymatic assays, consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer to help maintain solubility. Note that this may not be suitable for cell-based assays.
-
Control for Vehicle Effects: Ensure that the final concentration of DMSO is consistent across all experimental and control wells. Run a vehicle control (medium with the same percentage of DMSO but without this compound) to account for any effects of the solvent on your assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Determine the final desired concentration of this compound and the final acceptable percentage of DMSO in your experiment (typically ≤ 1%).
-
While vigorously vortexing the pre-warmed aqueous solution, add the required volume of the DMSO stock solution dropwise. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Use the freshly prepared working solution immediately in your experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 30 mg/mL[4] | ≥ 69.54 mM[4] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| DMSO | 22 mg/mL[2] | 50.99 mM[2] | - |
| Water | Insoluble[2] | - | - |
| Ethanol | Insoluble[2] | - | - |
| Ethanol | 3 mg/mL[2] | ~6.95 mM | Solubility is limited. |
Table 2: Example Formulation for in vivo Studies
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | Varies based on dosage |
| DMSO | Co-solvent | As needed to initially dissolve the compound |
| PEG300 | Co-solvent/Vehicle | Varies |
| Tween 80 | Surfactant/Emulsifier | Varies |
| Corn Oil | Vehicle | Varies |
| Carboxymethylcellulose (CMC) | Suspending agent | 1% |
Note: For in vivo formulations, it is often necessary to create a suspension or a complex vehicle to achieve the desired dosage and bioavailability. The components should be added sequentially, ensuring the solution is clear before adding the next solvent.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the covalent inhibition of the DprE1 enzyme, which is a key player in the biosynthesis of the mycobacterial cell wall.
DprE1 Inhibition Pathway
Caption: this compound's inhibitory action on the DprE1 enzyme.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:957217-65-1 | DprE1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Investigating BTZ043 Resistance in M. tuberculosis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating mechanisms of resistance to BTZ043 in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-level resistance to BTZ043 in M. tuberculosis?
A1: The primary mechanism of high-level resistance to BTZ043 is the acquisition of mutations in the dprE1 gene, which encodes the drug's target, decaprenylphosphoryl-β-D-ribose 2′-epimerase.[1][2][3] BTZ043 is a prodrug that is activated by DprE1 to a nitroso derivative, which then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site.[3][4] Mutations at this Cys387 position, such as substitutions to Glycine (G), Serine (S), Alanine (A), Threonine (T), or Asparagine (N), prevent this covalent binding, leading to a dramatic increase in the Minimum Inhibitory Concentration (MIC) of BTZ043, often over 1,000-fold.[2][4]
Q2: Are there other mechanisms of resistance to BTZ043?
A2: Yes, a secondary mechanism conferring low-level resistance has been identified. This involves mutations in the Rv0678 gene, which is a negative regulator of the MmpS5/MmpL5 efflux pump.[2][5] Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which is thought to actively transport BTZ043 out of the bacterial cell. This mechanism typically results in a 4- to 8-fold increase in the MIC of BTZ043.[2][6]
Q3: Is there cross-resistance between BTZ043 and other anti-tubercular drugs?
A3: Mutations in Rv0678 that cause low-level resistance to BTZ043 are also known to confer resistance to bedaquiline (BDQ) and clofazimine (CFZ), which are also substrates of the MmpS5/MmpL5 efflux pump.[2][5][6] Therefore, prior treatment with BDQ could potentially select for mutants with low-level resistance to BTZ043.[2] High-level resistance via dprE1 mutations is specific to DprE1 inhibitors and is not expected to cause cross-resistance to drugs with different mechanisms of action.
Q4: What is the typical MIC of BTZ043 for wild-type M. tuberculosis?
A4: BTZ043 is highly potent against wild-type M. tuberculosis. The in vitro MIC for susceptible strains, including the reference strain H37Rv and various clinical isolates, typically ranges from 0.1 to 30 ng/mL, with a modal MIC often cited around 1-2 ng/mL (0.001-0.002 µg/mL).[1][2][6]
Q5: What is the mechanism of action of BTZ043?
A5: BTZ043 inhibits the synthesis of essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan.[3][7] It targets the enzyme DprE1, which is a decaprenylphosphoryl-β-D-ribose 2′-epimerase.[1][8] This enzyme is crucial for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of the arabinan polymers.[3] BTZ043 acts as a suicide inhibitor; it is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species, which then covalently binds to the thiol group of Cys387, irreversibly inactivating the enzyme.[3][4]
Troubleshooting Guides
MIC Determination Assays (Broth Microdilution/REMA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values across replicates. | 1. Inaccurate serial dilutions. 2. Uneven bacterial inoculum. 3. Clumping of M. tuberculosis cells. 4. Contamination. | 1. Use calibrated pipettes; prepare fresh drug dilutions for each experiment. 2. Ensure the bacterial suspension is homogenous and standardized to the correct optical density (e.g., 0.5 McFarland). 3. Vortex the bacterial suspension with glass beads to break up clumps before dilution. 4. Use sterile technique; include a no-drug, no-bacteria well to check for media contamination. |
| No bacterial growth in any wells, including the positive control. | 1. Inoculum size is too low. 2. Inactive bacterial culture. 3. Issues with growth medium (e.g., expired supplements). | 1. Verify the OD of the inoculum and ensure it is diluted correctly. 2. Use a fresh, mid-log phase culture of M. tuberculosis. 3. Prepare fresh media and supplements (OADC/ADC). Check the expiration dates of all components. |
| MIC value is unexpectedly high for a supposedly susceptible strain. | 1. BTZ043 degradation. 2. Spontaneous resistance has occurred. 3. Incorrect drug concentration calculation. | 1. BTZ043 is light-sensitive; protect stock solutions and plates from light. Prepare fresh dilutions from a trusted stock. 2. Plate the culture on drug-free agar to isolate colonies and re-test their MIC. Consider sequencing dprE1 and Rv0678. 3. Double-check all calculations for stock and working solution concentrations. |
Generating BTZ043-Resistant Mutants
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No resistant colonies are obtained on selective agar plates. | 1. BTZ043 concentration is too high. 2. Insufficient number of bacteria plated. 3. The mutation rate is very low. | 1. Select on a range of BTZ043 concentrations (e.g., 4x, 8x, 16x MIC) to find the optimal selective pressure. 2. Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) to increase the probability of finding a spontaneous mutant. 3. Consider using a liquid culture method with escalating drug concentrations over multiple passages to enrich for resistant mutants before plating.[2] |
| Isolated "resistant" colonies do not grow when re-streaked on BTZ043-containing media. | 1. The initial colony was a persister, not a genetic mutant. 2. The colony was located on an area of the plate with a lower effective drug concentration. | 1. Grow the isolated colony in drug-free broth to a sufficient density before re-testing its MIC in a liquid-based assay for confirmation. 2. Ensure even spreading of the inoculum and proper mixing of BTZ043 in the agar medium. |
| All resistant mutants have the same mutation. | 1. A single resistant clone has overgrown the culture (jackpot effect). | 1. When generating mutants, start multiple independent cultures from small inocula to ensure a diverse pool of spontaneous mutations.[2] |
Data Presentation
Table 1: BTZ043 MIC Values for Wild-Type and Resistant M. tuberculosis Strains
| Gene | Mutation | Fold Increase in MIC (relative to Wild-Type) | Phenotype | Reference(s) |
| dprE1 | Cys387Gly | >1,000 | High-level Resistance | [2][4] |
| dprE1 | Cys387Ser | >1,000 | High-level Resistance | [2][4] |
| dprE1 | Cys387Ala | >1,000 | High-level Resistance | [4] |
| dprE1 | Cys387Thr | High | High-level Resistance | [4] |
| dprE1 | Cys387Asn | High | High-level Resistance | [4] |
| Rv0678 | Various (frameshift, nonsense) | 4 to 8 | Low-level Resistance | [2][5][6] |
Mandatory Visualizations
Caption: Mechanism of action of BTZ043 targeting the DprE1 enzyme.
Caption: Major mechanisms of resistance to BTZ043 in M. tuberculosis.
Caption: Workflow for investigating BTZ043 resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of Spontaneous BTZ043-Resistant M. tuberculosis Mutants
This protocol describes a method for selecting BTZ043-resistant mutants by plating a large population of susceptible bacteria onto agar containing the drug.
Materials:
-
M. tuberculosis H37Rv (or other susceptible strain)
-
Middlebrook 7H9 broth with ADC/glycerol/Tween 80 supplements
-
Middlebrook 7H10 agar with OADC/glycerol supplements
-
BTZ043 stock solution (in DMSO)
-
Sterile culture tubes and Petri dishes
-
Glass beads (3-4 mm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate 5-10 mL of 7H9 broth with a stock culture of M. tuberculosis H37Rv.
-
Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5-0.8). This typically takes 7-10 days.
-
To ensure independent mutations, it is recommended to start at least five independent cultures from small inocula.[2]
-
-
Plating for Resistance:
-
Prepare 7H10 agar plates containing BTZ043 at concentrations of 4x, 8x, and 16x the known MIC for the parent strain. Also prepare drug-free control plates.
-
To determine the total number of viable cells, create serial dilutions of the culture and plate onto the drug-free control plates.
-
Concentrate the remaining bacterial culture by centrifugation (e.g., 3000 x g for 10 minutes). Resuspend the pellet in a small volume (e.g., 200 µL) of 7H9 broth.
-
Plate the entire concentrated suspension onto the BTZ043-containing plates.
-
-
Incubation and Colony Selection:
-
Incubate all plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Count the colonies on both the drug-containing and drug-free plates to calculate the mutation frequency.
-
Pick individual, well-isolated colonies from the BTZ043-containing plates and streak them onto fresh selective plates to purify.
-
-
Confirmation and Storage:
-
Grow the purified resistant colonies in 7H9 broth and confirm their resistance by re-determining the MIC (see Protocol 2).
-
Prepare glycerol stocks of the confirmed resistant mutants for long-term storage at -80°C.
-
Protocol 2: BTZ043 MIC Determination by Resazurin Microplate Assay (REMA)
This colorimetric assay is a common method for determining the MIC of drugs against M. tuberculosis.
Materials:
-
M. tuberculosis strains (wild-type and putative resistant mutants)
-
7H9 broth with supplements
-
BTZ043 stock solution
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.025% w/v in sterile water)
-
Sterile water or PBS with Tween 80
-
Plate sealer
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of BTZ043 solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last drug-containing column.
-
Leave one column with no drug as a positive growth control and one well with media only as a negative control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase and adjust the OD₆₀₀ to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 (or as optimized) in 7H9 broth to achieve the final inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control well). The final volume in each well will be 200 µL.
-
Seal the plate with a breathable sealer and incubate at 37°C for 6-7 days.
-
-
Developing the Assay:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for another 16-24 hours.
-
-
Reading the Results:
-
Visually assess the color change. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates metabolic activity and growth.
-
The MIC is defined as the lowest concentration of BTZ043 that prevents the color change from blue to pink.
-
Protocol 3: Whole Genome Sequencing (WGS) and Data Analysis
This protocol provides a general workflow for identifying mutations associated with BTZ043 resistance.
Procedure:
-
Genomic DNA Extraction:
-
Culture 10-20 mL of the M. tuberculosis strain of interest (wild-type or resistant mutant) to late-log phase.
-
Harvest the cells by centrifugation and inactivate them (e.g., by heat-killing or chemical treatment, following institutional biosafety guidelines).
-
Extract high-quality genomic DNA using a commercially available kit or a standard CTAB-based method. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted gDNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform sequencing to generate high-quality paired-end reads (e.g., aiming for >50x average genome coverage).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
-
Mapping: Align the quality-filtered reads to a reference M. tuberculosis genome (e.g., H37Rv, NC_000962.3) using a mapping tool such as BWA-MEM or Bowtie2.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using variant calling software like GATK or SAMtools/BCFtools.
-
Annotation and Filtering: Annotate the identified variants using a tool like SnpEff or ANNOVAR to determine their location (e.g., intergenic, intronic, exonic) and predicted effect (e.g., synonymous, missense, nonsense). Filter the variants against the parental strain's genome to identify unique mutations in the resistant isolate.
-
Candidate Gene Analysis: Specifically examine the annotated variant lists for non-synonymous mutations in known resistance-associated genes, primarily dprE1 (Rv3790) and Rv0678. Compare findings to published resistance mutations.
-
References
- 1. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cr...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BTZ043 dosage for improved efficacy in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTZ043 in animal models of tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BTZ043?
A1: BTZ043 is a benzothiazinone that acts as a suicide inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4][5] DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for producing decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinans.[2][4][6] BTZ043 is a prodrug that is activated within the mycobacterium to a nitroso derivative.[6] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, irreversibly inhibiting the enzyme and blocking cell wall synthesis, which ultimately leads to bacterial cell death.[4][6][7]
Q2: What are the recommended starting doses for BTZ043 in different animal models?
A2: The optimal dose of BTZ043 can vary depending on the animal model, the strain of M. tuberculosis, and the specific experimental goals. However, based on published studies, the following ranges are recommended as starting points:
-
BALB/c Mice: Efficacy is observed at oral doses starting from 50 mg/kg/day.[1][3] The activity increases with doses up to 250 mg/kg, after which a plateau effect is often reached.[1][3][8]
-
C3HeB/FeJ (Kramnik) Mice: Doses of 50, 100, and 200 mg/kg/day have been shown to be effective in this model, which develops human-like caseous necrotic granulomas.[9][10] The bactericidal effect is notably strong, particularly during the second month of treatment.[1][3]
-
Guinea Pigs: In this model, which also forms human-like granulomas, oral doses of 300 mg/kg and 400 mg/kg have been used effectively.[2][11]
Researchers should always perform a dose-finding study to determine the most effective dose for their specific experimental conditions.[2]
Q3: How should BTZ043 be formulated for oral administration in animals?
A3: BTZ043 has low aqueous solubility.[12] For experimental use, it is often administered as a microcrystalline suspension.[13][14] Formulations in a vehicle such as 0.5% carboxymethylcellulose (CMC) are common. To improve bioavailability, amorphous drug nanoparticle (ADN) formulations have been developed and show significantly increased plasma exposure compared to standard suspensions.[12][15] For clinical trials, an amorphous oral suspension was developed by hot-melt extrusion of BTZ043 in Soluplus™.[3]
Q4: What is the expected efficacy of BTZ043 monotherapy in a chronic mouse model?
A4: In chronic BALB/c mouse models, BTZ043 monotherapy demonstrates significant, dose-dependent bactericidal activity. Treatment for 4 to 8 weeks can lead to a substantial reduction in bacterial loads in both the lungs and spleen.[8][13][14] At a dose of 50 mg/kg, BTZ043 has been shown to reduce lung CFU by approximately 0.6 to 1 log10 after one month.[9][16] In C3HeB/FeJ mice, BTZ043 also significantly reduces bacterial burdens, with a more pronounced, dose-dependent killing rate observed during the second month of therapy.[9][10]
Q5: Does BTZ043 penetrate tuberculosis granulomas?
A5: Yes, studies in animal models that form human-like necrotic granulomas, such as IL-13 transgenic mice, C3HeB/FeJ mice, and guinea pigs, have shown that BTZ043 effectively penetrates these complex lesions.[1][2][3][4][9] It has been observed to accumulate in the cellular layers and fully penetrate the necrotic, non-vascularized core of the granuloma, reaching concentrations several times higher than its in vitro minimal inhibitory concentration (MIC).[1][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent plasma exposure. | Poor drug formulation/solubility. | Prepare a homogenous, micronized suspension immediately before gavage. Consider using an amorphous nanoparticle formulation for improved bioavailability.[12][15] |
| Rapid metabolism. | BTZ043 is rapidly metabolized to M1 (inactive) and M2 (unstable, activity unknown).[1][3] Consider more frequent dosing (e.g., twice daily) to maintain exposure, as this has been explored in some studies.[14][17][18] | |
| Sex-dependent pharmacokinetic differences. | Be aware that PK can differ between sexes in some species (e.g., rats, minipigs).[1][3] Ensure consistent use of one sex or analyze results for each sex separately. | |
| Sub-optimal efficacy (lower than expected CFU reduction). | Insufficient dosage. | The dose-response curve for BTZ043 can be steep. Efficacy in BALB/c mice increases up to 250 mg/kg.[1][3][8] A dose escalation study is recommended to find the maximally effective dose for your model. |
| Short treatment duration. | The bactericidal activity of BTZ043, particularly in models with necrotic lesions, is often more pronounced during the second month of treatment compared to the first.[9][10] Consider extending the treatment duration to 8 weeks. | |
| Drug resistance. | While no baseline resistance has been identified in clinical isolates, resistance can be acquired through mutations in the dprE1 gene (e.g., Cys387Ser).[1][6][19] If treatment failure occurs, consider sequencing the dprE1 gene of isolates from treated animals. | |
| Activity against non-replicating bacilli. | Like many cell wall synthesis inhibitors, BTZ043 has limited activity against non-replicating or dormant bacilli.[9][10] Its primary effect is on actively dividing bacteria. | |
| Observed drug-drug interactions in combination studies. | Pharmacokinetic interactions. | Co-administration of BTZ043 with a BPaL (bedaquiline, pretomanid, linezolid) regimen in mice was associated with a reduction in the plasma exposure of the other drugs.[17][20][21] When designing combination studies, conduct PK analysis for all co-administered drugs. |
| Pharmacodynamic interactions. | BTZ043 has shown synergistic effects with bedaquiline (TMC207), potentially by weakening the cell wall and allowing better penetration of the partner drug.[4][19] Most other interactions are additive.[19] No antagonism has been reported.[19] |
Quantitative Data Summary
Table 1: Efficacy of BTZ043 Monotherapy in BALB/c Mice (Chronic Infection Model) Female BALB/c mice infected by aerosol with Mtb H37Rv. Treatment initiated 3 weeks post-infection.
| Dose (mg/kg/day) | Treatment Duration | Organ | Log10 CFU Reduction vs. Untreated Control (Mean ± SD) | Reference |
| 50 | 4 weeks | Lungs | ~1.0 | [16] |
| 50 | 4 weeks | Spleen | ~1.0 | [16] |
| 50 | 8 weeks | Lungs | ~2.5 ± 0.5 | [14] |
| 100 | 8 weeks | Lungs | ~3.0 ± 0.4 | [14] |
| 250 | 8 weeks | Lungs | ~4.0 ± 0.3 | [8][14] |
| 500 | 8 weeks | Lungs | ~4.0 ± 0.3 | [8] |
Table 2: Efficacy of BTZ043 Monotherapy in C3HeB/FeJ Mice (Caseous Necrotic Lesion Model) Mice infected by low-dose aerosol with Mtb Erdman. Treatment initiated 8 weeks post-infection.
| Dose (mg/kg/day, 5/7 days) | Treatment Duration | Organ | Log10 CFU Reduction vs. Start of Treatment (Mean) | Reference |
| 50 | 8 weeks | Lungs | ~2.0 | [9][10] |
| 100 | 8 weeks | Lungs | ~2.5 | [9][10] |
| 200 | 8 weeks | Lungs | ~3.0 | [9][10] |
| 200 | 8 weeks | Spleen | >3.5 (4/8 mice below detection limit) | [10] |
Experimental Protocols
Protocol 1: Chronic Murine Tuberculosis Model and BTZ043 Efficacy Assessment
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with Mycobacterium tuberculosis H37Rv, delivering approximately 100-200 CFUs to the lungs.[13]
-
Pre-treatment Phase: The infection is allowed to establish for 3-4 weeks to develop into a chronic state. A baseline bacterial load is determined by sacrificing a control group (n=5) and plating lung and spleen homogenates on 7H11 agar.[14][18]
-
Drug Preparation: BTZ043 is prepared as a microcrystalline suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose in water. The suspension should be prepared fresh daily and sonicated or vortexed thoroughly before administration to ensure homogeneity.
-
Treatment: Mice are treated once daily by oral gavage with the desired dose of BTZ043 (e.g., 50, 100, 250 mg/kg).[8] A control group receives the vehicle only. Treatment is typically administered 5-7 days a week for a duration of 4 to 8 weeks.[18]
-
Efficacy Readout: At the end of the treatment period (e.g., 4, 6, or 8 weeks), mice are euthanized. Lungs and spleens are aseptically removed, homogenized in sterile saline with 0.05% Tween-80, and serially diluted.
-
CFU Enumeration: Dilutions are plated on 7H11 agar plates supplemented with OADC and incubated at 37°C for 3-4 weeks. The number of colonies is counted, and the bacterial load (Log10 CFU) per organ is calculated. Efficacy is determined by comparing the CFU counts in treated groups to the vehicle control group.[9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of BTZ043 action on the DprE1 enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. embopress.org [embopress.org]
- 17. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 18. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Addressing potential cytotoxicity of BTZ043 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTZ043, with a specific focus on addressing its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BTZ043?
BTZ043 is a potent antitubercular agent that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3][4][5] Specifically, it inhibits the formation of decaprenylphosphoryl arabinose, a precursor for arabinan, which is a critical component of the cell wall in Mycobacterium tuberculosis. This targeted action leads to cell lysis and bacterial death.[2]
Q2: Does BTZ043 exhibit cytotoxicity against mammalian cells?
At therapeutic concentrations effective against M. tuberculosis, BTZ043 has a favorable selectivity index. However, at high concentrations, some cytotoxic effects on mammalian cells have been observed.[2] It is important to determine the cytotoxic profile of BTZ043 in the specific cell line used in your experiments.
Q3: What are the reported cytotoxicity values for BTZ043?
The cytotoxic potential of BTZ043 has been evaluated in various mammalian cell lines. The following table summarizes some of the reported values.
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 (Human liver) | Not specified | TD50 | 5 µg/mL | [1] |
| THP-1 (Human leukemia) | MTT Assay | CC50 | 21.9 µM |
TD50 (Toxic Dose, 50%) and CC50 (Cytotoxic Concentration, 50%) represent the concentration at which 50% of the cells are adversely affected.
Q4: What are the potential off-target effects of BTZ043 in mammalian cells at high concentrations?
The primary target of BTZ043, DprE1, is absent in mammalian cells. Therefore, any observed cytotoxicity at high concentrations is likely due to off-target effects. While the specific off-target signaling pathways in mammalian cells have not been fully elucidated for BTZ043, high concentrations of chemical compounds can induce cellular stress, leading to apoptosis or necrosis. One study on a different benzothiazole derivative suggested involvement of the PI3K/AKT signaling pathway in apoptosis induction in cancer cells. However, direct evidence for BTZ043 is not yet available.
Troubleshooting Guide: In Vitro Cytotoxicity Assays
Issue 1: High variability or poor reproducibility in cytotoxicity assay results.
-
Potential Cause: Low aqueous solubility of BTZ043. BTZ043 is known to be poorly soluble in aqueous solutions, which can lead to precipitation of the compound in the culture medium, resulting in inconsistent cell exposure.
-
Troubleshooting Steps:
-
Solvent Selection: Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution of BTZ043.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity. Include a solvent control in your experimental setup.
-
Visual Inspection: Before and after adding the compound to the cell culture, visually inspect the wells under a microscope for any signs of precipitation.
-
Sonication: Briefly sonicate the diluted BTZ043 solution before adding it to the cells to aid in dissolution.
-
Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) may be used to improve solubility, but its effect on the cells should be validated.
-
Issue 2: Unexpectedly high cytotoxicity observed at all tested concentrations.
-
Potential Cause: Contamination of cell culture or reagents.
-
Troubleshooting Steps:
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect cellular health and response to treatments.
-
Sterile Technique: Ensure strict aseptic techniques are followed during all experimental procedures.
-
Reagent Quality: Use fresh, high-quality reagents and sterile-filtered solutions.
-
Issue 3: No dose-dependent cytotoxicity observed.
-
Potential Cause: Inappropriate concentration range or assay sensitivity.
-
Troubleshooting Steps:
-
Concentration Range: Test a wider range of BTZ043 concentrations, including both lower and higher doses, to capture the full dose-response curve.
-
Assay Selection: Consider using a more sensitive cytotoxicity assay. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like LDH release or a real-time cell viability assay.
-
Incubation Time: Optimize the incubation time of the cells with BTZ043. Cytotoxic effects may be time-dependent.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability and should be optimized for your specific cell line and experimental conditions.
Materials:
-
BTZ043
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of BTZ043 in DMSO.
-
Perform serial dilutions of the BTZ043 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of BTZ043. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BTZ043-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with BTZ043 at various concentrations and for the desired duration.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Visualizations
Caption: Workflow for assessing BTZ043 cytotoxicity using the MTT assay.
Caption: Generalized intrinsic apoptosis pathway potentially induced by cellular stress.
References
- 1. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazinones kill Mycobacteriu ... | Article | H1 Connect [archive.connect.h1.co]
Strategies to minimize off-target effects of BTZ043 Racemate
Welcome to the technical support center for BTZ043 Racemate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BTZ043?
A1: BTZ043 is a potent inhibitor of the decaprenyl-phosphoribose-2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2][3][4][5] It specifically blocks the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and arabinomannan.[1] BTZ043 is a prodrug that is activated within the mycobacterial cell to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell lysis.[2][3]
Q2: How specific is BTZ043 for its target, DprE1?
A2: BTZ043 exhibits a high degree of selectivity for mycobacterial DprE1.[1] This specificity is a key reason for its low toxicity profile observed in preclinical studies.[1][5] The mechanism of action is highly selective for mycobacterial species.[1]
Q3: What are the known off-target effects of BTZ043?
A3: Preclinical toxicology studies under Good Laboratory Practice (GLP) standards have shown that BTZ043 has a low toxicological potential.[1] No significant neurotoxicity, cardiotoxicity, respiratory toxicity, phototoxicity, genotoxicity, or mutagenicity has been observed.[1] It also demonstrates low interaction with CYP450 enzymes.[1] However, at high concentrations, developmental defects have been observed in zebrafish embryos.[6][7] Additionally, when used in combination therapies, unexpected drug-drug interactions have been noted in preclinical models, which could be considered an off-target effect in the context of the combination regimen.[8]
Q4: What are the main metabolites of BTZ043 and are they active?
A4: BTZ043 is rapidly metabolized in vivo. The two primary metabolites are M1 (an amino derivative) and M2.[3][9] M1 is reported to be 500 times less active against M. tuberculosis than the parent compound.[3] The activity of M2 has not been fully characterized but is generally considered to have unknown activity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in non-mycobacterial cell lines. | 1. High concentration of BTZ043. 2. Off-target effects at supra-therapeutic doses. 3. Impurities in the this compound sample. | 1. Perform a dose-response curve to determine the cytotoxic concentration. Use the lowest effective concentration for your experiments. 2. Compare the cytotoxicity with a known inactive metabolite like M1 to assess if the effect is specific to the active compound. 3. Verify the purity of your BTZ043 sample using analytical methods such as HPLC. |
| Inconsistent anti-mycobacterial activity. | 1. Degradation of BTZ043 in solution. 2. Presence of resistant mutants in the bacterial population. 3. Variability in experimental conditions (e.g., media composition, incubation time). | 1. Prepare fresh solutions of BTZ043 for each experiment. Store stock solutions at -80°C for long-term stability.[4] 2. Sequence the dprE1 gene of less susceptible isolates to check for mutations in the Cys387 residue.[10] 3. Standardize all experimental parameters and include appropriate positive and negative controls. |
| Antagonistic or reduced efficacy in combination with other drugs. | 1. Drug-drug interactions affecting metabolism or transport. 2. Complex biological interactions within the host system. | 1. Conduct in vitro checkerboard assays to assess for synergy, additivity, or antagonism.[11][12] 2. If antagonism is observed, consider staggered dosing schedules in in vivo models. 3. Evaluate the impact of BTZ043 on the expression of metabolic enzymes (e.g., CYPs) in relevant cell lines or animal models. |
Quantitative Data Summary
Table 1: In Vitro Activity of BTZ043
| Organism | MIC (ng/mL) | MIC (nM) |
| M. tuberculosis H37Rv | 1[2][4] | 2.3[4] |
| Mycobacterium smegmatis | 4[4] | 9.2[4] |
| Nocardia brasiliensis isolates (MIC50) | 125 | - |
| Nocardia brasiliensis isolates (MIC90) | 250 | - |
Table 2: Preclinical Toxicology Data for BTZ043
| Study Type | Species | Dose/Concentration | Observation |
| 28-day oral toxicity | Rat | Up to 170 mg/kg (NOAEL) | Well-tolerated[1] |
| 28-day oral toxicity | Minipig | 360 mg/kg (NOAEL) | Well-tolerated[1] |
| Safety Panel (neurotoxicity, cardiotoxicity, respiratory toxicity) | - | Within NOAELs | No negative effects observed[1] |
| Phototoxicity, Genotoxicity, Mutagenicity | - | - | Negative[1] |
| Embryo development | Zebrafish | >25 nM | Developmental defects[6][7] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Checkerboard Assay for Drug Combination Studies
-
Prepare Drug Dilutions: Prepare serial dilutions of BTZ043 and the second drug in a 96-well plate. Drug A (BTZ043) is diluted horizontally, and Drug B is diluted vertically.
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to the desired concentration (e.g., 5 x 105 CFU/mL) in appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include wells with each drug alone and a drug-free control.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Readout: Assess bacterial growth by measuring optical density at 600 nm or by using a growth indicator like resazurin.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additivity
-
FIC Index > 4.0: Antagonism
-
Visualizations
Caption: Mechanism of action of BTZ043 in Mycobacterium.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 9. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of BTZ043 Racemate in experimental conditions
Welcome to the technical support center for BTZ043 Racemate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: BTZ043 is a potent benzothiazinone antimycobacterial agent. It is a prodrug that is activated within mycobacteria to a nitroso-derivative. This active form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] The inhibition of DprE1 blocks the synthesis of arabinans, which are essential components of the mycobacterial cell wall, leading to cell lysis and death.[1][2]
Q2: What are the primary challenges when working with this compound in the lab?
A2: The main challenges associated with this compound are its low aqueous solubility and potential for instability under certain conditions.[3] Like many poorly soluble compounds, it can precipitate out of solution when diluted into aqueous media, leading to inaccurate and irreproducible experimental results. Additionally, its primary metabolite, M2, is unstable.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for up to 3 months.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[6][7]
Q4: Is this compound sensitive to light?
A4: Preclinical safety studies have shown that BTZ043 is not phototoxic.[8] However, as a general good laboratory practice for all small molecules, it is advisable to minimize exposure to direct, high-intensity light during handling and experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium, buffers).
-
Observation: The medium becomes cloudy or hazy, or visible particles form immediately after adding the BTZ043 stock solution or during incubation.[1]
-
Root Causes:
-
Poor Solubility: BTZ043 has low intrinsic aqueous solubility.
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution.[1]
-
Concentration Exceeds Solubility Limit: The final concentration of BTZ043 in the aqueous medium is above its solubility limit.
-
Temperature Effects: Changes in temperature between solution preparation and incubation can affect solubility.[6]
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[6][9]
-
-
Solutions:
-
Pre-warm the Medium: Always pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the BTZ043 stock solution.[6]
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity), a slightly higher concentration may be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Solubilizing Agent: For in vivo or certain in vitro applications, co-solvents or excipients like PEG300, Tween-80, or Soluplus™ have been used to improve solubility.[10]
-
Vortexing During Dilution: Add the BTZ043 stock solution dropwise to the pre-warmed medium while gently vortexing to facilitate rapid mixing and dispersion.[1]
-
Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.
-
Observation: High variability between replicate wells or a significant loss of potency compared to expected values.
-
Root Causes:
-
Compound Precipitation: Undissolved compound leads to a lower effective concentration.
-
Degradation in Media: The compound may not be stable in the culture medium over the duration of the experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the available concentration.
-
-
Solutions:
-
Confirm Solubility: Before conducting an assay, perform a solubility test to determine the maximum soluble concentration of BTZ043 in your specific experimental medium and conditions.
-
Time-Course Experiment: To check for stability, incubate BTZ043 in the assay medium for the duration of your experiment and measure its concentration at different time points using a suitable analytical method like LC-MS.
-
Use Low-Binding Labware: For sensitive assays, consider using low-protein-binding microplates and pipette tips.
-
Prepare Fresh Dilutions: Prepare working solutions of BTZ043 fresh from the stock solution for each experiment to minimize degradation.[5]
-
Issue 3: Discrepancies in quantification of BTZ043 in biological matrices.
-
Observation: Inconsistent or inaccurate measurements of BTZ043 concentrations in plasma, tissue homogenates, etc.
-
Root Cause:
-
Metabolite Instability: The metabolite M2 is an unstable hydride Meisenheimer complex that can revert to the parent BTZ043 under atmospheric conditions ex vivo.[4] This back-conversion can lead to an overestimation of the parent compound's concentration.
-
-
Solution:
-
Stabilize Samples: Immediately after collection, stabilize plasma and other biological samples with an antioxidant like ascorbic acid (e.g., at a final concentration of 2.5 mg/mL) to prevent the ex vivo oxidation of M2 back to BTZ043.[11]
-
Validated Analytical Methods: Use a validated LC-MS/MS method that can distinguish between BTZ043 and its metabolites. For an accurate measurement of the parent compound, analysis should be performed on stabilized samples. To measure the total exposure (BTZ043 + M2), samples can be acidified to drive the complete back-conversion of M2 to BTZ043 before analysis.[4]
-
Data Presentation
Table 1: Solubility and Formulation of this compound
| Parameter | Solvent/Vehicle | Concentration/Conditions | Reference |
| Solubility in DMSO | 100% DMSO | 22 mg/mL (50.99 mM) | [12] |
| In Vivo Formulation (Oral) | 1% Carboxymethylcellulose, 0.5% Tween 80 | Suspension for oral administration | [10] |
| In Vivo Formulation (Oral) | Amorphous oral suspension in Soluplus™ | 25 mg/mL | |
| In Vitro Permeability Assay | Hanks' Balanced Salt Solution (HBSS) | with 0.05% DMSO | [6] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | Keep tightly sealed in a dry environment. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | N/A | Not Recommended for Storage | Prepare fresh before each use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Calibrated balance and appropriate weighing tools
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of BTZ043 powder and transfer it to the vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution.[5]
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Objective: To prepare a serial dilution of BTZ043 for use in a cell-based or biochemical assay, minimizing precipitation.
-
Materials:
-
BTZ043 DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Thaw one aliquot of the BTZ043 DMSO stock solution.
-
Perform an initial dilution of the stock solution in the pre-warmed aqueous medium. It is critical to add the DMSO stock to the medium (not the other way around) while gently vortexing. For example, to achieve a 100 µM working solution from a 10 mM stock, add 5 µL of the stock to 495 µL of medium.
-
Perform subsequent serial dilutions in the pre-warmed aqueous medium to achieve the final desired concentrations for your assay.
-
Visually inspect each dilution for any signs of precipitation.
-
Use the working solutions immediately after preparation.
-
Visualizations
Caption: Mechanism of action of BTZ043 in Mycobacterium.
Caption: Troubleshooting workflow for BTZ043 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 9. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
Technical Support Center: BTZ043 Racemate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of BTZ043 racemate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BTZ043?
A1: BTZ043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] This enzyme is crucial for the synthesis of D-Arabinofuranose, an essential component of the mycobacterial cell wall components arabinogalactan and arabinomannan.[1] By blocking DprE1, BTZ043 inhibits cell wall biosynthesis, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3] BTZ043 is a pro-drug that is activated within the mycobacterial cell to a nitroso derivative, which then covalently binds to a cysteine residue in the active site of DprE1.[4]
Q2: What are the typical reported Minimum Inhibitory Concentration (MIC) values for BTZ043?
A2: BTZ043 exhibits high potency against various mycobacterial species. The reported MIC values can vary slightly depending on the strain and testing conditions.
| Mycobacterial Species | MIC Range | Reference |
| M. tuberculosis complex | 1 - 30 ng/mL | [1] |
| Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [1] |
| M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [2] |
| Mycobacterium smegmatis | 4 ng/mL (9.2 nM) | [2] |
Q3: Are there any known metabolites of BTZ043?
A3: Yes, two major metabolites have been identified. M1 is an amino derivative of BTZ043 and is reported to be 500 times less active against M. tuberculosis than the parent compound. The second metabolite, M2, is an unstable hydride Meisenheimer complex.[3][5]
Troubleshooting Guide: Synthesis and Purification
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q4: I am experiencing low yields during the synthesis of the benzothiazinone core. What are the potential causes and solutions?
A4: Low yields in the formation of the 1,3-benzothiazin-4-one ring system can stem from several factors. Based on established synthetic routes, here are some troubleshooting suggestions:
-
Issue: Incomplete formation of the initial benzoyl isothiocyanate.
-
Possible Cause: Inefficient reaction between the substituted benzoyl chloride and the thiocyanate source.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the acid chloride. Consider using a phase-transfer catalyst (e.g., PEG-400) to improve the reaction efficiency.[6]
-
-
Issue: Side reactions during cyclization.
-
Possible Cause: The cyclization step to form the thiazinone ring is sensitive to reaction conditions.
-
Solution: Carefully control the reaction temperature. The synthesis often involves heating, and precise temperature management can minimize the formation of byproducts.[6] Ensure the appropriate solvent is used as described in the literature, as solvent polarity can influence the reaction pathway.
-
Q5: My final product contains impurities that are difficult to remove by standard chromatography. What could these be and how can I avoid them?
A5: Persistent impurities often arise from side reactions or incomplete reactions.
-
Issue: Presence of unreacted starting materials.
-
Possible Cause: Insufficient reaction time or non-optimal stoichiometry.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent. A slight excess of one reagent may be required to drive the reaction to completion.
-
-
Issue: Formation of oxidized or reduced byproducts.
-
Possible Cause: The nitroaromatic core of BTZ043 can be susceptible to reduction, and the sulfide in the thiazinone ring can be oxidized.[7][8]
-
Solution: Use purified, degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid overly harsh reducing or oxidizing conditions during workup and purification. Attempts to intentionally oxidize BTZ043 with reagents like m-CPBA or H₂O₂ have shown that the sulfur is susceptible to oxidation, leading to sulfoxide and sulfone derivatives, which would be impurities in the desired synthesis.[7][9]
-
Purification Troubleshooting
Q6: I am having trouble with the purification of the final this compound by column chromatography. What can I do to improve separation?
A6: Chromatographic purification of BTZ043 can be challenging due to its polarity and potential for tailing on silica gel.
-
Issue: Poor separation from closely related impurities.
-
Possible Cause: Inappropriate solvent system for column chromatography.
-
Solution: Systematically screen different solvent systems using TLC. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A small amount of a more polar solvent like methanol may be required, but can also lead to broader peaks.
-
-
Issue: Product decomposition on silica gel.
-
Possible Cause: The slightly acidic nature of standard silica gel can sometimes degrade sensitive compounds.
-
Solution: Consider using deactivated silica gel (e.g., by treating with a small percentage of triethylamine in the eluent) or an alternative stationary phase like alumina. Flash chromatography is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.[10]
-
Q7: My purified this compound shows poor solubility. How can I improve this for experimental use?
A7: BTZ043 is known to have low aqueous solubility.
-
Possible Cause: The crystalline nature of the compound limits its solubility in aqueous media.
-
Solution: For in vitro assays, stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] For in vivo studies, formulation strategies such as amorphous oral suspensions or amorphous drug nanoparticles (ADNs) have been developed to improve bioavailability.[12][13] Hot melt extrusion with polymers like Soluplus™ has been used to create amorphous granulates.[12]
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized procedure based on synthetic strategies reported for BTZ043 and its analogs.[6][10] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
-
Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride.
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene, add thionyl chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate.
-
Dissolve the crude acid chloride in anhydrous acetonitrile.
-
Add ammonium thiocyanate and heat the mixture.
-
Monitor the formation of the isothiocyanate.
-
-
Step 3: Cyclization to form the 1,3-benzothiazin-4-one core.
-
The specific conditions for this step can vary, but it generally involves reacting the benzoyl isothiocyanate with the appropriate amine side chain precursor. For BTZ043, this would be the racemic 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane.
-
The reaction is typically carried out in a suitable solvent like toluene at elevated temperatures.[6]
-
-
Step 4: Purification of this compound.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis and purification.
Caption: Mechanism of action of BTZ043 in Mycobacterium tuberculosis.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: BTZ043 Drug-Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and managing potential drug-drug interactions (DDIs) with BTZ043, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) for the treatment of tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BTZ043?
BTZ043 is a benzothiazinone that acts as a suicide inhibitor of the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.[1][2][3][4] Specifically, BTZ043 covalently binds to a cysteine residue in the active site of DprE1, blocking the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[3][4] This mechanism is highly selective for mycobacteria.[1]
Q2: What is known about the metabolism of BTZ043?
In humans, BTZ043 is rapidly absorbed and metabolized.[2] The parent compound is converted to two main metabolites, M1 (inactive) and M2 (activity unknown).[2] BTZ043 and M2 have short half-lives, while the inactive metabolite M1 has a longer half-life of 8.4–9.0 hours.[2] In vitro metabolism studies suggest acceptable stability in the human body with no human-specific metabolites identified.[1]
Q3: What is the potential for BTZ043 to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
Preclinical studies indicate that BTZ043 has a low potential for interaction with cytochrome P450 enzymes.[1] An in vitro study showed that BTZ043 did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4.[5] A minor inhibition of 23.5% was observed for CYP2C9 at a concentration of 10 µM.[5] While preliminary experiments in mouse liver microsomes did not detect S-oxidation products, this metabolic pathway cannot be entirely ruled out in infected models.[6][7]
Q4: Are there any known synergistic or antagonistic interactions with other anti-tuberculosis drugs?
Yes, synergistic effects have been detected between BTZ043 and both rifampicin and bedaquiline.[1] A checkerboard assay confirmed synergy with TMC207 (bedaquiline), with a fractional inhibitory concentration (FIC) index of 0.5.[8] This synergy is dependent on the inhibition of DprE1 by BTZ043.[8] No antagonism has been observed with a range of other anti-tuberculosis drugs, with most interactions being additive.[8] However, a study in mice showed that co-administration of BTZ043 with a combination of bedaquiline, pretomanid, and linezolid (BPaL) led to a significant reduction in the plasma exposure of the BPaL drugs, suggesting a potential for an antagonistic interaction in vivo.[9][10]
Troubleshooting Guide
Issue 1: Unexpected antagonistic effects are observed when combining BTZ043 with other drugs in vivo, despite in vitro synergy.
-
Possible Cause: As observed in murine models, BTZ043 may reduce the systemic exposure of co-administered drugs.[9][10] This could be due to effects on absorption, distribution, metabolism, or excretion that are not captured in simple in vitro assays.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) studies in an appropriate animal model to determine if BTZ043 alters the plasma concentrations of the co-administered drug.
-
Investigate potential interactions with drug transporters, as this can affect drug absorption and disposition.[11][12][13]
-
Consider formulation effects that might influence the dissolution and absorption of either compound.
-
Issue 2: High variability in BTZ043 plasma concentrations is observed in animal studies.
-
Possible Cause: BTZ043 has low aqueous solubility and is subject to hepatic metabolism, which can contribute to variable oral bioavailability.[14] Sex-dependent differences in pharmacokinetics have also been observed in preclinical animal studies.[5]
-
Troubleshooting Steps:
-
Ensure a consistent and validated formulation is used for all experiments. The use of amorphous drug nanoparticles has been shown to improve bioavailability.[14]
-
Account for potential sex-based differences in your experimental design and data analysis.
-
Monitor the levels of both the parent drug and its major metabolites (M1 and M2) to get a complete pharmacokinetic profile.[2]
-
Issue 3: Difficulty reproducing in vitro synergy results from checkerboard assays.
-
Possible Cause: The checkerboard assay can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Strictly adhere to a validated protocol for the checkerboard assay.[15][16][17][18]
-
Ensure accurate determination of the Minimum Inhibitory Concentration (MIC) for each drug individually before proceeding to combination studies.
-
Use a sufficient range of concentrations for both drugs, typically spanning from well below to well above their individual MICs.
-
Confirm the stability of both compounds in the assay medium over the incubation period.
-
Data Presentation
Table 1: Summary of in vitro Cytochrome P450 Inhibition by BTZ043
| CYP Isoform | Inhibition Observed | Concentration | Reference |
| CYP1A2 | No | Up to 10 µM | [5] |
| CYP2B6 | No | Up to 10 µM | [5] |
| CYP2C8 | No | Up to 10 µM | [5] |
| CYP2C9 | Yes (23.5%) | 10 µM | [5] |
| CYP2C19 | No | Up to 10 µM | [5] |
| CYP2D6 | No | Up to 10 µM | [5] |
| CYP3A4 | No | Up to 10 µM | [5] |
Table 2: Summary of BTZ043 Interactions with Anti-Tuberculosis Drugs
| Co-administered Drug | Interaction Type | Method | Organism/Model | Reference |
| Rifampicin | Synergy | Not specified | In vitro | [1] |
| Bedaquiline (TMC207) | Synergy | Checkerboard Assay (FIC = 0.5) | M. tuberculosis H37Rv | [8] |
| Bedaquiline, Pretomanid, Linezolid (BPaL) | Antagonism (Reduced exposure of BPaL) | Pharmacokinetic Study | Murine Model | [9][10] |
| Isoniazid | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
| Ethambutol | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
| PA-824 | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
| Moxifloxacin | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
| Meropenem +/- Clavulanate | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
| SQ-109 | Additive | Checkerboard Assay | M. tuberculosis H37Rv | [8] |
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of BTZ043 on major CYP isoforms using human liver microsomes.
1. Materials:
-
BTZ043
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
LC-MS/MS system
2. Methodology:
-
Prepare a stock solution of BTZ043 and serial dilutions to achieve the desired final concentrations.
-
In a 96-well plate, pre-incubate BTZ043 (or positive control inhibitor or vehicle) with HLM and the NADPH regenerating system in incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of BTZ043 relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to evaluate the interaction between BTZ043 and another antimicrobial agent.
1. Materials:
-
BTZ043
-
Second antimicrobial agent
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Resazurin or other viability indicator
2. Methodology:
-
Determine the Minimum Inhibitory Concentration (MIC) of BTZ043 and the second drug individually against the selected mycobacterial strain.
-
Prepare stock solutions of both drugs at a concentration significantly higher than their MICs.
-
In a 96-well plate, create a two-dimensional serial dilution of the two drugs. Typically, drug A is serially diluted along the x-axis, and drug B is serially diluted along the y-axis. This creates a matrix of different concentration combinations.
-
Include wells with serial dilutions of each drug alone to re-determine their MICs in the same experiment. Also include a drug-free control well.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
Assess mycobacterial growth by adding a viability indicator like resazurin and measuring the color change or by reading the optical density.
-
The MIC of each drug in combination is the lowest concentration that inhibits growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows inhibition using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Visualizations
Caption: Mechanism of action of BTZ043 on the DprE1 enzyme.
Caption: Experimental workflow for assessing drug-drug interactions.
Caption: Troubleshooting logic for unexpected in vivo antagonism.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug-Drug Interaction Assays - Creative Proteomics [creative-proteomics.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pharmaron.com [pharmaron.com]
- 14. researchgate.net [researchgate.net]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. emerypharma.com [emerypharma.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of BTZ043 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of BTZ043 in in vivo research settings.
Frequently Asked Questions (FAQs)
Q1: What is BTZ043 and what is its mechanism of action?
BTZ043 is a potent benzothiazinone anti-tubercular agent. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, DprE1 is crucial for the formation of arabinans, which are vital components of the cell wall.[3][4] BTZ043 covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[5] This mechanism is highly specific to mycobacteria.[1]
Q2: What are the main challenges associated with the in vivo use of BTZ043?
The primary challenge for in vivo research with BTZ043 is its poor oral bioavailability.[6][7][8] This is attributed to a combination of two main factors:
-
Low aqueous solubility: BTZ043 is a lipophilic compound with poor solubility in water.[6][7]
-
Hepatic metabolism: The compound undergoes significant metabolism in the liver.[6][7][8]
These factors can lead to low and variable plasma concentrations, potentially impacting the reproducibility and reliability of in vivo experimental results.
Q3: What are the known metabolites of BTZ043?
BTZ043 is metabolized into two major metabolites, designated as M1 and M2.[2][9]
-
M1: This is an amino derivative of BTZ043 and is considered to be about 500 times less active against Mycobacterium tuberculosis than the parent compound.[2]
-
M2: This metabolite is an unstable hydride Meisenheimer complex.[2] The exact antimicrobial activity of M2 is not fully characterized due to its instability.[2] In some animal models, the plasma exposure to M2 can be higher than that of the parent BTZ043.[2]
Q4: What are the most effective strategies to enhance the bioavailability of BTZ043?
The most promising strategy to enhance the bioavailability of BTZ043 is the use of formulation technologies that improve its dissolution rate. The formulation of amorphous drug nanoparticles (ADNs) has been shown to significantly increase the oral bioavailability of BTZ043 compared to the neat, crystalline drug.[6][7] Oral administration of BTZ043 ADNs in mice resulted in an 8-fold higher plasma exposure compared to an oral suspension of the neat drug.[6][7]
Troubleshooting Guides
Formulation Troubleshooting
Issue: Low or inconsistent bioavailability despite using an improved formulation.
-
Possible Cause 1: Improper preparation of the amorphous drug nanoparticle (ADN) suspension.
-
Recommendation: Ensure the antisolvent precipitation method is followed precisely. Key parameters to control are the temperature of the antisolvent, the stirring speed, and the injection rate of the BTZ043 solution. Refer to the detailed experimental protocol for ADN preparation.
-
-
Possible Cause 2: Particle aggregation in the ADN suspension.
-
Recommendation: Visually inspect the suspension for any signs of precipitation or aggregation before administration. Use dynamic light scattering (DLS) to confirm the nanoparticle size and distribution. Ensure appropriate stabilizers, such as sodium dodecyl sulfate, are used in the formulation.
-
-
Possible Cause 3: Instability of the formulation.
-
Recommendation: Prepare the ADN suspension fresh before each experiment. If storage is necessary, validate the storage conditions and duration to ensure the formulation remains stable.
-
In Vivo Experiment Troubleshooting
Issue: High variability in plasma concentrations of BTZ043 between individual animals.
-
Possible Cause 1: Inconsistent oral gavage technique.
-
Possible Cause 2: Food effect.
-
Recommendation: Standardize the fasting period for animals before drug administration. The presence of food in the stomach can significantly alter drug absorption. For studies investigating the food effect, ensure a consistent diet and feeding schedule.
-
-
Possible Cause 3: Differences in animal physiology.
-
Recommendation: Use animals of the same age, sex, and strain to minimize physiological variability. Be aware that sex-dependent differences in BTZ043 pharmacokinetics have been observed in some preclinical species.[2]
-
Issue: Lower than expected efficacy in an infection model.
-
Possible Cause 1: Suboptimal dosing regimen.
-
Recommendation: The pharmacokinetic/pharmacodynamic (PK/PD) driver for BTZ043 activity is considered to be the time above the minimum inhibitory concentration (Time > MIC).[5] Consider dose fractionation studies (e.g., once daily vs. twice daily dosing) to optimize the time the drug concentration remains above the MIC.
-
-
Possible Cause 2: Poor penetration to the site of infection.
-
Recommendation: While BTZ043 has been shown to penetrate into granulomas, the formulation can impact this.[2] ADN formulations may lead to better tissue distribution. Consider measuring BTZ043 concentrations in the target tissue (e.g., lungs, spleen) in addition to plasma.
-
-
Possible Cause 3: Drug-drug interactions.
-
Recommendation: If BTZ043 is being tested in combination with other drugs, be aware of the potential for pharmacokinetic interactions. For example, co-administration with certain drugs may alter the metabolism of BTZ043.
-
Quantitative Data Summary
Table 1: In Vitro Activity of BTZ043
| Mycobacterial Species | MIC Range (ng/mL) |
| Fast-growing mycobacteria | ~0.1 - 80 |
| M. tuberculosis complex | 1 - 30 |
Source:[1]
Table 2: Comparative Pharmacokinetics of BTZ043 Formulations in Balb/c Mice (Oral Administration, 25 mg/kg)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability Increase |
| Neat BTZ043 Suspension | ~100 | ~400 | - |
| BTZ043 ADN | ~800 | ~3200 | 8-fold |
Data synthesized from values reported in[6][7]
Experimental Protocols
Protocol 1: Preparation of BTZ043 Amorphous Drug Nanoparticles (ADNs)
This protocol is based on the antisolvent precipitation method.
Materials:
-
BTZ043 powder
-
Dimethyl sulfoxide (DMSO)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium acetate
-
Demineralized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Sterile injection syringe and needle
Procedure:
-
Prepare the Solvent Solution: Dissolve 10 mg of BTZ043 in 1 mL of DMSO.
-
Prepare the Antisolvent Solution: Dissolve 2.5 mg of sodium dodecyl sulfate and 30 mg of ammonium acetate in 10 mL of demineralized water.
-
Cool the Antisolvent: Place the antisolvent solution in an ice bath and cool to approximately 3°C.
-
Precipitation: While vigorously stirring the cooled antisolvent solution (at ~750 rpm), rapidly inject 0.4 mL of the BTZ043 solvent solution into the antisolvent.
-
Characterization (Recommended): Characterize the resulting ADN suspension for particle size and distribution using Dynamic Light Scattering (DLS). The expected mean diameter is around 60-400 nm.[4][10]
Protocol 2: Oral Gavage Administration of BTZ043 in Mice
Materials:
-
BTZ043 formulation (e.g., ADN suspension or neat drug suspension)
-
Appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose in saline with 5% glucose)
-
Soft, sterile polypropylene oral gavage tubes (e.g., 22G x 25 mm)
-
Calibrated syringe
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Ensure the appropriate fasting period is observed before dosing.
-
Formulation Preparation: Ensure the BTZ043 formulation is a homogenous suspension. If using an ADN suspension, gently vortex before drawing the dose.
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., 25 mg/kg). A typical administration volume for mice is around 200 µL.[5]
-
Administration:
-
Gently restrain the mouse.
-
Carefully insert the soft gavage tube into the esophagus and advance it into the stomach.
-
Slowly administer the bolus dose.
-
Carefully withdraw the gavage tube.
-
-
Monitoring: Observe the animal for any signs of distress after administration.
Visualizations
Caption: Mechanism of action of BTZ043.
Caption: Workflow for enhancing BTZ043 bioavailability.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Amorphous Drug Nanoparticles for Inhalation Therapy of Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 8. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. phantomsfoundation.com [phantomsfoundation.com]
Technical Support Center: Protocols for Testing BTZ043 Against Non-Replicating Mycobacteria
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the effective testing of BTZ043 against non-replicating Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BTZ043?
A1: BTZ043 is a potent benzothiazinone that irreversibly inhibits the decaprenylphosphoryl-β-D-ribose 2′ epimerase (DprE1).[1][2][3] DprE1 is a critical enzyme in the synthesis of D-Arabinofuranose, an essential component of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan.[1][2] By blocking this pathway, BTZ043 effectively halts cell wall construction, leading to bactericidal activity against replicating mycobacteria.[2]
Q2: Why does BTZ043 show limited activity against non-replicating mycobacteria?
A2: BTZ043's mechanism targets cell wall synthesis.[1][2] Non-replicating or dormant mycobacteria have significantly reduced metabolic activity and minimal to no cell wall synthesis.[4][5] Consequently, inhibitors of this pathway, including BTZ043, display greatly reduced or no activity against these persistent forms of Mtb.[5][6][7][8] This has been observed in various models, including streptomycin-starved cultures and the explanted rabbit caseum model.[5][6]
Q3: Why is it important to test drugs against non-replicating Mtb?
A3: A significant portion of the global population is estimated to have a latent tuberculosis infection (LTBI), where Mtb exists in a non-replicating state.[4][5] These dormant bacilli are tolerant to most standard TB drugs, posing a major challenge to treatment and eradication efforts.[5] Developing compounds effective against this persistent subpopulation is crucial for shortening treatment durations and preventing disease relapse.
Q4: What are the standard in vitro models for non-replicating Mtb?
A4: Several in vitro models are used to simulate the non-replicating state of Mtb, each mimicking different physiological stresses encountered within the host. Common models include:
-
Streptomycin (STR)-Dependent Mutant Model: Using strains like Mtb 18b, which require streptomycin for replication. Withdrawing the antibiotic induces a viable, non-replicating state.[5][9]
-
Hypoxia Models (e.g., Wayne Model): Cultures are grown in sealed tubes where oxygen is gradually depleted, forcing the bacteria into a state of non-replicating persistence.[4]
-
Nutrient Starvation Models: Bacteria are deprived of essential nutrients, leading to a shutdown of replication.[4]
-
Ex Vivo Caseum Model: Mtb is cultured in caseum explanted from infected rabbits, which mimics the nutrient-poor, hypoxic, and acidic environment of a necrotic granuloma.[6][10]
Troubleshooting Guide
Q5: My Minimum Inhibitory Concentration (MIC) results for BTZ043 against non-replicating Mtb are inconsistent. What are the common causes?
A5: Inconsistency often arises from the specific challenges of working with non-replicating models. Key factors include:
-
Inconsistent Entry into Non-Replicating State: Variations in initial culture density, improper sealing of culture tubes in hypoxia models, or agitation that reintroduces oxygen can affect the timing and uniformity of entry into dormancy.[11]
-
Drug Carryover: A significant issue is the carryover of the test compound from the non-replicating phase to the recovery/outgrowth phase of the assay.[12][13] Since BTZ043 is highly potent against replicating bacteria, even small amounts carried over can inhibit outgrowth, giving a false-positive result for activity against non-replicating Mtb.[12]
-
Viability Assessment: Difficulty in resuscitating dormant bacteria for downstream analysis (like CFU counting) can lead to an underestimation of survivors.[11]
Q6: How can I prevent drug carryover in my assays?
A6: The most effective method is to incorporate activated charcoal into the recovery medium.[12][13] Activated charcoal adsorbs the compound, preventing its activity during the outgrowth phase. The Charcoal Agar Resazurin Assay (CARA) was developed specifically to mitigate this problem by transferring an aliquot from the primary assay plate to a second plate containing charcoal-supplemented agar.[12]
Q7: I am using a resazurin-based viability assay (REMA) and observing high background. What should I do?
A7: High background in REMA can be due to several factors. First, confirm that your non-replicating Mtb are metabolically active enough to reduce resazurin, even without replicating; the Mtb 18b strain, for instance, remains positive in this assay despite growth arrest.[5][8] Second, optimize incubation time and reader settings for your specific microplate setup.[11] Finally, ensure the purity of your reagents and sterility of your setup to avoid contamination, which can also lead to dye reduction.
Q8: How do I differentiate between a bactericidal and a bacteriostatic effect on non-replicating Mtb?
A8: This requires a two-phase experiment.[11] In the first phase, expose the non-replicating Mtb to BTZ043. In the second phase, remove the drug (or neutralize it with charcoal agar) and transfer the bacteria to a growth-permissive medium.
-
Bactericidal Effect: A significant drop in viable cell count (e.g., CFU/mL) compared to the starting inoculum and the untreated control.[11]
-
Bacteriostatic Effect: Little to no reduction in viable cells, but the bacteria will resume growth once the compound is removed.[11][12] For BTZ043, you should expect to see minimal reduction in CFU in the non-replicating state, confirming its lack of bactericidal activity in this physiological state.[5][6]
Data Summary
Table 1: In Vitro Activity of BTZ043 Against Replicating and Non-Replicating M. tuberculosis
| Assay Condition | M. tuberculosis Strain | Metric | BTZ043 Value | Reference |
| Replicating (Broth Microdilution) | Mtb Erdman | MIC | 0.008 µg/mL | [6] |
| Replicating (Broth Microdilution) | Mtb H37Rv | MIC | 1 ng/mL (~0.001 µg/mL) | [2] |
| Replicating (Intracellular) | Macrophages | MIC | <10 ng/mL | [6] |
| Non-Replicating (Streptomycin-Starved) | Mtb 18b | Activity | Little to no activity | [5][8] |
| Non-Replicating (Rabbit Caseum) | Mtb Erdman | Activity | No appreciable activity (up to 512 µM) | [6] |
Table 2: In Vivo Efficacy of BTZ043 in Murine Models
| Mouse Model | Treatment Duration | Key Finding | Reference |
| BALB/c (Chronic Infection) | 1-2 months | Dose-dependent reduction in lung/spleen CFU; superior to isoniazid after 2 months. | [1][6] |
| C3HeB/FeJ (Caseous Lesions) | 2 months | Dose-proportional, significant reductions in lung burdens. | [6] |
| IL-13tg (Necrotic Granulomas) | 10 days | Significant reduction in bacterial load (0.9 log10 CFU). | [14] |
Note: In vivo efficacy reflects activity against bacterial populations that are likely heterogeneous, containing both replicating and non-replicating bacilli.[6]
Visualizations and Workflows
BTZ043 Mechanism of Action
The diagram below illustrates the molecular mechanism of BTZ043. The drug is a pro-drug that gets activated to a nitroso derivative, which then forms a covalent adduct with a cysteine residue (Cys387) in the active site of the DprE1 enzyme. This action blocks the epimerization of DPR to DPA, a critical step in the synthesis of the mycobacterial cell wall.
Caption: Covalent inhibition of the DprE1 enzyme by BTZ043 blocks arabinan synthesis.
Experimental Workflow: Testing Compounds Against Non-Replicating Mtb
This workflow outlines the key steps and decision points for accurately assessing compound activity against non-replicating mycobacteria, incorporating troubleshooting solutions.
Caption: Workflow for testing drugs on non-replicating Mtb, highlighting the drug carryover pitfall.
Detailed Experimental Protocols
Protocol 1: Streptomycin-Starved Mtb 18b Model
This protocol is adapted from methodologies used to assess drug efficacy against non-replicating Mtb by inducing dormancy through antibiotic withdrawal.[5][8][9]
Materials:
-
M. tuberculosis 18b strain (streptomycin-dependent)
-
7H9 broth supplemented with OADC and 50 µg/mL streptomycin (STR)
-
7H9 broth without STR
-
BTZ043 stock solution
-
Control drugs (e.g., isoniazid, rifampin)
-
96-well plates
-
Incubator at 37°C
-
7H11 agar plates with STR for CFU enumeration
Procedure:
-
Culture Growth: Grow Mtb 18b in 7H9 broth with 50 µg/mL STR at 37°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce Non-Replicating State: Harvest the bacteria by centrifugation. Wash the pellet twice with sterile PBS to remove all traces of STR.
-
Resuspend: Resuspend the bacterial pellet in STR-free 7H9 broth to the original culture volume. This culture is now in a non-replicating but viable state.
-
Drug Exposure: Aliquot the STR-starved culture into a 96-well plate. Add serial dilutions of BTZ043 and control drugs. Include a "no drug" control.
-
Incubation: Incubate the plate at 37°C for 7 days.
-
Viability Assessment (CFU Counting):
-
After incubation, serially dilute the samples from each well in PBS.
-
Plate the dilutions onto 7H11 agar plates containing 50 µg/mL STR to allow for recovery and growth.
-
Incubate plates for 3-4 weeks and count colonies to determine CFU/mL.
-
Crucial: To avoid drug carryover, consider using the CARA protocol (Protocol 3) for the recovery step.
-
-
Analysis: Compare the CFU/mL of BTZ043-treated wells to the "no drug" control at Day 7 and the initial inoculum at Day 0. A significant drop in CFU indicates bactericidal activity. For BTZ043, expect little to no reduction in CFU.[5][8]
Protocol 2: Ex Vivo Rabbit Caseum Assay
This protocol assesses drug activity in a physiologically relevant environment that mimics the necrotic core of a granuloma.[6][10]
Materials:
-
Caseum harvested from Mtb-infected New Zealand White rabbits (handle as BSL-3 material).
-
Mid-log phase Mtb culture (e.g., Erdman strain).
-
BTZ043 stock solution (up to 512 µM).
-
96-well assay plates.
-
Bead beater and sterile beads.
-
7H11 agar plates with 0.4% activated charcoal.
Procedure:
-
Prepare Caseum Suspension: Homogenize rabbit caseum with a bead beater to create a milky suspension.
-
Inoculation: Inoculate the caseum suspension with Mtb to a final concentration of approximately 10^7 CFU/mL.
-
Preadaptation: Incubate the inoculated caseum at 37°C for several weeks to allow the bacteria to adapt and enter a non-replicating state.[10]
-
Drug Exposure: Prepare serial dilutions of BTZ043 in a 96-well plate. Add the Mtb-caseum suspension to each well.
-
Incubation: Incubate the plate at 37°C for the desired duration (e.g., 7-14 days).
-
Viability Assessment (CFU Counting):
-
Homogenize the contents of each well.
-
Serially dilute the homogenate in PBS.
-
Plate the dilutions onto 7H11 agar plates containing 0.4% activated charcoal to neutralize drug carryover.
-
Incubate plates for 3-4 weeks and count colonies.
-
-
Analysis: Compare the log10 CFU/mL of treated samples to the untreated control. BTZ043 is expected to show no appreciable reduction in CFU in this model.[6]
Protocol 3: Charcoal Agar Resazurin Assay (CARA)
This protocol serves as a semi-quantitative surrogate for CFU counting to quickly screen compounds and mitigate drug carryover.[12][13]
Materials:
-
Primary assay plate with Mtb exposed to drugs (from Protocol 1 or similar).
-
96-well plates containing 7H11 agar supplemented with 0.4% (w/v) activated charcoal.
-
Resazurin dye solution.
-
Fluorometer/spectrophotometer.
Procedure:
-
Primary Assay: Perform the initial drug exposure in a 96-well liquid culture format as described in other protocols.
-
Transfer to CARA Plate: After the desired incubation period, transfer a small aliquot (e.g., 5-10 µL) from each well of the primary plate to the corresponding well of the CARA plate.
-
Recovery Incubation: Incubate the CARA plate at 37°C for 7-10 days to allow surviving bacteria to grow on the charcoal agar surface.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 16-24 hours.
-
Readout: Measure fluorescence or absorbance. Wells where bacteria have grown will show a reduction of resazurin (a color change from blue to pink and a shift in fluorescence).
-
Analysis: Lack of resazurin reduction indicates potent bactericidal activity in the primary assay. This method helps distinguish true activity against non-replicating Mtb from the confounding effects of drug carryover.[12]
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BTZ043 Racemate and Isoniazid in Tuberculosis Therapy
In the ongoing battle against tuberculosis (TB), a global health threat, the scientific community continues to seek novel therapeutic agents that are more effective, faster-acting, and capable of combating drug-resistant strains of Mycobacterium tuberculosis. This guide provides a detailed comparison of BTZ043 Racemate, a promising new drug candidate, and isoniazid (INH), a cornerstone of first-line TB treatment for decades. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and available experimental data.
Executive Summary
This compound and isoniazid both target the synthesis of the mycobacterial cell wall, a critical structure for the pathogen's survival. However, they do so through distinct mechanisms. BTZ043 inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of arabinans.[1][2][3][4][5] In contrast, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids.[6][7][8][9][10] This fundamental difference in their targets contributes to their varying efficacy profiles and their potential for use in combination therapies and against drug-resistant TB strains.
Mechanism of Action
The distinct signaling pathways targeted by BTZ043 and isoniazid are crucial to understanding their antibacterial effects.
This compound: This benzothiazinone acts as a suicide inhibitor of DprE1.[11] DprE1 is a key enzyme in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the synthesis of arabinans.[1][3] Arabinans are essential components of the mycobacterial cell wall. By covalently binding to a cysteine residue in the active site of DprE1, BTZ043 blocks this pathway, leading to the cessation of cell wall synthesis and subsequent bacterial death.[3]
Isoniazid (INH): INH is a prodrug that requires activation within the mycobacterium.[6][7][8][9] The bacterial enzyme catalase-peroxidase (KatG) activates INH, which then forms a covalent adduct with NAD.[6][7] This complex primarily targets and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[6][9] The inhibition of InhA blocks the synthesis of mycolic acids, which are unique and crucial long-chain fatty acids of the mycobacterial cell wall.[6][7][9][10] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial cell death.[9]
In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
| Compound | Target Organism | MIC Range (ng/mL) | MIC Range (µg/mL) |
| This compound | M. tuberculosis complex | 1 - 30[1] | 0.001 - 0.03 |
| Fast-growing mycobacteria | ~0.1 - 80[1] | ~0.0001 - 0.08 | |
| Nocardia brasiliensis | - | MIC₅₀: 0.125, MIC₉₀: 0.250[12] | |
| Isoniazid (INH) | M. tuberculosis | - | 0.03 - 0.06[12] |
Note: Conversion from ng/mL to µg/mL is 1000 ng/mL = 1 µg/mL.
BTZ043 demonstrates potent in vitro activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][13] Notably, its MIC for M. tuberculosis H37Rv has been reported to be as low as 1 ng/ml, which is significantly lower than that of other active drugs like rifampin and isoniazid.[12]
In Vivo Efficacy
Animal models are critical for evaluating the in vivo efficacy of new drug candidates. Studies in both mice and guinea pigs have demonstrated the potent antimycobacterial activity of BTZ043.
Mouse Models: In mouse models of TB, BTZ043 has shown superior activity to INH, particularly after two months of treatment.[1] In the C3HeB/FeJ mouse model, which develops caseous necrotic pulmonary lesions similar to human TB, BTZ043 monotherapy led to significant reductions in bacterial burdens in the lungs and spleen after two months.[11][14] A high dose of 200 mg/kg resulted in a nearly 4-log10 CFU reduction in the lungs compared to untreated mice.[14]
Guinea Pig Model: Guinea pigs are a valuable model as they form human-like granulomas. In a study using this model, guinea pigs infected with virulent M. tuberculosis and treated with BTZ043 for four weeks showed a significant reduction in bacterial load at the infection site, draining lymph nodes, and spleen compared to vehicle-treated controls.[4] While one study noted that INH had a slightly better effect than BTZ043 in a 28-day treatment regimen, it also highlighted that all tested INH-resistant M. tuberculosis isolates were susceptible to BTZ043.[4]
Combination Studies
The treatment of TB typically involves a multi-drug regimen to prevent the emergence of resistance and enhance efficacy. In vitro studies have explored the interaction of BTZ043 with other anti-TB drugs. No antagonism was observed between BTZ043 and several tested compounds, including isoniazid, with most interactions being additive.[13] A synergistic effect was noted between BTZ043 and bedaquiline.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, step-by-step protocols for the cited experiments are not fully detailed in the available literature, the general methodologies are described.
MIC Determination (Broth Microdilution): This method is used to determine the minimum concentration of a drug that inhibits the visible growth of a microorganism. A standardized inoculum of the mycobacterial strain is added to a series of microplate wells containing serial dilutions of the antimicrobial agent in a suitable broth medium, such as 7H9 broth.[12] The plates are incubated at 37°C, and the MIC is read as the lowest concentration of the drug that prevents visible growth.
In Vivo Animal Studies: For in vivo efficacy studies, animal models such as BALB/c mice or guinea pigs are infected with a virulent strain of M. tuberculosis, typically H37Rv.[4] After a set period to allow the infection to establish, treatment with the investigational drug (e.g., BTZ043) or a comparator (e.g., INH) is initiated.[4] The drugs are administered orally at specified doses for a defined duration.[4] At the end of the treatment period, the animals are euthanized, and organs such as the lungs and spleen are harvested to determine the bacterial load, usually by plating serial dilutions of tissue homogenates and counting colony-forming units (CFU).[4]
Clinical Development
BTZ043 has progressed to clinical trials. A first-in-human, single ascending dose study in healthy participants found that BTZ043 was safe and well-tolerated.[15][16] Phase 2a studies have also been initiated to evaluate its safety, tolerability, and early bactericidal activity in patients with pulmonary TB.[1]
Conclusion
This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action that is highly effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its in vitro potency and in vivo efficacy, particularly in advanced disease models, underscore its potential as a valuable addition to future TB treatment regimens. While isoniazid remains a critical first-line drug, the emergence of INH-resistant TB strains necessitates the development of new compounds like BTZ043. Further clinical studies will be crucial in determining the precise role of BTZ043 in the clinical management of tuberculosis.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BTZ043 Racemate vs. Ethambutol: A Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
In the landscape of anti-tuberculosis drug development, a critical evaluation of novel compounds against established therapeutics is paramount for advancing clinical practice. This guide provides a comparative analysis of the investigational drug candidate BTZ043 racemate and the first-line anti-tuberculosis drug ethambutol, with a focus on their in vitro efficacy as determined by Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis.
Executive Summary
BTZ043, a member of the benzothiazinone class, demonstrates significantly greater potency against Mycobacterium tuberculosis than ethambutol. The MIC of BTZ043 is in the nanomolar range, approximately 1000-fold lower than that of ethambutol, indicating superior in vitro activity.[1] Both drugs target the mycobacterial cell wall synthesis pathway but through distinct mechanisms. BTZ043 inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[2][3][4], while ethambutol inhibits arabinosyl transferases[5][6][7]. This fundamental difference in their mode of action makes BTZ043 a promising candidate, particularly for drug-resistant strains of M. tuberculosis.
Comparative Efficacy: MIC Values
The MIC is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for BTZ043 and ethambutol against the reference strain M. tuberculosis H37Rv.
| Compound | MIC against M. tuberculosis H37Rv |
| BTZ043 | 1 ng/mL (2.3 nM)[1] |
| Ethambutol | 1 - 5 µg/mL[1] |
Note: The MIC for BTZ043 is consistently reported in the low ng/mL range for various clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2]
Mechanism of Action
Both BTZ043 and ethambutol disrupt the synthesis of the mycobacterial cell wall, a unique and essential structure for the survival of M. tuberculosis. However, they target different enzymatic steps in the arabinan biosynthesis pathway.
BTZ043: Inhibition of DprE1
BTZ043 is a pro-drug that is activated within the mycobacterium. Its activated form covalently binds to a cysteine residue in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[3]. This irreversible inhibition blocks the formation of decaprenylphosphoryl-arabinose (DPA), a crucial precursor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2][4]
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Ethambutol - Wikipedia [en.wikipedia.org]
- 7. jwatch.org [jwatch.org]
Validating the Synergistic Interaction Between BTZ043 and Bedaquiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach lies in the synergistic combination of existing and new anti-tubercular agents. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data validating the synergistic interaction between BTZ043, a novel benzothiazinone, and bedaquiline, a diarylquinoline.
BTZ043 inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1] Bedaquiline targets the F-ATP synthase, disrupting cellular energy production.[2][3][4] The combination of these two distinct mechanisms of action has been shown to produce a powerful synergistic effect against Mycobacterium tuberculosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the efficacy of BTZ043 and bedaquiline as monotherapies and in combination.
Table 1: In Vitro Synergism of BTZ043 and Bedaquiline against M. tuberculosis H37Rv
| Drug/Combination | MIC (ng/mL) | Fractional Inhibitory Concentration Index (FICI) | Outcome |
| BTZ043 | 1.5 | N/A | Bacteriostatic |
| Bedaquiline (TMC207) | 80 | N/A | Bacteriostatic |
| BTZ043 + Bedaquiline | 0.375 + 20 (¼ MIC of each) | 0.5[5] | Synergistic & Bactericidal[5] |
Note: An FICI of ≤ 0.5 is considered synergistic.[5]
Table 2: In Vitro Bactericidal Activity of BTZ043 and Bedaquiline Combination
| Drug/Combination | Concentration (ng/mL) | Log10 CFU Reduction from Day 0 |
| BTZ043 | 0.375 (¼ MIC) | No significant reduction |
| Bedaquiline (TMC207) | 20 (¼ MIC) | No significant reduction |
| BTZ043 + Bedaquiline | 0.375 + 20 | 0.5[5] |
Table 3: In Vivo Efficacy of BTZ043 and Bedaquiline in Murine Models
| Treatment Group | Dosage (mg/kg) | Treatment Duration | Mean Log10 CFU/Lung |
| Untreated Control | - | 4 weeks | Not reported |
| BTZ043 | 50 | 4 weeks | 1 log reduction from control[6] |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | 25 (Bedaquiline) | 28 days | Lower than BPaL + BTZ043 |
| BPaL + BTZ043 | 25 (Bedaquiline) + 100 (BTZ043) | 28 days | 75% higher than BPaL alone[7] |
Note: The in vivo study combining BTZ043 with the BPaL regimen showed an antagonistic effect, which was attributed to a significant reduction in the plasma exposure of bedaquiline, pretomanid, and linezolid when co-administered with BTZ043 in mice.[7][8] This highlights the importance of further pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Synergy Testing: Checkerboard Assay
Objective: To determine the fractional inhibitory concentration index (FICI) of the BTZ043 and bedaquiline combination.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Preparation: Prepare stock solutions of BTZ043 and bedaquiline in dimethyl sulfoxide (DMSO).
-
Assay Setup: In a 96-well microplate, create a two-dimensional checkerboard of serial dilutions of BTZ043 (vertically) and bedaquiline (horizontally).
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. A resazurin-based assay can be used for colorimetric determination of viability.[5]
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 indicates synergy.[5]
In Vitro Bactericidal Activity: Cell Viability Assay
Objective: To assess the bactericidal effect of the BTZ043 and bedaquiline combination.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Drug Exposure: Expose the bacterial cultures to sub-MIC concentrations of BTZ043 (e.g., ¼ MIC), bedaquiline (e.g., ¼ MIC), and the combination of both. Include a no-drug control.
-
Time Points: Collect aliquots from each culture at specified time points (e.g., day 0, 3, 5, 7).
-
CFU Determination: Perform serial dilutions of the collected aliquots and plate them on Middlebrook 7H11 agar plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point. A significant reduction in CFU compared to the starting inoculum and the single-drug controls indicates bactericidal activity.[5]
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
Objective: To evaluate the in vivo efficacy of BTZ043 in combination with other anti-tubercular drugs.
Methodology:
-
Animal Model: BALB/c mice.
-
Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment several weeks post-infection to establish a chronic infection model.
-
Drug Administration: Administer drugs orally via gavage.
-
Bedaquiline: 25 mg/kg, once daily.
-
BTZ043: 100 mg/kg, twice daily (8 hours apart).
-
-
Treatment Duration: Treat mice for a specified period, for example, 28 days.[7]
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and homogenize their lungs.
-
Bacterial Load Determination: Plate serial dilutions of the lung homogenates on 7H11 agar to determine the bacterial load (CFU).
-
Data Analysis: Compare the mean log10 CFU/lung between the different treatment groups and the untreated control group.
Visualizations
The following diagrams illustrate the proposed mechanism of synergistic action and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BTZ043 and PBTZ169: Next-Generation Antitubercular Agents
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the benzothiazinone (BTZ) antitubercular drug candidate, BTZ043, and its advanced derivative, PBTZ169 (Macozinone). Both compounds represent a novel class of potent agents targeting the cell wall synthesis of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. PBTZ169 was developed to improve upon the pharmacological properties of the parent compound, BTZ043, and has demonstrated superior efficacy and safety in preclinical models.[1][2] This document synthesizes key experimental data on their mechanism of action, in vitro and in vivo efficacy, and safety profiles to inform further research and development.
Shared Mechanism of Action: DprE1 Inhibition
Both BTZ043 and PBTZ169 share a unique mechanism of action, targeting the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][3] This enzyme is critical for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan.[1][3]
The compounds act as suicide substrates. The nitro group on the benzothiazinone scaffold is reduced by the flavin cofactor in DprE1, creating a reactive nitroso species. This intermediate then forms a covalent semi-mercaptal adduct with a key cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inactivation.[1][4] This blockade of arabinan synthesis ultimately leads to cell lysis and bacterial death.[3]
References
- 1. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
BTZ043: A Potent Benzothiazinone Demonstrates Consistent Efficacy Against Both Clinical and Laboratory Strains of Mycobacterium tuberculosis
A comprehensive analysis of preclinical data reveals that BTZ043, a novel benzothiazinone inhibitor, exhibits potent and consistent bactericidal activity against a wide spectrum of Mycobacterium tuberculosis (M.tb) strains. This includes drug-susceptible laboratory strains and, critically, diverse clinical isolates, encompassing multidrug-resistant (MDR) and extensively drug-resistant (XDR) variants. Its targeted mechanism of action, inhibiting a key enzyme in cell wall synthesis, underpins its consistent efficacy and low potential for pre-existing resistance.
BTZ043 is a promising anti-tubercular agent currently in clinical development.[1][2] It belongs to a class of compounds that inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[3][4][5] This targeted action leads to cell lysis and death of the bacteria.[1] The high potency of BTZ043 is demonstrated by its low minimum inhibitory concentrations (MICs) against M.tb, which are often in the nanomolar range.[1][5][6]
Comparative Efficacy: Clinical Isolates vs. Laboratory Strains
Studies have consistently shown that BTZ043 maintains its high potency across a multitude of M.tb strains, a crucial feature for a new anti-TB drug. A large European study involving 240 clinical isolates, including those resistant to isoniazid, found them to be uniformly susceptible to BTZ043.[7] This suggests that the mutations conferring resistance to other drugs do not affect the activity of BTZ043.
The MIC values for BTZ043 against clinical isolates, including MDR and XDR strains, are comparable to those observed for the standard laboratory reference strain, H37Rv. This indicates a lack of significant pre-existing resistance in the circulating M.tb population.
Table 1: Minimum Inhibitory Concentration (MIC) of BTZ043 against M. tuberculosis Strains
| Strain Type | Strain/Isolate Description | Number of Isolates | MIC Range (ng/mL) | Reference |
| Laboratory Strain | H37Rv | Not Specified | ~1 | [5] |
| H37Rv | Not Specified | 0.001 mg/L (1 ng/mL) | [4] | |
| Clinical Isolates | Drug-sensitive and MDR | 240 | 0.75 - 30 | [8] |
| Drug-sensitive | 78 | Not specified in detail | [8] | |
| MDR | Not specified in detail | Not specified in detail | [8] | |
| XDR | Not specified in detail | Not specified in detail | [8] | |
| Pan-sensitive, monodrug-resistant, MDR, and XDR | >30 | Effective (specific MICs not detailed) | [9] | |
| Wild-type (phylogenetically diverse) | 70 | Mode of 0.002 µg/mL (2 ng/mL) | [10] |
It is important to note that minor variations in MIC ranges can be attributed to differences in experimental settings and the specific strains tested.[8] However, the overall data strongly supports the consistent and potent activity of BTZ043 against both susceptible and drug-resistant clinical isolates of M.tb.
Mechanism of Action and Resistance
BTZ043's efficacy stems from its covalent inhibition of the DprE1 enzyme.[1][5] The drug forms a semimercaptal adduct with a cysteine residue in the active site of DprE1, effectively blocking its function.[5] This mechanism is highly specific to mycobacteria.[3]
Resistance to BTZ043, although rare, is associated with mutations in the dprE1 gene, specifically at the Cys387 codon.[11] Studies have also identified low-level cross-resistance with bedaquiline and clofazimine linked to mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump.[10][12] However, baseline resistance to BTZ043 among primary clinical isolates has not been identified.[4]
Experimental Protocols
The determination of BTZ043's efficacy is primarily conducted through in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of BTZ043 that inhibits the visible growth of M. tuberculosis.
Methodology: A common method is broth microdilution, following guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]
-
Preparation of Inoculum: M. tuberculosis strains are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution Series: A serial two-fold dilution of BTZ043 is prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values (e.g., 0.000125 to 0.016 µg/mL).[10]
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the culture medium and the bacterial inoculum (no drug).
-
Sterility Control: Wells containing only the culture medium (no bacteria).
-
-
Incubation: The microtiter plates are incubated at 37°C for a period of 7 to 14 days.[10]
-
Reading of Results: The MIC is determined as the lowest concentration of BTZ043 at which there is no visible growth of the bacteria.[10] This can be assessed visually or using a colorimetric indicator such as resazurin.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of BTZ043 and a typical experimental workflow for determining its efficacy.
Caption: Mechanism of action of BTZ043 targeting DprE1.
Caption: Workflow for MIC determination of BTZ043.
References
- 1. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Isolates of Mycobacterium tuberculosis in Four European Hospitals Are Uniformly Susceptible to Benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Potency of BTZ043 Enantiomers
A comprehensive guide for researchers and drug development professionals on the stereospecific activity of the antitubercular agent BTZ043.
This guide provides a detailed comparison of the in vitro and in vivo potency of the enantiomers of BTZ043, a promising benzothiazinone anti-tuberculosis drug candidate. While BTZ043, the (S)-enantiomer, has been extensively studied, this guide aims to collate the available data on both its (S) and (R) forms to inform further research and development.
Executive Summary
Data Presentation: In Vitro and In Vivo Potency
While specific quantitative data directly comparing the in vitro and in vivo potency of the individual (R)- and (S)-enantiomers of BTZ043 is not extensively published, the available literature suggests that both enantiomers are equipotent in vitro. The primary focus of published research has been on the racemic mixture and, more commonly, the clinically developed (S)-enantiomer, BTZ043.
Table 1: In Vitro Potency of BTZ043 against Mycobacterium tuberculosis
| Compound | Strain | MIC (μg/mL) | MIC (nM) | Reference |
| BTZ043 ((S)-enantiomer) | H37Rv | 0.001 | ~2.3 | [2] |
| BTZ043 ((S)-enantiomer) | Erdman | 0.008 | ~18.5 | [3] |
| BTZ043 ((S)-enantiomer) | Clinical Isolates (MDR/XDR) | 0.001 - 0.03 | ~2.3 - 69.5 | [4] |
Note: The majority of published data pertains to BTZ043, which is the (S)-enantiomer. The assertion of equipotency for the (R)-enantiomer is based on qualitative statements in the literature, pending the publication of direct comparative quantitative data.
Table 2: In Vivo Efficacy of BTZ043 ((S)-enantiomer) in Mouse Models of Tuberculosis
| Mouse Model | Dosage | Treatment Duration | Reduction in Bacterial Load (log10 CFU) | Reference |
| BALB/c | 50 mg/kg | 2 months | Superior to isoniazid | [4] |
| C3HeB/FeJ | 50-200 mg/kg | 2 months | Significant dose-dependent reduction | [3] |
Experimental Protocols
In Vitro Potency Assessment: Minimum Inhibitory Concentration (MIC) Assay
The in vitro potency of BTZ043 enantiomers against Mycobacterium tuberculosis is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.
Protocol: Broth Microdilution Method
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The BTZ043 enantiomers are serially diluted in 7H9 broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Control wells with no drug are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity or a significant reduction in a growth indicator dye (e.g., resazurin).
In Vivo Efficacy Assessment: Mouse Model of Tuberculosis
The in vivo efficacy of BTZ043 enantiomers is evaluated in mouse models of chronic tuberculosis infection.
Protocol: Chronic Infection Model in BALB/c Mice
-
Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a chronic infection in the lungs.
-
Treatment: Several weeks post-infection, mice are treated orally with the BTZ043 enantiomers at various doses (e.g., 50 mg/kg) daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle only.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted to determine the bacterial load in each organ.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compounds.
Mandatory Visualizations
Mechanism of Action of BTZ043
Caption: Mechanism of action of BTZ043 enantiomers.
Experimental Workflow for Comparing BTZ043 Enantiomers
Caption: Experimental workflow for comparing BTZ043 enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Syntheses, and Anti-TB Activity of 1,3-Benzothiazinone Azide and Click Chemistry Products Inspired by BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Case for DprE1: How BTZ043-Resistant Mutants Validate a Prime Tuberculosis Target
A Comparative Guide for Drug Development Professionals
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates novel therapeutic strategies. One of the most promising targets to emerge in recent years is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. The benzothiazinone BTZ043, a potent inhibitor of Mycobacterium tuberculosis, has been instrumental in validating DprE1 as a druggable target. This guide provides a comprehensive comparison, supported by experimental data from resistant mutants, to solidify the case for DprE1 as the primary target of BTZ043 and to contextualize its performance against other DprE1 inhibitors.
Mechanism of Action: A Covalent Bond Seals the Deal
BTZ043 exerts its bactericidal effect by inhibiting DprE1, an enzyme crucial for the synthesis of arabinans, which are vital components of the mycobacterial cell wall[1]. The potency of BTZ043 stems from its specific, covalent binding to a critical cysteine residue (Cys387) within the active site of DprE1[1]. This interaction is facilitated by the reduction of the nitro group of BTZ043 by the reduced flavin cofactor of DprE1, leading to the formation of a semimercaptal adduct and irreversible inactivation of the enzyme[1][2]. This targeted mechanism disrupts the production of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis, ultimately leading to cell lysis and death[3].
Evidence from the Resistance Frontline: Mutations Pinpoint the Target
The most compelling evidence validating DprE1 as the primary target of BTZ043 comes from the genetic analysis of resistant M. tuberculosis mutants[4][2]. Overwhelmingly, these resistant strains harbor mutations in the dprE1 gene, specifically at the codon for Cys387[2][5]. Substitutions of this critical cysteine with other amino acids, such as glycine, alanine, serine, asparagine, or threonine, confer varying levels of resistance to BTZ043[6]. This direct correlation between a single point mutation in DprE1 and high-level resistance provides unequivocal evidence of on-target activity.
Comparative Efficacy: Wild-Type vs. Resistant Mutants
The impact of Cys387 mutations on the efficacy of BTZ043 and its more advanced analogue, PBTZ169, is stark. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) for these compounds increase dramatically in mutant strains, often by several orders of magnitude.
| Compound | Strain/Enzyme | Mutation | MIC (ng/mL) | Fold Increase in MIC | IC50 (µM) | Fold Increase in IC50 | Reference |
| BTZ043 | M. tuberculosis H37Rv (Wild-Type) | - | 1 | - | - | - | [4] |
| BTZ043 | M. tuberculosis Resistant Mutant | Cys387Ser | >10,000 | >10,000 | - | - | [5] |
| BTZ043 | M. tuberculosis Resistant Mutant | Cys387Gly | >10,000 | >10,000 | - | - | [5] |
| PBTZ169 | Wild-Type DprE1 | - | - | - | 0.03 | - | [4] |
| PBTZ169 | Mutant DprE1 | Cys387Gly | - | - | 15.3 | 510 | [4] |
| PBTZ169 | Mutant DprE1 | Cys387Ser | - | - | 12.8 | 427 | [4] |
| PBTZ169 | Mutant DprE1 | Cys387Ala | - | - | 10.2 | 340 | [4] |
| PBTZ169 | Mutant DprE1 | Cys387Thr | - | - | 9.8 | 327 | [4] |
| PBTZ169 | Mutant DprE1 | Cys387Asn | - | - | 18.1 | 603 | [4] |
The DprE1 Inhibitor Landscape: A Comparative Overview
BTZ043 paved the way for the development of a new class of antitubercular agents targeting DprE1. Several other DprE1 inhibitors, both covalent and non-covalent, are now in various stages of development.
| Inhibitor | Class | Mechanism | Development Stage | Key Characteristics | Reference |
| BTZ043 | Benzothiazinone | Covalent | Phase 2 | Potent, first-in-class DprE1 inhibitor. | [7] |
| PBTZ169 (Macozinone) | Benzothiazinone | Covalent | Phase 2/3 | Improved potency and safety profile compared to BTZ043. | [8][9] |
| TBA-7371 | Azaindole | Non-covalent | Clinical Trials | Lacks the nitro group required for covalent binding. | [10] |
| OPC-167832 | Carbostyril | Non-covalent | Clinical Trials | Potent non-covalent inhibitor. | [10] |
| Quabodepistat | - | Covalent | Clinical Trials | Another novel candidate targeting DprE1. | [11] |
The existence of both covalent and non-covalent inhibitors targeting the same enzyme provides a unique opportunity for comparative analysis. While covalent inhibitors like BTZ043 and PBTZ169 offer high potency, non-covalent inhibitors may present a different resistance profile and pharmacological properties. For instance, non-covalent inhibitors can still effectively inhibit mutant DprE1 enzymes where covalent binding is compromised[6].
Experimental Protocols: A Blueprint for Validation
The validation of DprE1 as the target of BTZ043 has been built on a foundation of robust experimental methodologies.
Generation and Selection of Resistant Mutants
A common method to identify the target of a new antimicrobial is to generate and characterize resistant mutants.
-
Spontaneous Mutagenesis: M. tuberculosis cultures are grown to a high density and then plated on solid medium containing concentrations of BTZ043 several times higher than the MIC. Colonies that grow are selected as resistant mutants.
-
Site-Directed Mutagenesis: To confirm the role of a specific residue, such as Cys387, site-directed mutagenesis is employed to introduce specific amino acid substitutions at that position in the dprE1 gene[4]. The mutated gene is then expressed in a susceptible M. tuberculosis strain to assess its impact on drug susceptibility.
Whole-Genome Sequencing (WGS)
WGS is a powerful, unbiased approach to identify all genetic mutations in a resistant strain compared to its susceptible parent.
-
DNA Extraction: Genomic DNA is extracted from both the BTZ043-resistant mutant and the parental wild-type strain.
-
Library Preparation and Sequencing: The DNA is fragmented, and sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference M. tuberculosis genome. Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified and compared between the resistant and susceptible strains[12][13]. Mutations consistently found in resistant isolates and absent in susceptible ones, particularly in a single gene like dprE1, strongly indicate the drug's target.
Enzyme Inhibition Assays
Biochemical assays using purified DprE1 enzyme are crucial for confirming direct inhibition and for determining kinetic parameters.
-
Protein Expression and Purification: The wild-type and mutant DprE1 enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.
-
Activity Assay: The enzymatic activity of DprE1 is measured by monitoring the oxidation of its substrate, decaprenylphosphoryl-β-D-ribose (DPR). This can be done using a coupled assay with a colorimetric or fluorescent readout.
-
IC50 Determination: The purified enzyme is incubated with a range of inhibitor concentrations, and the concentration required to inhibit 50% of the enzyme's activity (IC50) is determined[4]. A significant increase in the IC50 for the mutant enzyme compared to the wild-type confirms the role of the mutation in conferring resistance.
Conclusion
The convergence of genetic, biochemical, and microbiological data provides an irrefutable validation of DprE1 as the primary target of BTZ043. The consistent emergence of resistance-conferring mutations in the dprE1 gene, specifically at the Cys387 residue, serves as the cornerstone of this validation. This targeted mechanism of action, combined with the potent bactericidal activity of BTZ043 and its analogues, underscores the immense potential of DprE1 as a high-value target for the development of new and effective treatments for tuberculosis. The ongoing clinical development of multiple DprE1 inhibitors is a testament to the success of this target-based drug discovery approach.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BTZ-043 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 9. ovid.com [ovid.com]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. iacld.com [iacld.com]
- 13. Whole genome sequencing reveals novel resistance-conferring mutations and large genome deletions in drug-resistant Mycobacterium tuberculosis isolates from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BTZ043 and Other DprE1 Inhibitors: A Guide for Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics with new mechanisms of action.[1] One of the most promising new targets for tuberculosis (TB) drug development is the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[2][3] This flavoenzyme is a critical component of the mycobacterial cell wall synthesis pathway, catalyzing an essential epimerization step in the formation of arabinogalactan and lipoarabinomannan—key structures for the bacterium's viability.[3][4] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[2] This guide provides a comparative analysis of BTZ043, a lead DprE1 inhibitor, with other prominent inhibitors targeting the same enzyme.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]
-
Covalent Inhibitors: These compounds, which include the benzothiazinones (BTZs) like BTZ043 and PBTZ169, typically contain a nitro group.[3] They act as prodrugs that are activated by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the DprE1 active site.[3][5] This activation reduces the nitro group to a reactive nitroso derivative, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it.[6][7] This mechanism-based inhibition is often referred to as "suicide inhibition".[8][9]
-
Non-covalent Inhibitors: This class, including compounds like TBA-7371 and OPC-167832, lacks the nitro group required for covalent bonding.[8] Instead, they bind reversibly to the DprE1 active site through a network of non-covalent interactions, competitively inhibiting the enzyme's function.[3]
Comparative Performance of Lead DprE1 Inhibitors
Several DprE1 inhibitors have advanced to clinical trials, with BTZ043 being a key candidate.[9][10] Its performance, along with other notable inhibitors, is summarized below.
| Inhibitor | Chemical Class | Mechanism of Action (MoA) | Mtb MIC (H37Rv) | DprE1 IC50 | Clinical Phase |
| BTZ043 | Benzothiazinone | Covalent | 0.001 - 0.008 µg/mL[8][11] | ~0.403 µM[12] | Phase 2[9][10] |
| PBTZ169 | Piperazine-benzothiazinone | Covalent | More potent than BTZ043[8] | ~0.267 µM[12] | Phase 1/2 (terminated)[9][10] |
| TBA-7371 | Azaindole | Non-covalent | Less potent than BTZ043[8] | N/A | Phase 2 (completed)[9][10] |
| OPC-167832 | Dihydrocarbostyril | Non-covalent | 0.00024 - 0.002 µg/mL[12] | ~0.258 µM[12] | Phase 2[9][10] |
Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal inhibitory concentration) values can vary based on specific assay conditions.
Analysis of Performance Data:
-
Potency: All four clinical-stage candidates exhibit potent bactericidal activity with nanomolar or sub-nanomolar MIC values.[8][11][12] The non-covalent inhibitor OPC-167832 and the covalent inhibitor PBTZ169 have demonstrated slightly greater in vitro potency than BTZ043 in some head-to-head comparisons.[8][12] TBA-7371 is generally reported as being less potent than the other three.[8]
-
In Vivo Efficacy: All four drugs demonstrate potent bactericidal activity in mouse models.[8] An interesting distinction has been observed in the C3HeB/FeJ mouse model, which develops human-like caseous necrotic lesions. In this model, the covalent inhibitors BTZ043 and PBTZ169 exhibited a more rapid rate of bacterial killing during the second month of treatment compared to the non-covalent inhibitors.[8] This suggests a potential mechanistic difference in sustained activity within complex lesion environments. BTZ043 has been shown to effectively penetrate these necrotic lesions and maintain concentrations above its MIC.[13]
Experimental Protocols
The data presented are derived from standardized in vitro assays designed to measure enzyme inhibition and antibacterial activity.
1. DprE1 Enzyme Inhibition Assay (Fluorometric Redox Assay)
This assay quantifies an inhibitor's ability to block the enzymatic activity of purified DprE1.[14]
-
Principle: The assay measures the DprE1-catalyzed oxidation of the substrate (e.g., decaprenylphosphoryl-β-d-ribose, DPR) to its keto-intermediate, DPX.[7] This reaction involves the reduction of the enzyme's FAD cofactor to FADH₂. A redox indicator dye, such as resazurin (non-fluorescent), is included in the reaction. FADH₂ can reduce resazurin to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to DprE1 activity.
-
Methodology:
-
Purified DprE1 enzyme is incubated in a multi-well plate with varying concentrations of the test inhibitor.
-
The reaction is initiated by adding the substrate (e.g., DPR or a suitable analogue like GGPR) and the resazurin indicator.[14]
-
The plate is incubated, and fluorescence (excitation/emission ~560/590 nm) is measured over time.
-
The rate of reaction is calculated for each inhibitor concentration and compared to a no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[14]
-
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Principle: The broth microdilution method is commonly used. Bacteria are exposed to a range of drug concentrations in a liquid growth medium.[15] After incubation, bacterial growth is assessed either visually or by using a metabolic indicator.
-
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing a suitable culture broth (e.g., Middlebrook 7H9).[15]
-
Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plates are sealed and incubated at 37°C for a period of 7-14 days.
-
Growth inhibition is assessed. For the Resazurin Microtiter Assay (REMA), resazurin is added to the wells. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.[14]
-
Conclusion
DprE1 inhibitors are a vital new class of anti-tubercular agents with potent activity against drug-susceptible and resistant Mtb strains. BTZ043 stands out as a leading covalent inhibitor currently in Phase 2 clinical trials.[9] While it is exceptionally potent, comparative data shows that other inhibitors, such as the covalent PBTZ169 and the non-covalent OPC-167832, exhibit similar or even greater in vitro potency.[8][12] The distinction between covalent and non-covalent mechanisms may have significant implications for in vivo efficacy, particularly within the complex environment of TB granulomas, as suggested by preclinical models.[8] The continued development and comparative study of these compounds are crucial for identifying the most effective candidates to incorporate into future TB treatment regimens.
References
- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antitubercular Activity of BTZ043 and its Metabolites, M1 and M2
A Comparative Guide for Researchers
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutics. Benzothiazinones (BTZs) are a promising class of antitubercular agents, with BTZ043 being a lead candidate. Understanding the activity of its major metabolites, M1 and M2, is crucial for its clinical development. This guide provides a comparative evaluation of the in vitro and intracellular activity of BTZ043 and its metabolites, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
BTZ043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] Specifically, DprE1 is required for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan. BTZ043 is a prodrug that is activated within the mycobacterium to a reactive nitroso species. This activated form then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme, disruption of cell wall synthesis, and ultimately, bacterial cell death.[4]
The following diagram illustrates the mechanism of action of BTZ043:
Caption: Mechanism of action of BTZ043.
Comparative In Vitro Activity
The in vitro antitubercular activity of BTZ043 and its metabolites is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Description | M. tuberculosis MIC | Relative Activity |
| BTZ043 | Parent Drug | 0.001 - 0.008 mg/L[1] | Highly Potent |
| M1 | Amino derivative | ~0.5 - 4 mg/L (estimated) | ~500 times less active than BTZ043[1][5] |
| M2 | Hydride Meisenheimer complex | Unknown (highly unstable)[1][3] | Activity is difficult to assess directly. May act as a reservoir for BTZ043.[6] |
Key Findings:
-
BTZ043 exhibits exceptional potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]
-
Metabolite M1 , an amino derivative of BTZ043, is significantly less active, with its activity reduced by approximately 500-fold compared to the parent compound.[1][5]
-
Metabolite M2 is an unstable hydride Meisenheimer complex.[1][3] Its direct antitubercular activity is currently unknown due to its instability, which makes traditional MIC testing challenging.[1] However, M2 can revert to the parent compound BTZ043. The total exposure of BTZ043 and M2 (BTZ-043total) has been linked to the early bactericidal activity of the drug, suggesting that M2 may serve as a circulating reservoir for the active parent compound.[6]
Intracellular Activity against M. tuberculosis
Evaluating the activity of antitubercular compounds against intracellular mycobacteria is crucial, as M. tuberculosis primarily resides within host macrophages.
-
BTZ043 has demonstrated good activity against M. tuberculosis residing within macrophages.[1][5]
-
The intracellular activity of M1 and M2 has not been explicitly reported, but given the significantly lower in vitro activity of M1, it is expected to have poor intracellular efficacy. The contribution of M2 to intracellular killing is likely indirect, through its conversion to BTZ043.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of BTZ043 and its metabolites against M. tuberculosis is typically determined using a broth microdilution method.
Workflow for MIC Determination:
Caption: Experimental workflow for MIC determination.
Detailed Methodology:
-
Preparation of Compounds: Stock solutions of BTZ043 and its metabolites are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (or other relevant strains) is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well of the microplate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Intramacrophage Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.
Workflow for Intramacrophage Activity Assay:
References
- 1. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of BTZ043 Cross-Resistance with Key Anti-Tubercular Agents
A deep dive into the cross-resistance profile of the novel anti-tubercular agent BTZ043 reveals a promising lack of significant cross-resistance with several key drugs, particularly the nitroimidazoles, while highlighting a low-level cross-resistance with bedaquiline and clofazimine mediated by a shared efflux mechanism. This guide provides a comprehensive comparison of BTZ043's performance against other anti-tubercular agents, supported by experimental data on resistance mechanisms and susceptibility profiles.
BTZ043, a potent benzothiazinone, inhibits the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Its novel mechanism of action makes it a critical candidate in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Understanding its cross-resistance patterns with existing and new anti-tubercular drugs is paramount for its effective clinical deployment.
Cross-Resistance Profile of BTZ043
Studies have primarily investigated the cross-resistance of BTZ043 with bedaquiline (BDQ) and clofazimine (CFZ). The data indicates two primary mechanisms of resistance to BTZ043: high-level resistance due to mutations in the target enzyme, DprE1, and low-level resistance conferred by mutations in the Rv0678 gene.
High-Level Resistance: dprE1 Mutations
Mutations in the dprE1 gene, particularly at the Cys387 residue, lead to a dramatic increase in the minimum inhibitory concentration (MIC) of BTZ043, often exceeding a 1,000-fold rise.[1] This high-level resistance is specific to DprE1 inhibitors and does not confer cross-resistance to other classes of anti-tubercular drugs.
Low-Level Cross-Resistance with Bedaquiline and Clofazimine: Rv0678 Mutations
Mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump, have been shown to cause a 4- to 8-fold increase in the MIC of BTZ043.[1] Crucially, these same mutations are a known mechanism of resistance to bedaquiline and clofazimine, leading to low-level cross-resistance among these three drugs. It is important to note that this efflux-mediated resistance results in a less pronounced increase in MIC compared to target-based resistance.
Lack of Cross-Resistance with Delamanid and Pretomanid
While direct experimental data on the MIC of BTZ043 in confirmed delamanid- and pretomanid-resistant Mycobacterium tuberculosis strains is limited in the reviewed literature, the distinct mechanisms of action and resistance strongly suggest a lack of cross-resistance. Delamanid and pretomanid are nitroimidazoles that require activation by the F420-dependent nitroreductase system, involving genes such as ddn, fgd1, fbiA, fbiB, and fbiC. Resistance to these agents is primarily associated with mutations in these genes. As BTZ043's activity is independent of the F420 pathway, mutations conferring resistance to delamanid and pretomanid are not expected to affect susceptibility to BTZ043. BTZ043 has demonstrated activity against MDR and XDR clinical isolates, which would likely include strains resistant to nitroimidazoles.[3]
Data Presentation
The following tables summarize the quantitative data on the cross-resistance of BTZ043.
| Drug | Resistance Mechanism | Fold Increase in BTZ043 MIC | Level of Cross-Resistance |
| Bedaquiline (BDQ) | Rv0678 mutations (efflux pump upregulation) | 4- to 8-fold[1] | Low-level |
| Clofazimine (CFZ) | Rv0678 mutations (efflux pump upregulation) | 4- to 8-fold[1] | Low-level |
| Delamanid (DLM) | Mutations in F420 pathway genes (ddn, fbiA, etc.) | No direct data available; expected to be none | Unlikely |
| Pretomanid (PTM) | Mutations in F420 pathway genes (ddn, fbiA, etc.) | No direct data available; expected to be none | Unlikely |
| Mutation | Gene | Effect on BTZ043 Susceptibility | Fold Increase in MIC |
| Cys387 substitutions | dprE1 | High-level resistance | >1,000-fold[1] |
| Various mutations | Rv0678 | Low-level resistance | 4- to 8-fold[1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions underlying BTZ043's mechanism of action and resistance, the following diagrams have been generated.
Experimental Protocols
Generation of BTZ043-Resistant Mycobacterium tuberculosis Mutants
M. tuberculosis H37Rv is cultured in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase). The culture is exposed to escalating concentrations of BTZ043 over multiple passages.[1][2] Cultures that exhibit growth at higher concentrations are then plated on Middlebrook 7H10 agar containing BTZ043 to select for resistant colonies. These colonies are then isolated for further analysis, including whole-genome sequencing to identify resistance-conferring mutations and MIC determination to quantify the level of resistance.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of BTZ043 and other anti-tubercular agents is determined using a broth microdilution method in 96-well plates. A standardized inoculum of M. tuberculosis is added to wells containing two-fold serial dilutions of the drug. The plates are incubated at 37°C for a defined period, typically 7-14 days. Following incubation, a viability indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.
Conclusion
The novel anti-tubercular agent BTZ043 demonstrates a favorable cross-resistance profile. High-level resistance is target-specific and does not impact the efficacy of other drug classes. While low-level cross-resistance with bedaquiline and clofazimine exists due to a shared efflux-mediated resistance mechanism, the lack of a common resistance pathway with nitroimidazoles like delamanid and pretomanid is a significant advantage. This positions BTZ043 as a promising component for future combination therapies against drug-resistant tuberculosis, although continued surveillance for the emergence of resistance is crucial.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of BTZ043: A Structural Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tuberculosis drug candidate BTZ043 and its analogues, focusing on the structural and mechanistic basis for its superior potency. By presenting key experimental data, detailed protocols, and visual diagrams, we aim to offer a clear understanding of the structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction to BTZ043 and its Target
BTZ043 is a member of the benzothiazinone (BTZ) class of compounds, which exhibit potent bactericidal activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. It has demonstrated remarkable efficacy, with a minimal inhibitory concentration (MIC) as low as 1 ng/mL against drug-susceptible and multidrug-resistant strains.[1][2][3] The primary target of BTZ043 is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[2][4][5][6] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinans, which are essential for the integrity of the bacterium.[2][4][6] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[2][7]
The Unique Mechanism of Action: Covalent Inhibition
The high potency of BTZ043 stems from its role as a mechanism-based, covalent inhibitor.[4][6][8] This means the drug is activated by its target enzyme, leading to an irreversible bond.
The process unfolds in two key steps:
-
Prodrug Activation: BTZ043 is a prodrug.[4] Upon entering the active site of DprE1, the enzyme's reduced flavin adenine dinucleotide (FAD) cofactor reduces the essential nitro group on the BTZ043 molecule.[9][10] This enzymatic reaction converts the inert nitro group into a highly reactive electrophilic nitroso derivative.[1][4][9]
-
Covalent Adduct Formation: The activated nitroso-BTZ043 then immediately reacts with a key cysteine residue (Cys394 in M. tb DprE1) within the enzyme's active site.[4][9][11] This reaction forms a stable, covalent semimercaptal adduct, effectively and irreversibly inactivating the DprE1 enzyme.[4][6][9]
This covalent "suicide inhibition" mechanism explains the exquisite, nanomolar potency of BTZ043.[4][6]
Structural Basis for Potency: Insights from Crystallography
Crystal structures of DprE1 in complex with BTZ043 derivatives have provided unambiguous evidence for this mechanism.[4][6] The analysis reveals the covalent adduct formed between the inhibitor and Cys394.[4][11] Key structural features for high-potency inhibition include:
-
The 8-Nitro Group: This is the most critical functional group. Its reduction is the required activation step. Analogues lacking this group cannot form the covalent bond and lose their potency.[2][4][12]
-
The 1-Sulfur Atom: The sulfur atom within the benzothiazinone core is also essential for the compound's activity.[2][12]
-
The 6-Trifluoromethyl Group: This group makes important contacts with the enzyme, contributing to binding affinity and overall potency.[11][12]
-
The C-2 Side Chain: While the core structure is rigid in its requirements, the side chain at the C-2 position is highly tolerant to modification. This position is a key determinant for pharmacokinetic properties like solubility and bioavailability and can be altered to create improved analogues like PBTZ169.[12]
Comparative Analysis: BTZ043 vs. Its Analogues
The dramatic difference in potency between BTZ043 and its analogues is best illustrated by comparing their Minimum Inhibitory Concentrations (MIC).
Reduced Analogues: The Critical Role of the Nitro Group
Analogues where the nitro group of BTZ043 is reduced to an amino (BTZ045) or hydroxylamino (BTZ046) group are profoundly less active.[2][4] These compounds cannot be activated by DprE1 to the reactive nitroso species and are thus unable to form the covalent bond, resulting in a more than 500-fold increase in their MIC values.[2][4][8] This provides the strongest evidence for the mechanism-based inhibition pathway.
| Compound | Key Feature | Target Interaction | MIC vs. M. tb H37Rv | Potency vs. BTZ043 |
| BTZ043 | 8-Nitro Group | Covalent, irreversible | 1 ng/mL (2.3 nM)[2] | - |
| BTZ045 | 8-Amino Group | Non-covalent, weak | >500 ng/mL[2][4] | >500-fold lower |
| BTZ046 | 8-Hydroxylamino Group | Non-covalent, weak | >500 ng/mL[2][4] | >500-fold lower |
Second-Generation and Other Analogues
Research into the BTZ scaffold has led to the development of new analogues, some with improved properties.
| Compound | Key Feature | Target Interaction | MIC vs. M. tb H37Rv | Notes |
| BTZ043 | (S)-enantiomer | Covalent, irreversible | 1 ng/mL[2] | Preclinical candidate.[4] |
| PBTZ169 | Piperazine side chain | Covalent, irreversible | < 0.004 µM (<1.7 ng/mL)[13] | Improved potency and bioavailability.[7][13] |
| Compound 8o * | Azaspirodithiolane group | Presumed Covalent | 0.0001 µM (0.04 ng/mL)[14][15] | 20-fold more potent than BTZ043 racemate.[14][15] |
| CT319 | Nitro-analogue | Non-covalent | Significantly less potent[1] | Demonstrates binding without covalent link is possible but weak.[11] |
| DNB1 | Dinitrobenzamide | Targets DprE1 | 72 ng/mL[4][8] | Different chemical class, also targets DprE1. |
*Compound 8o is [2-(2-methyl-1,4-dioxa-8-azaspiro(4.5)dec-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from the following key experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of a compound's potency.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation: M. tuberculosis H37Rv strains are cultured in Middlebrook 7H9 broth, supplemented with ADC, glycerol, and Tween 80, until reaching the late log phase.[13]
-
Serial Dilution: The test compounds (e.g., BTZ043 and its analogues) are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well containing the test compound. Control wells (no drug) are included.
-
Incubation: The microplates are incubated at 37 °C for a specified period (typically 5-7 days).
-
Growth Measurement: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Reading: A color change from blue (no growth) to pink (mycobacterial growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
DprE1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DprE1.
Protocol: Radiolabeled Substrate Conversion Assay [1]
-
Reaction Mixture: A reaction mixture is prepared containing the purified DprE1 enzyme, necessary cofactors (FAD, ATP, NAD, NADP), and buffer.
-
Inhibitor Incubation: The test inhibitor (e.g., BTZ043) is added to the reaction mixture and incubated with the enzyme for a set period (e.g., 30 minutes at 30 °C) to allow for binding and interaction.
-
Initiation of Reaction: The enzymatic reaction is started by adding a radiolabeled substrate, 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR).
-
Reaction Quenching: After a defined time, the reaction is stopped.
-
Analysis: The reaction products are extracted and separated using thin-layer chromatography (TLC).
-
Quantification: The amount of converted product (decaprenylphosphoryl-2-keto-D-erythropentofuranose, or DPX) is quantified by detecting the radioactivity on the TLC plate. The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.
Conclusion
The exceptional potency of BTZ043 is a direct consequence of its sophisticated mechanism of action as a mechanism-based covalent inhibitor. Its structure is perfectly tailored to be recognized and activated by its target, DprE1. The key structural features—the 8-nitro group, the benzothiazinone core, and the 6-trifluoromethyl group—work in concert to facilitate an irreversible covalent bond with Cys394 in the enzyme's active site. Analogues lacking the essential nitro group are incapable of this activation and covalent bonding, rendering them thousands of times less potent. This detailed structural and mechanistic understanding not only explains the superiority of BTZ043 but also provides a robust platform for the rational design of next-generation anti-tuberculosis agents with improved efficacy and pharmacokinetic profiles.
References
- 1. pnas.org [pnas.org]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis [infoscience.epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. synthesis-structures-reactivity-and-medicinal-chemistry-of-antitubercular-benzothiazinones - Ask this paper | Bohrium [bohrium.com]
- 13. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of BTZ043 in Animal Models of Tuberculosis: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of BTZ043, a novel benzothiazinone inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in various preclinical animal models of tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tubercular agents.
Executive Summary
BTZ043 has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in multiple animal models, including various mouse strains and guinea pigs. It effectively reduces bacterial loads in the lungs and spleens, often in a dose-dependent manner. Comparative studies with the first-line anti-TB drug isoniazid (INH) indicate that BTZ043 exhibits comparable, and in some instances superior, efficacy. Its unique mechanism of action, targeting the essential cell wall synthesis pathway of Mtb, makes it a promising candidate for inclusion in novel treatment regimens for both drug-susceptible and drug-resistant tuberculosis.
Data Presentation: Efficacy of BTZ043
The following tables summarize the quantitative data on the efficacy of BTZ043 in reducing Mtb colony-forming units (CFU) in the lungs and spleens of different animal models.
Table 1: Efficacy of BTZ043 in Mouse Models of Tuberculosis
| Animal Model | Mtb Strain | Treatment Duration | Drug & Dose (mg/kg/day) | Mean Log10 CFU Reduction vs. Untreated (Lungs) | Mean Log10 CFU Reduction vs. Untreated (Spleen) | Reference |
| BALB/c Mouse | H37Rv | 4 weeks | BTZ043 (50) | ~0.6 | ~1.7 | [1] |
| BALB/c Mouse | H37Rv | 4 weeks | INH (25) | ~1.0 | ~2.0 | [1] |
| BALB/c Mouse | H37Rv | 8 weeks | BTZ043 (50) | ~1.04 (from start of treatment) | - | [2] |
| BALB/c Mouse | H37Rv | 8 weeks | BTZ043 (250) | >2.4 | - | [3] |
| BALB/c Mouse | H37Rv | 8 weeks | INH (25) | - | - | [3] |
| C3HeB/FeJ Mouse | Erdman | 8 weeks | BTZ043 (50) | ~2.43 | Significant reduction | [2] |
| C3HeB/FeJ Mouse | Erdman | 8 weeks | BTZ043 (200) | ~3.98 | Significant reduction (4 of 8 mice below detection limit) | [2] |
Table 2: Efficacy of BTZ043 in the Guinea Pig Model of Tuberculosis
| Animal Model | Mtb Strain | Treatment Duration | Drug & Dose (mg/kg/day) | Outcome | Reference |
| Guinea Pig | H37Rv | 4 weeks | BTZ043 (300) | Significant reduction in bacterial load at infection site and lymph nodes; no detectable bacteria in the spleen. | [4][5] |
| Guinea Pig | H37Rv | 4 weeks | INH (60) | Significant reduction in bacterial load at infection site and lymph nodes; no detectable bacteria in the spleen. | [4] |
| Guinea Pig | BCG | 7 days | BTZ043 (400) | 2 log10 reduction in CFU in BCG-induced granulomas compared to untreated. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Murine Model of Chronic Tuberculosis (BALB/c and C3HeB/FeJ Mice)[2][3][6]
-
Animals: Female BALB/c or C3HeB/FeJ mice.
-
Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv or Erdman strain, resulting in an initial implantation of approximately 50-200 CFU in the lungs.
-
Treatment Initiation: Treatment was initiated at a chronic stage of infection, typically 3 to 8 weeks post-infection, to allow for the development of established lung pathology.
-
Drug Administration: BTZ043 was administered orally via gavage, typically 5 days a week. The drug was formulated as a microcrystalline or amorphous suspension. Comparator drugs like isoniazid (INH) were also administered orally.
-
Efficacy Assessment: At specified time points (e.g., 4, 6, and 8 weeks of treatment), mice were euthanized, and lungs and spleens were aseptically harvested. Organs were homogenized, and serial dilutions were plated on 7H11 agar plates. Colony-forming units (CFU) were enumerated after 3-4 weeks of incubation at 37°C. The efficacy was determined by comparing the log10 CFU counts in treated groups to those in the untreated control group.
Guinea Pig Model of Tuberculosis[4][5][7]
-
Animals: Outbred female guinea pigs.
-
Infection: Subcutaneous infection in the left axillary region with approximately 1 x 10³ CFU of virulent M. tuberculosis H37Rv.
-
Treatment Initiation: Oral treatment was initiated 14 days post-infection.
-
Drug Administration: BTZ043 was administered orally once daily for 28 days. Isoniazid (INH) was used as a positive control.
-
Efficacy Assessment: After 4 weeks of treatment, animals were euthanized. The granulomas at the site of infection, draining lymph nodes, and spleens were collected. Tissues were homogenized, and serial dilutions were plated to determine the bacterial load (CFU). Macroscopic pathology scores were also assessed.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of BTZ043
BTZ043 is a potent inhibitor of DprE1, a key enzyme in the synthesis of the mycobacterial cell wall. The diagram below illustrates the pathway and the point of inhibition.
Caption: Mechanism of action of BTZ043 via inhibition of the DprE1 enzyme.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines the general workflow for assessing the in vivo efficacy of BTZ043 in an animal model of tuberculosis.
Caption: General experimental workflow for in vivo efficacy testing of BTZ043.
References
- 1. embopress.org [embopress.org]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BTZ043 Racemate
This guide provides immediate and essential safety, handling, and disposal information for BTZ043 Racemate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and answer specific operational questions.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C17H16F3N3O5S | [1] |
| Molecular Weight | 431.39 g/mol | [1][2] |
| CAS Number | 957217-65-1 | [1] |
| Appearance | Powder | [1] |
| Solubility | DMSO: ≥ 10.4 mg/mL (with gentle warming) Ethanol: ≥ 3.27 mg/mL (with ultrasonic and warming) | [3] |
| Storage Temperature (Powder) | -20°C (3 years) 4°C (2 years) | [1] |
| Storage Temperature (In Solvent) | -80°C (6 months) -20°C (1 month) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling to avoid exposure.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A/2B (Causes serious eye irritation)[1]
| Operation | Required Personal Protective Equipment (PPE) |
| Routine Handling (Weighing, Solution Preparation) | - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Eye/Face Protection: Safety goggles with side-shields or a face shield. - Body Protection: Laboratory coat. |
| Spill Cleanup | - Hand Protection: Heavy-duty, chemical-resistant gloves. - Eye/Face Protection: Safety goggles and a face shield. - Body Protection: Chemical-resistant apron or coveralls over a lab coat. - Respiratory Protection: Use in a well-ventilated area. For large spills or in poorly ventilated areas, a respirator may be necessary. |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound powder or solutions.[1]
Standard Operating Procedure for Handling this compound
This workflow outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Standard workflow for handling this compound.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the affected area if the spill is large or in a poorly ventilated space.[1]
-
If direct contact occurs, wash the affected skin with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[1]
2. Spill Cleanup Procedure: This protocol should be followed for the cleanup of this compound spills.
| Step | Action |
| 1. Assess and Secure | - Assess the extent of the spill and any immediate hazards. - Restrict access to the spill area. |
| 2. Don PPE | - Wear appropriate PPE, including gloves, safety goggles, a lab coat, and if necessary, a respirator and chemical-resistant apron.[1] |
| 3. Containment | - For liquid spills, cover with an absorbent, liquid-binding material such as diatomite or universal binders.[1] - For powder spills, gently cover with a damp paper towel to avoid generating dust. |
| 4. Cleanup | - Carefully collect the absorbed material or contained powder using a scoop or dustpan. - Place the collected material into a sealed, labeled container for hazardous waste. |
| 5. Decontamination | - Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] - Wipe the area clean with fresh paper towels. |
| 6. Disposal | - Dispose of all contaminated materials (absorbent, gloves, paper towels, etc.) as hazardous chemical waste according to institutional guidelines.[1] |
| 7. Post-Cleanup | - Wash hands thoroughly with soap and water after removing PPE. - Report the incident to the laboratory supervisor or safety officer. |
Spill Response Workflow
This diagram illustrates the logical steps for responding to a this compound spill.
Caption: Logical workflow for a this compound spill response.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect excess this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag and disposed of according to your institution's chemical waste management procedures. Contaminated clothing should be taken off and washed before reuse.[1]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) before working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
